molecular formula C7H6O3 B024243 4-Hydroxybenzoic Acid CAS No. 99-96-7

4-Hydroxybenzoic Acid

Katalognummer: B024243
CAS-Nummer: 99-96-7
Molekulargewicht: 138.12 g/mol
InChI-Schlüssel: FJKROLUGYXJWQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxybenzoic acid (4-HBA) is a monohydroxybenzoic acid, a key phenolic compound serving as a versatile building block and active molecule in diverse research fields. This white, crystalline solid is a fundamental precursor in the endogenous biosynthesis of ubiquinone (Coenzyme Q10), making it a critical reagent for studying primary CoQ10 deficiencies and mitochondrial function . Key Research Applications & Mechanisms: Anti-inflammatory Research: 4-HBA demonstrates significant anti-inflammatory properties by restraining the Nlrp3 inflammasome. It disrupts both the priming and activation steps, reducing the maturation of key pro-inflammatory cytokines like IL-1β and IL-18, offering a potential research pathway for investigating septic shock and excessive inflammatory responses . Microbiology & Interkingdom Signaling: In bacterial systems such as Shigella sonnei , 4-HBA acts as a signaling molecule, regulating virulence, biofilm formation, and extracellular polysaccharide production. It also exhibits interkingdom communication by inhibiting hyphal formation and biofilm development in Candida albicans , interfering with its cAMP-dependent signaling pathway . Metabolic & Biochemical Precursor: Its primary biochemical role is as the head group precursor for Coenzyme Q10 biosynthesis. Research utilizes 4-HBA to bypass deficient biosynthetic steps in models of primary CoQ10 deficiency, offering an alternative therapeutic research strategy to direct CoQ10 supplementation . Antioxidant and Antimicrobial Studies: The compound exhibits direct antioxidant activity through free radical scavenging. It also serves as a precursor for parabens, used in preservative research, and shows intrinsic antimicrobial and antifungal properties in various models . This product is intended for research applications in biochemistry, cell biology, microbiology, and inflammatory disease modeling. It is strictly for laboratory use. FOR RESEARCH USE ONLY. NOT FOR HUMAN, DIAGNOSTIC, OR THERAPEUTIC USE.

Eigenschaften

IUPAC Name

4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKROLUGYXJWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30729-36-3, Array
Record name Benzoic acid, 4-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30729-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3026647
Record name 4-Hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White powder; [MSDSonline], Solid, White crystalline powder; faint nutty odour
Record name Benzoic acid, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3479
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/890/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

334.00 to 335.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C), Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide., In water, 5000 mg/L at 25 °C, 5.0 mg/mL, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol)
Record name 4-HYDROXYBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/890/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.46 g/cu cm @ 25 °C
Record name 4-HYDROXYBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000019 [mmHg], 1.9X10-7 mm Hg at 25 °C /Extrapolated/
Record name 4-Hydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3479
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-HYDROXYBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White granular crystalline powder consisting of monoclinic prisms

CAS No.

99-96-7
Record name 4-Hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-hydroxybenzoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-HYDROXYBENZOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG8Z55Y12H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-HYDROXYBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214.5 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg
Record name 4-HYDROXYBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Occurrence of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic compound derived from benzoic acid.[1] It presents as a white crystalline solid with slight solubility in water but higher solubility in polar organic solvents like alcohols and acetone.[1][2] 4-HBA is a compound of significant interest due to its widespread presence in nature and its role as a key precursor for the synthesis of parabens, which are extensively used as preservatives in the food, cosmetic, and pharmaceutical industries.[1][3][4]

Beyond its industrial applications, 4-HBA is a crucial intermediate in the biosynthesis of ubiquinone (Coenzyme Q) in a wide range of organisms, from bacteria to humans.[1][2][5][6] It and its derivatives are recognized for a variety of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][7][8] This guide provides a comprehensive overview of the natural sources of 4-HBA, quantitative data on its occurrence, its biosynthetic pathways, and the methodologies used for its extraction and analysis.

Natural Occurrence of this compound

This compound is found across all domains of life, including the plant kingdom and various microorganisms.[2][5][9] In plants, it is often present in conjugated forms, such as O-glucosides or esters, which can be hydrolyzed to release the free acid.[10][11]

Occurrence in the Plant Kingdom

4-HBA is a common phenolic compound in a wide array of fruits, vegetables, grains, and herbs.[3][10] It is a constituent of complex plant structures like lignins and tannins.[12]

Table 1: Quantitative Occurrence of this compound in Plant Sources

Source CategoryPlant SourceScientific NameConcentration (mg/100g)
Oils Açaí OilEuterpe oleracea89.2 ± 5.2
Fruits Rabbiteye BlueberryVaccinium ashei51.8
American CranberryVaccinium macrocarpon0.216 - 0.320
BlackcurrantRibes nigrum0.300
Red HuckleberryVaccinium parvifoliumHigh Concentration
CoconutCocos nuciferaPresent
Beverages Arabica Coffee (beans)Coffea arabica0.000 - 0.075
Nuts AlmondPrunus dulcis0.0041

Data compiled from sources:[1][2][5]

Other notable plant sources where 4-HBA has been identified, though quantitative data is less consistently reported, include:

  • Vegetables and Herbs: Coriander, garden onions, wild carrots, common oregano, and soft-necked garlic.[5]

  • Legumes: Horse gram (Macrotyloma uniflorum) and soybeans.[1][5]

  • Other Sources: It is found in wine, vanilla, carob, and cloudy olive oil.[1][2] It is also a primary metabolite found in humans following the consumption of green tea.[1][2][7] Additionally, it has been identified in the edible mushroom Russula virescens.[1][2]

Occurrence in Microorganisms

4-HBA is a metabolic intermediate in numerous microbial pathways. Several bacterial and fungal species are known to produce or metabolize this compound.

  • Bacterial Production: Certain marine bacteria of the genus Microbulbifer have been shown to naturally produce 4-HBA. Strain A4B-17, isolated from an ascidian, was found to accumulate 10 mg/L of 4-HBA in culture.[13] Various Pseudomonas species can produce 4-HBA through the degradation of other compounds, such as 4-chlorobenzoate.[1] The gut microbiota, including species like Lactobacillus plantarum and Eubacterium ramulus, can generate 4-HBA from dietary polyphenols.[7]

  • Fungal Production: The fungus Aspergillus niger can synthesize 4-HBA via the hydroxylation of benzoate.[1]

  • Metabolic Role: In many bacteria, such as Escherichia coli, and in yeast (Saccharomyces cerevisiae), 4-HBA is the direct precursor to the benzoquinone ring of Coenzyme Q, making it a vital component of cellular respiration.[1][8][9]

Biosynthesis Pathway of this compound

The primary route for 4-HBA biosynthesis in bacteria and plants is the shikimate pathway. This pathway converts simple carbohydrate precursors into aromatic amino acids and other essential aromatic compounds. The final step in 4-HBA synthesis from this pathway is the conversion of chorismate, a key branch-point intermediate.

G cluster_shikimate Shikimate Pathway cluster_ubiquinone Ubiquinone Biosynthesis PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate Multiple Steps E4P Erythrose-4-phosphate (E4P) E4P->Chorismate Multiple Steps HBA This compound (4-HBA) Chorismate->HBA Chorismate Lyase (UbiC) Pyruvate Pyruvate CoQ Coenzyme Q (Ubiquinone) HBA->CoQ Multiple Steps (Polyprenylation, etc.)

Biosynthesis of 4-HBA from Chorismate.

This pathway is catalyzed by the enzyme chorismate pyruvate-lyase (UbiC), which cleaves chorismate into 4-HBA and pyruvate.[1][2][14] This reaction is the committed step for ubiquinone biosynthesis in E. coli and other Gram-negative bacteria.[1] An alternative, though less direct, route to 4-HBA is through the metabolism of the amino acid L-tyrosine.[1][3][7]

Methodologies for Analysis

The extraction and quantification of 4-HBA from natural sources are critical for research and quality control. A generalized workflow involves sample preparation, extraction, and chromatographic analysis.

Experimental Protocol: Extraction and Quantification from Plant Material

This protocol provides a representative methodology for determining 4-HBA content in a plant matrix (e.g., fruit tissue).

  • Sample Preparation:

    • Obtain a fresh or freeze-dried sample of the plant material.

    • Homogenize the sample to a fine powder or slurry using a blender or mortar and pestle. This increases the surface area for efficient extraction.

  • Extraction:

    • Weigh approximately 1-5 grams of the homogenized sample into a centrifuge tube.

    • Add an extraction solvent. A common choice is 80% methanol (B129727) in water, which effectively solubilizes phenolic acids. Use a sample-to-solvent ratio of approximately 1:10 (w/v).

    • For enhanced extraction efficiency, perform ultrasonic-assisted extraction by placing the sample in an ultrasonic bath for 15-30 minutes.[4]

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.

    • Carefully decant the supernatant into a clean collection tube. Repeat the extraction process on the pellet 1-2 more times and pool the supernatants to ensure exhaustive extraction.

  • Hydrolysis (Optional but Recommended):

    • Since 4-HBA often exists as esters or glycosides in plants, an acid or alkaline hydrolysis step is necessary to release the free acid for accurate quantification.

    • Alkaline Hydrolysis: Add sodium hydroxide (B78521) (NaOH) to the pooled supernatant to a final concentration of 2 M. Blanket the sample with nitrogen gas to prevent oxidation, and stir in the dark at room temperature for 4 hours.

    • Acidification: After hydrolysis, acidify the sample to a pH of ~2.0 using concentrated hydrochloric acid (HCl). This protonates the phenolic acids, making them suitable for subsequent purification.

  • Purification (Solid-Phase Extraction):

    • The acidified extract is passed through a C18 solid-phase extraction (SPE) cartridge to remove interfering non-polar compounds and concentrate the phenolic acids.

    • The cartridge is first conditioned with methanol and then equilibrated with acidified water.

    • The sample is loaded, and the cartridge is washed with acidified water to remove sugars and other polar impurities.

    • The phenolic acids, including 4-HBA, are then eluted with methanol.

  • Quantification (High-Performance Liquid Chromatography - HPLC):

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

    • Inject the sample into an HPLC system equipped with a suitable column and detector.

    • HPLC Conditions:

      • Column: Acclaim™ Organic Acid (OA) column or a standard C18 reversed-phase column.[15]

      • Mobile Phase: A gradient or isocratic system using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[16]

      • Detection: UV detector set to a wavelength of 230 nm.[15]

      • Quantification: Compare the peak area of the sample with that of a calibration curve generated using authentic 4-HBA standards of known concentrations.

G start Plant Material (e.g., Fruit, Leaves) homogenize 1. Homogenization (Grinding/Blending) start->homogenize extract 2. Solvent Extraction (e.g., 80% Methanol, Ultrasonication) homogenize->extract centrifuge Centrifugation extract->centrifuge centrifuge->extract Repeat Extraction supernatant Crude Extract (Supernatant) centrifuge->supernatant hydrolysis 3. Hydrolysis (Optional) (Alkaline/Acid to free 4-HBA) supernatant->hydrolysis spe 4. Purification (Solid-Phase Extraction, C18) hydrolysis->spe hplc 5. HPLC Analysis (UV Detection @ 230 nm) spe->hplc result Quantification of 4-HBA hplc->result

General workflow for 4-HBA extraction and analysis.

Conclusion

This compound is a ubiquitous phenolic compound found throughout the natural world, from widely consumed fruits and vegetables to soil and marine microorganisms. Its role as a key intermediate in microbial metabolism, particularly in the biosynthesis of Coenzyme Q, underscores its fundamental biological importance. For researchers and developers, understanding the natural distribution and concentration of 4-HBA is essential for applications ranging from food science and nutrition to the development of bio-based production methods for polymers and preservatives. The methodologies outlined provide a robust framework for the accurate identification and quantification of this versatile compound from its diverse natural sources.

References

The Biosynthesis of 4-Hydroxybenzoic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), a phenolic derivative of benzoic acid, is a pivotal compound in the plant kingdom. It serves as a fundamental building block for a wide array of primary and specialized metabolites, including ubiquinone (a vital component of the mitochondrial respiratory chain), and contributes to the structural integrity of the plant cell wall.[1] Its derivatives, such as the widely used parabens, have significant applications as preservatives in the cosmetics, pharmaceutical, and food industries.[2] Furthermore, 4-HBA itself exhibits various biological activities, including antibacterial, antifungal, and antioxidant properties.[3]

The production of 4-HBA in plants is not a singular, linear process but rather a complex metabolic network involving multiple pathways and cellular compartments. Understanding these intricate biosynthetic routes is crucial for metabolic engineering efforts aimed at enhancing the production of 4-HBA or its valuable downstream products in plants. This guide provides a detailed technical overview of the core biosynthetic pathways, presents quantitative data from relevant studies, outlines key experimental protocols, and visualizes the involved processes for clarity.

Core Biosynthetic Pathways of this compound

In plants, 4-HBA is synthesized predominantly through the phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine. A secondary, less prominent route originates from L-tyrosine.[1][4] The primary pathways from phenylalanine can be broadly categorized into a CoA-dependent, β-oxidative pathway and a CoA-independent, non-oxidative pathway. Additionally, recent research has identified a route involving the cleavage of the flavonoid kaempferol (B1673270).

The Phenylpropanoid Pathway: Gateway to Benzoic Acids

The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate for numerous classes of secondary metabolites.[5][6]

The initial steps, often referred to as the central phenylpropanoid pathway, are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. This is a key regulatory step in the pathway.[5][6]

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid (4-coumaric acid).[5][6]

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5][6][7]

From p-coumaroyl-CoA, the pathway diverges towards the synthesis of 4-HBA.

Phenylpropanoid_Gateway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL

Caption: The central phenylpropanoid pathway leading to p-coumaroyl-CoA.

CoA-Dependent β-Oxidative Pathway

This pathway shortens the three-carbon side chain of p-coumaroyl-CoA through a process analogous to fatty acid β-oxidation, which occurs within the peroxisomes.[8][9] This route is considered a major contributor to the 4-HBA pool in plants like Arabidopsis.[1]

The sequence involves:

  • Hydration of the double bond.

  • Oxidation of the hydroxyl group.

  • Thiolytic cleavage to release acetyl-CoA and 4-hydroxybenzoyl-CoA.

  • Hydrolysis of 4-hydroxybenzoyl-CoA by a thioesterase to yield free 4-HBA.

Beta_Oxidative_Pathway cluster_peroxisome Peroxisome pCoumaroyl_CoA p-Coumaroyl-CoA Intermediates β-Oxidation Intermediates pCoumaroyl_CoA->Intermediates Hydration, Oxidation HBA_CoA 4-Hydroxybenzoyl-CoA Intermediates->HBA_CoA Thiolytic Cleavage Acetyl_CoA Acetyl-CoA Intermediates->Acetyl_CoA HBA This compound HBA_CoA->HBA Thioesterase

Caption: The CoA-dependent β-oxidative pathway for 4-HBA synthesis in peroxisomes.

Peroxidative Cleavage of Kaempferol

An alternative biosynthetic route involves the breakdown of the flavonoid kaempferol. This pathway has been shown to contribute to the overall 4-HBA pool, with its relative importance varying between different plant organs.[1] For instance, in Arabidopsis, the proportion of kaempferol-derived 4-HBA is higher in roots compared to leaves and flowers.[1] The peroxidative cleavage of kaempferol yields 4-HBA and other products.

Kaempferol_Cleavage pCoumaroyl_CoA p-Coumaroyl-CoA Flavonoid_Pathway Flavonoid Biosynthesis pCoumaroyl_CoA->Flavonoid_Pathway Kaempferol Kaempferol Flavonoid_Pathway->Kaempferol HBA This compound Kaempferol->HBA Peroxidative Cleavage Other_Products Other Products Kaempferol->Other_Products

Caption: Biosynthesis of 4-HBA via the peroxidative cleavage of kaempferol.

Quantitative Data on 4-HBA Biosynthesis

Quantitative analysis is essential for understanding the flux through different biosynthetic pathways and the accumulation of 4-HBA in various plant tissues. The data below is compiled from studies on different plant species and provides a benchmark for researchers.

Table 1: Concentration of this compound in Plant Tissues
Plant SpeciesTissue/Condition4-HBA Concentration (µg/g dry weight unless noted)Reference
Arecaceae (22 genera)Mesocarp Cell Wall1,000 - 5,600[10]
Areca catechuMesocarp Cell Wall5,600[10]
Roystonea regiaMesocarp Cell Wall1,000[10]
Elaeis guineensis (Oil Palm)Fruit Extract376[10]
Commercial Seaweed BiostimulantLiquid Extract1748 µg/L[11]
Table 2: Contribution of Precursors to 4-HBA Biosynthesis in Arabidopsis
TissuePrecursorContribution to 4-HBA PoolReference
Leaves & RootsPhenylalanine> 90%[1]
Leaves & RootsTyrosine< 10%[1]

Experimental Protocols

Accurate quantification and characterization of 4-HBA and its biosynthetic intermediates are paramount. This section provides detailed methodologies for key experiments.

Protocol 1: Extraction of this compound from Plant Material

This protocol is a generalized method for extracting phenolic acids from plant tissues.

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity, or dry at room temperature protected from direct light.[12]

    • Grind the dried or frozen tissue into a fine powder using a laboratory mill or a mortar and pestle with liquid nitrogen.[12]

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a suitable flask.[13]

    • Add 35 mL of 100% methanol (B129727) (or another suitable solvent like an ethanol/water mixture).[13]

    • To enhance extraction efficiency, sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[13]

  • Clarification:

    • Filter the methanol extract through a membrane filter (e.g., 0.45 µm nylon) to remove particulate matter.[13]

    • Store the clarified extract in amber vials at -20°C to prevent degradation until HPLC analysis.[13]

Protocol 2: Quantification of 4-HBA by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of 4-HBA.

  • Instrumentation:

    • An HPLC system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).[12][13]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Symmetry C18, 5 µm particle size, 250 mm x 4.6 mm).[13]

    • Mobile Phase A: 0.1% (v/v) acetic acid or formic acid in HPLC-grade water.[13]

    • Mobile Phase B: 100% Acetonitrile.[13]

    • Elution: An isocratic or gradient elution can be used. A typical starting condition might be 95:5 (A:B), with a gradient to increase the proportion of B for separating more complex mixtures.

    • Flow Rate: 0.2–0.8 mL/min.[13]

    • Column Temperature: 25-30°C.[13]

    • Detection Wavelength: 254 nm.[13]

    • Injection Volume: 8-20 µL.[12][13]

  • Quantification:

    • Standard Preparation: Prepare a stock solution of analytical grade 4-HBA standard (e.g., 1 mg/mL in methanol).[12] From this stock, prepare a series of working standards by serial dilution with the mobile phase.

    • Calibration Curve: Inject the working standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999.

    • Sample Analysis: Inject the filtered plant extracts. Identify the 4-HBA peak by comparing its retention time with that of the standard.

    • Calculation: Quantify the amount of 4-HBA in the sample by interpolating its peak area on the calibration curve and accounting for the initial sample weight and extraction volume.

Experimental_Workflow Start Plant Material Grind Grinding / Homogenization Start->Grind Extract Solvent Extraction (e.g., Methanol + Sonication) Grind->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC Analysis (C18 Column, UV Detection) Filter->HPLC Quantify Data Analysis & Quantification HPLC->Quantify End 4-HBA Concentration Quantify->End

Caption: A typical experimental workflow for the quantification of 4-HBA in plants.

Regulation and Biological Significance

The biosynthesis of 4-HBA is tightly regulated and often induced in response to environmental cues.

  • Stress Response: The accumulation of 4-HBA has been observed to increase in response to both biotic and abiotic stress. For example, its concentration rises in cucumber phloem upon infection with Pseudomonas syringae and in Arabidopsis roots upon infection with Pythium sylvaticum.[3][14] This suggests a role for 4-HBA in plant defense mechanisms.

  • Metabolic Fate: Once synthesized, free 4-HBA can be modified, primarily through glycosylation, which converts it to glucose conjugates.[15][16] This process is thought to be involved in the storage and transport of 4-HBA within the plant. In Arabidopsis, glycosylated and cell wall-bound forms are the most abundant.[1]

Conclusion and Future Directions

The biosynthesis of this compound in plants is a multifaceted process, primarily leveraging the phenylpropanoid pathway through several distinct downstream branches, including β-oxidation and flavonoid catabolism. While the key enzymatic steps are becoming clearer, particularly in model organisms like Arabidopsis, significant questions remain.

Future research should focus on:

  • Enzyme Identification: Identifying and characterizing the specific transporters that shuttle intermediates between cellular compartments (e.g., cytosol and peroxisomes) and the thioesterases responsible for releasing free 4-HBA.

  • Regulatory Networks: Elucidating the transcription factors and signaling pathways that regulate 4-HBA biosynthesis in response to developmental and environmental signals.

  • Metabolic Engineering: Leveraging the knowledge of these pathways to engineer plants or microorganisms for the enhanced and sustainable production of 4-HBA, providing a green alternative to petrochemical-based synthesis.[17]

A comprehensive understanding of 4-HBA metabolism will not only advance fundamental plant science but also unlock new possibilities for the bio-based production of valuable chemicals for the pharmaceutical and materials industries.

References

A Technical Guide to the Microbial Biosynthesis of 4-Hydroxybenzoic Acid from Chorismate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoic acid (4-HBA) and its derivatives, such as parabens, are crucial platform chemicals widely used as preservatives in the cosmetic, food, and pharmaceutical industries.[1] Traditionally produced through chemical synthesis from petroleum-derived phenol, there is a growing demand for sustainable, bio-based production methods.[2][3] Microbial fermentation offers an eco-friendly alternative, utilizing renewable feedstocks like glucose. This guide provides an in-depth overview of the core biosynthetic pathway for producing 4-HBA from the central metabolite chorismate, detailing the key enzyme, metabolic engineering strategies in various microbial hosts, quantitative production data, and key experimental protocols.

The Core Biosynthetic Pathway

The direct microbial conversion of chorismate to 4-HBA is a single-step enzymatic reaction. Chorismate, the final product of the shikimate pathway, stands at a critical branch point in microbial metabolism, serving as the precursor for aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other essential compounds.[4][5]

The key reaction is catalyzed by Chorismate Pyruvate-Lyase (CPL) , an enzyme encoded by the ubiC gene in Escherichia coli and other Gram-negative bacteria.[6][7] CPL catalyzes the elimination of the enolpyruvyl group from chorismate, yielding 4-HBA and pyruvate (B1213749).[6][8] This reaction is the first committed step in the biosynthesis of ubiquinone, a vital electron carrier.[6]

dot digraph "4_HBA_Biosynthesis_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, labelloc="t", label="Biosynthesis of 4-HBA from Chorismate", width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes chorismate [label="Chorismate", fillcolor="#FBBC05", fontcolor="#202124"]; ubiC [label="Chorismate Pyruvate-Lyase\n(UbiC)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hba4 [label="this compound\n(4-HBA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyruvate [label="Pyruvate", fillcolor="#FFFFFF", fontcolor="#202124"];

// Competing Pathways trp [label="Tryptophan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; phe_tyr [label="Phenylalanine / Tyrosine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; folate [label="Folate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges chorismate -> ubiC [dir=none]; ubiC -> hba4; ubiC -> pyruvate;

// Edges for competing pathways chorismate -> trp [label="trpE, etc.", color="#5F6368"]; chorismate -> phe_tyr [label="pheA, tyrA", color="#5F6368"]; chorismate -> folate [label="pabA, pabB", color="#5F6368"];

// Subgraph for clarity {rank=same; ubiC; trp; phe_tyr; folate;}

// Invisible edges for alignment pyruvate -> hba4 [style=invis]; } ` Caption: The central enzymatic step and competing metabolic routes from chorismate.

Metabolic Engineering Strategies for Enhanced 4-HBA Production

Achieving high titers and yields of 4-HBA requires significant metabolic engineering to channel carbon flux towards the target molecule and away from competing pathways. Key strategies employed across various microbial hosts are outlined below.

Increasing Precursor (Chorismate) Supply

The primary strategy is to increase the intracellular availability of chorismate. This is typically achieved by:

  • Overexpressing Shikimate Pathway Genes: Enhancing the expression of key enzymes in the shikimate pathway boosts the overall carbon flow from central metabolism (phosphoenolpyruvate and erythrose-4-phosphate) to chorismate. [3, 18]

  • Using Feedback-Resistant Enzymes: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG in E. coli), is often subject to feedback inhibition by aromatic amino acids. [3] Expressing mutated, feedback-resistant versions of this enzyme is a critical step to ensure a continuous high flux into the pathway. [16]

Blocking Competing Pathways

To prevent the diversion of chorismate to other products, competing enzymatic pathways are typically inactivated through gene knockouts. Common targets include:

  • Aromatic Amino Acid Biosynthesis: Deletion of genes encoding chorismate mutase (pheA), prephenate dehydratase (tyrA), and anthranilate synthase (trpE) prevents the synthesis of phenylalanine, tyrosine, and tryptophan, respectively. [16]

  • Folate Biosynthesis: The conversion of chorismate to aminodeoxychorismate is another competing route that can be blocked.

Optimizing 4-HBA Synthesis and Host Selection
  • Enzyme Selection and Expression: While E. coli UbiC is commonly used, orthologs from other organisms, such as Providencia rustigianii, have shown higher resistance to 4-HBA, proving effective in increasing production titers. [3, 18] Optimizing the expression level of the ubiC gene is also crucial.

  • Host Selection:

    • Escherichia coli : A well-characterized and commonly used host for 4-HBA production due to its genetic tractability. [4, 16]

    • Corynebacterium glutamicum : This bacterium has demonstrated a significantly higher tolerance to 4-HBA toxicity compared to other hosts, enabling the achievement of very high product concentrations. [3, 18] It naturally lacks the UbiC enzyme, which must be introduced heterologously. [3]

    • Pseudomonas putida : Known for its solvent tolerance and robust metabolism, making it another attractive chassis for producing aromatic compounds like 4-HBA. [17]

Quantitative Production Data

The following tables summarize key quantitative data from various metabolic engineering studies for the production of 4-HBA.

Table 1: Microbial Production of 4-HBA from Glucose/Glycerol

Microbial HostKey Genetic ModificationsCultivation MethodTiter (g/L)Yield (% mol/mol)Reference
Corynebacterium glutamicumOverexpression of 7 shikimate pathway genes; heterologous expression of ubiC from P. rustigianii; deletion of pyk and hdpA.Fed-batch Fermentor36.6 41% (from glucose)[3, 13, 18]
Escherichia coliOverexpression of feedback-insensitive aroG, other shikimate pathway genes, and ubiC; deletion of pheA, tyrA, trpE.Fed-batch Fermentor12.013% (from glucose)[3, 16]
Corynebacterium glutamicumAugmented shikimate pathway, deletion of HBA degradation genes, expression of ubiC under tac-M1 promoter.Shake Flask8.3N/A[25]
Pseudomonas putidaEngineered pathway via tyrosine.Fed-batch Fermentor1.88.5% (C-mol/C-mol from glycerol)[3]
Pseudomonas taiwanensisEngineered pathway via tyrosine, optimized central metabolism.Batch Cultivation~0.45 (3.3 mM)19% (C-mol/C-mol from glucose)[17]

Table 2: Kinetic Parameters of Chorismate Pyruvate-Lyase (UbiC)

Enzyme SourceKm (µM) for Chorismatekcat (s-1)Ki (µM) for 4-HBAReference
Escherichia coli291.72.1[23]
Escherichia coli6.1N/AN/A[9]

Note: Kinetic parameters can vary based on assay conditions and purification methods.

Key Experimental Protocols

A generalized workflow for developing and analyzing a 4-HBA producing strain is depicted below.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Experimental Workflow for 4-HBA Production", width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes strain_dev [label="Strain Development\n(Genetic Engineering)"]; cultivation [label="Shake Flask Cultivation\n(Screening)"]; fermentation [label="Bioreactor Fermentation\n(Optimization)"]; sampling [label="Culture Sampling"]; extraction [label="Sample Preparation\n(Centrifugation, Dilution)"]; hplc [label="HPLC Analysis\n(Quantification)"]; data [label="Data Analysis\n(Titer, Yield, Productivity)"];

// Edges strain_dev -> cultivation; cultivation -> sampling; cultivation -> fermentation [style=dashed, label="Scale-up"]; fermentation -> sampling; sampling -> extraction; extraction -> hplc; hplc -> data; } ` Caption: A typical workflow from strain engineering to final product analysis.

Protocol for Quantification of 4-HBA by HPLC

This protocol provides a general method for quantifying 4-HBA in culture supernatants. It is based on common reverse-phase HPLC methods.[9][10][11]

1. Sample Preparation: a. Withdraw 1.0 mL of culture broth at a designated time point. b. Centrifuge the sample at >12,000 x g for 5 minutes to pellet the cells. c. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. d. Dilute the sample with the mobile phase if the 4-HBA concentration is expected to be outside the linear range of the calibration curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water.[9]

  • Mobile Phase B: Acetonitrile (ACN).[9]

  • Elution Program: Isocratic or gradient elution. A typical starting point is an isocratic elution with 20-30% ACN or a linear gradient (e.g., 10% to 50% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25-30 °C.

  • Detection: UV detector at 254 nm or ~230 nm.[9][11]

  • Injection Volume: 5-10 µL.

3. Calibration and Quantification: a. Prepare a stock solution of analytical grade 4-HBA in the mobile phase. b. Create a series of standard solutions (e.g., 0.05 to 1.0 g/L) by diluting the stock solution. c. Inject the standards into the HPLC to generate a calibration curve by plotting peak area versus concentration. d. Inject the prepared samples and determine the 4-HBA concentration by comparing the resulting peak area to the calibration curve.

Protocol for In Vitro Assay of Chorismate Pyruvate-Lyase (UbiC)

This assay measures UbiC activity by monitoring the disappearance of its substrate, chorismate, spectrophotometrically.[5][12]

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0.

  • Substrate: Chorismate solution (concentration to be determined, typically ranging from 50 µM to 500 µM).

  • Enzyme: Purified UbiC enzyme or cell-free extract containing the enzyme, diluted in assay buffer.

2. Assay Procedure: a. Pre-warm the assay buffer and chorismate solution to the desired reaction temperature (e.g., 30 °C or 37 °C). b. In a UV-transparent 96-well plate or cuvette, combine the assay buffer and chorismate solution. c. Initiate the reaction by adding a small volume of the diluted enzyme. The final reaction volume is typically 100-200 µL. d. Immediately monitor the decrease in absorbance at 274 nm (Δε = 2630 M⁻¹cm⁻¹ for the conversion of chorismate to prephenate, which is a similar basis for monitoring chorismate consumption).[12] e. Record the absorbance change over time (e.g., every 15 seconds for 5-10 minutes).

3. Data Analysis: a. Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. b. Calculate the enzyme activity using the Beer-Lambert law (Rate = ΔAbs / (ε * l)), where ε is the molar extinction coefficient and l is the path length. c. For kinetic analysis (Km, kcat), repeat the assay at various chorismate concentrations and fit the initial rates to the Michaelis-Menten equation. d. A "no enzyme" control should always be run to account for the non-enzymatic degradation of chorismate.

Conclusion and Future Outlook

The microbial biosynthesis of 4-HBA from chorismate represents a mature and highly successful example of metabolic engineering. Strains, particularly of C. glutamicum, have been developed that achieve industrially relevant titers and yields.[3] Future work will likely focus on utilizing alternative, lower-cost feedstocks, further improving strain robustness for industrial-scale fermentation, and expanding the metabolic toolkit to produce a wider range of valuable 4-HBA derivatives. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to enter or advance this promising field.

References

4-Hydroxybenzoic acid derivatives synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound (4-HBA) and its derivatives are a versatile class of compounds with significant applications across the pharmaceutical, cosmetic, and food industries.[1][2] Structurally characterized by a hydroxyl and a carboxylic acid group attached to a benzene (B151609) ring, these compounds serve as crucial precursors for a wide range of valuable products, including parabens, which are widely used as preservatives.[3][4][5][6] Their biological activities are extensive, encompassing antimicrobial, antioxidant, anti-inflammatory, and antiviral properties, making them a subject of continuous research and development.[1][2][7][8]

This guide provides a detailed overview of the primary synthetic routes to this compound derivatives, comprehensive characterization methodologies, and insights into their biological significance.

Synthesis of this compound Derivatives

The most prevalent method for synthesizing 4-HBA derivatives is the esterification of the parent acid with various alcohols. Other notable methods include transesterification and the synthesis of azo compounds.

Esterification

Esterification involves the reaction of this compound with an alcohol in the presence of a catalyst to form the corresponding ester and water.[9] This method is widely used for the industrial production of parabens (esters of p-hydroxybenzoic acid).[10][11]

Catalytic Systems:

  • Homogeneous Acid Catalysis: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid are commonly used.[12][13][14] These catalysts are effective but can present challenges in separation and equipment corrosion.[12][14]

  • Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts like montmorillonite (B579905) K10 clay are employed.[12] These catalysts are environmentally benign, easy to separate from the reaction mixture, and can be reused, aligning with the principles of green chemistry.[12]

  • Lewis Acid Catalysis: Metal salts such as zinc chloride (ZnCl₂) and neodymium trioxide can also catalyze the esterification process.[12][14]

  • Other Catalysts: Sulfamic acid has been reported as an efficient, stable, and reusable catalyst for synthesizing this compound esters with high yields.[14]

Transesterification

This method is useful for producing different ester derivatives from an existing one. For instance, 1-O-(4-hydroxybenzoyl)-glycerol, a hydrophilic analogue of parabens, can be synthesized via the transesterification of methylparaben with glycerol (B35011).[3] Similarly, long-chain esters can be produced by reacting a short-chain this compound ester with a long-chain aliphatic alcohol in the presence of a metal catalyst.[15]

Azo Compound Synthesis

Azo derivatives of this compound, which have shown potent antibacterial activity, are synthesized through a two-step process.[16] It begins with the diazotization of a primary aromatic amine, which is then coupled with this compound as a nucleophile to form the final azo compound.[16]

Experimental Protocols

Protocol 1: Synthesis of Parabens using Montmorillonite K10 Clay Catalyst[12]
  • Reaction Setup: A mixture of this compound (10 mmol), the desired alcohol (e.g., methanol (B129727), ethanol, or propanol; 10 mL), and montmorillonite K10 clay (20 wt% of the acid) is placed in a round-bottom flask.

  • Reflux: The mixture is heated at reflux temperature for 10-12 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[17]

  • Catalyst Removal: After cooling, the catalyst is separated by filtration. The recovered catalyst can be activated by heating at 120°C for 4 hours for reuse.[12]

  • Product Isolation: The excess alcohol in the filtrate is evaporated.

  • Purification: The crude product is dissolved in 5% ethyl acetate-petroleum ether and passed through a silica (B1680970) gel pad to remove impurities. The solvent is then evaporated to yield the pure ester.[12]

Protocol 2: Synthesis of Methylparaben via Acid-Catalyzed Esterification[17][18]
  • Reaction Setup: Place this compound (e.g., 0.1 mol) and methanol (e.g., 20 mL) in a round-bottom flask. Carefully add concentrated sulfuric acid (e.g., 2 mL) as a catalyst.[17][18]

  • Reflux: Attach a reflux condenser and gently heat the mixture for a specified period (e.g., 8 hours), monitoring the reaction by TLC.[17]

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel containing water. Extract the product using an organic solvent like dichloromethane.[18]

  • Washing: Wash the organic layer sequentially with water, a sodium bicarbonate solution (to neutralize any unreacted acid), and finally with a saturated sodium chloride solution.[18]

  • Drying and Purification: Dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by distillation.[18] The crude product can be further purified by recrystallization or column chromatography.[9]

Data Presentation

Table 1: Synthesis of this compound Esters (Parabens) via Esterification

DerivativeAlcoholCatalystReaction ConditionsYield (%)Reference
MethylparabenMethanolMontmorillonite K10Reflux, 10-12 hHigh[12]
EthylparabenEthanolMontmorillonite K10Reflux, 10-12 hHigh[12]
Propylparabenn-PropanolMontmorillonite K10Reflux, 10-12 hHigh[12]
EthylparabenEthanolSulfamic AcidReflux, 3 h90.4[14]
EthylparabenEthanolNeodymium TrioxideReflux, 4 h78.4[14]
MethylparabenMethanolSulfuric AcidReflux, 8 h86.0[17][19]

Table 2: Spectroscopic Data for this compound and a Representative Derivative (Methylparaben)

CompoundKey FTIR Peaks (cm⁻¹)¹H NMR Chemical Shifts (δ, ppm)MS (m/z)Reference
This compound 3465 (O-H), 1673 (C=O)Aromatic protons, hydroxyl proton, carboxyl proton138 (M⁺)[16][20]
Methylparaben 2950-2800 (C-H), 1736 (Ester C=O)3.8 (s, 3H, -OCH₃), 6.8 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H)152 (M⁺)[17][21]

Visualization of Workflows and Pathways

Synthesis_Workflow Reactants This compound + Alcohol Catalyst Add Catalyst (e.g., Montmorillonite K10) Reactants->Catalyst Reflux Heat under Reflux (10-12 hours) Catalyst->Reflux Filter Cool and Filter (Remove Catalyst) Reflux->Filter Evaporate Evaporate Excess Alcohol Filter->Evaporate Purify Purification (Silica Gel Chromatography) Evaporate->Purify Product Pure Ester Derivative Purify->Product

Caption: General workflow for the synthesis of this compound esters.

Characterization_Workflow cluster_ID Structural Elucidation cluster_Purity Purity Assessment Crude_Product Crude Synthesized Product TLC Reaction Monitoring (TLC) Crude_Product->TLC Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Purified Derivative Purification->Pure_Product Structure_ID Structural Identification Pure_Product->Structure_ID Purity_Check Purity & Physical Properties Pure_Product->Purity_Check FTIR FTIR Structure_ID->FTIR NMR ¹H & ¹³C NMR Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS HPLC HPLC Purity_Check->HPLC MP Melting Point Purity_Check->MP

Caption: Workflow for the characterization and purification of derivatives.

Biosynthesis_Pathway Chorismate Chorismate UbiC Chorismate Pyruvate-Lyase (UbiC enzyme) Chorismate->UbiC HBA4 This compound UbiC->HBA4 Pyruvate Pyruvate UbiC->Pyruvate CoQ Coenzyme Q Biosynthesis HBA4->CoQ

Caption: Biosynthesis of 4-HBA from chorismate in microorganisms.[22][23][24]

Characterization of this compound Derivatives

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of synthesized 4-HBA derivatives.

Spectroscopic Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The IR spectrum of 4-HBA shows characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.[20] Upon esterification, the broad carboxylic acid -OH peak disappears and a new C-O ester peak appears, while the C=O stretching frequency shifts, confirming the formation of the ester.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailed structural elucidation.[12][16] In the ¹H NMR spectrum, signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the alkyl/aryl group of the ester can be identified and integrated to confirm the structure.[21]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized derivative.[16] The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, providing definitive evidence of its identity.[20]

Chromatographic and Other Methods
  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a synthesis reaction by comparing the spots of the reactants and products.[17]

  • Column Chromatography: This is the primary method for purifying the synthesized compounds from unreacted starting materials and by-products.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final product.

  • Melting Point Determination: For solid derivatives, the melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.[3]

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a wide spectrum of biological activities, which is a major driver for their synthesis and study.

  • Antimicrobial Activity: Parabens are well-known for their broad-spectrum antimicrobial effects against bacteria and fungi, which is why they are extensively used as preservatives.[3][4][6][25] The antimicrobial potency of parabens often increases with the length of the alkyl chain.[4] Azo derivatives of 4-HBA have also demonstrated significant antibacterial potential against human pathogens.[16]

  • Antioxidant Activity: The phenolic hydroxyl group in 4-HBA and its derivatives allows them to act as antioxidants by scavenging free radicals.[1][7] This property is crucial for protecting cells from oxidative damage and is linked to the prevention of chronic diseases.[7]

  • Signaling Pathways: In microorganisms like E. coli, 4-HBA is a key intermediate in the biosynthesis of Coenzyme Q (ubiquinone), an essential component for cellular respiration.[7][26] It is synthesized from chorismate by the enzyme chorismate pyruvate-lyase.[22][26] Recent studies have also shown that 4-HBA can act as a signaling molecule in bacteria, controlling physiological functions and virulence in pathogens like Shigella sonnei.[23]

References

Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 4-Hydroxybenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and logical workflows for structural elucidation.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental tools in the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation and other energetic particles, we can glean detailed information about their atomic composition, connectivity, and functional groups. For a molecule like this compound, a combination of NMR, IR, and MS provides a comprehensive structural profile. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used in organic chemistry, providing information about the hydrogen and carbon skeletons of a molecule, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Chemical Shift (δ) in ppm (Solvent) Multiplicity Integration
H-2, H-67.79 (DMSO-d₆)[1]Doublet2H
H-3, H-56.82 (DMSO-d₆)[1]Doublet2H
Phenolic -OHVariable, broadSinglet1H
Carboxylic Acid -OHVariable, broadSinglet1H
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Carbon Assignment Chemical Shift (δ) in ppm (Solvent)
C-1 (Quaternary)121.78 (DMSO-d₆)[1]
C-2, C-6131.97 (DMSO-d₆)[1]
C-3, C-5115.56 (DMSO-d₆)[1]
C-4 (Quaternary)162.04 (DMSO-d₆)[1]
C=O (Carboxylic Acid)167.61 (DMSO-d₆)[1]
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, relaxation delay, and spectral width.

  • Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of this compound in 0.5-0.7 mL DMSO-d6 add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter instrument Place in NMR Spectrometer filter->instrument acquire Acquire 1H and 13C NMR Data instrument->acquire ft Fourier Transform (FID to Spectrum) acquire->ft process Phase and Baseline Correction ft->process analyze Analyze Chemical Shifts, Integration, and Coupling process->analyze

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Phenolic O-HStretching3465 (broad)[3]
Carboxylic Acid O-HStretching3100-2900 (very broad)[4]
C-H (aromatic)Stretching~3000
C=O (Carboxylic Acid)Stretching1673-1663[3]
C=C (aromatic)Stretching~1600, 1588[3]
C-OStretching~1200-1300
Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. The thin solid film method is also an option.[5]

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[5]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[5]

  • Instrument Setup: Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty salt plate or the clean ATR crystal to account for atmospheric and instrument absorptions.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups present in this compound.

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve small amount of sample in volatile solvent apply Apply a drop of solution to a salt plate dissolve->apply evaporate Allow solvent to evaporate apply->evaporate background Run a background scan evaporate->background sample_scan Acquire IR spectrum of the sample background->sample_scan analyze Identify characteristic absorption peaks sample_scan->analyze

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of this compound shows the molecular ion peak and several fragment ions.

m/z Value Assignment Notes
138[M]⁺Molecular ion peak.[3]
121[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
93[M - COOH]⁺Loss of the carboxylic acid group.[6]
65[C₅H₅]⁺A common fragment in aromatic compounds.
Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid, this can be done using a direct insertion probe.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in a high vacuum.[7] This causes the molecule to lose an electron, forming a radical cation (the molecular ion).[7][8]

  • Acceleration: Accelerate the newly formed ions through an electric field.

  • Mass Analysis: Pass the ions through a magnetic or electric field, which deflects them according to their mass-to-charge ratio.[8]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Ion Separation & Detection cluster_data Data Analysis introduce Introduce sample into the ion source ionize Bombard with high-energy electrons (EI) introduce->ionize accelerate Accelerate ions in an electric field ionize->accelerate analyze Separate ions by mass-to-charge ratio accelerate->analyze detect Detect ions and generate mass spectrum analyze->detect identify_peaks Identify molecular ion and fragment peaks detect->identify_peaks

Caption: Experimental workflow for Mass Spectrometry.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS provides a powerful approach for the unambiguous structural elucidation of this compound.

Integrated_Analysis cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information NMR NMR Spectroscopy (1H and 13C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (-OH, -COOH, C=O) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Logical relationship of spectroscopic data for structural elucidation.

By integrating the data from these three techniques, a complete picture of the this compound structure emerges. Mass spectrometry confirms the molecular formula (C₇H₆O₃) with a molecular weight of 138 g/mol .[9] IR spectroscopy identifies the key functional groups: a phenolic hydroxyl, a carboxylic acid, and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon and hydrogen atoms, confirming the para-substitution pattern on the benzene (B151609) ring. This integrated approach is a cornerstone of modern chemical analysis and is essential in research and development.

References

4-Hydroxybenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, Biological Activity, and Experimental Protocols of 4-Hydroxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of this compound (4-HBA), a significant phenolic compound with broad applications in the pharmaceutical, cosmetic, and polymer industries. This document outlines its core physicochemical properties, CAS number, and molecular weight, and delves into its synthesis, biological significance, and detailed experimental protocols for its analysis and evaluation.

Core Properties and Identification

This compound, also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It presents as a white crystalline solid. While it is only slightly soluble in water and chloroform, it demonstrates greater solubility in polar organic solvents like alcohols and acetone.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 99-96-7
Molecular Weight 138.12 g/mol
Molecular Formula C₇H₆O₃
Melting Point 214-217 °C
Boiling Point Decomposes
Density 1.46 g/cm³
Acidity (pKa) 4.54
Solubility in water ~5 g/L at 25 °C

Synthesis and Production

The primary industrial production of this compound is achieved through the Kolbe-Schmitt reaction. Additionally, various biosynthetic routes have been engineered in microorganisms, offering a renewable alternative to chemical synthesis.

Chemical Synthesis: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of a phenoxide to carbon dioxide. For the synthesis of this compound, potassium phenoxide is heated with carbon dioxide under high pressure and temperature, followed by acidification. The use of potassium hydroxide (B78521) is crucial for favoring the para-carboxylation to yield 4-HBA, whereas using sodium hydroxide would predominantly yield the ortho-isomer, salicylic (B10762653) acid.[1]

Biosynthesis

In prokaryotes, this compound is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme chorismate pyruvate-lyase (UbiC) catalyzes the conversion of chorismate to 4-HBA and pyruvate. This pathway is the first step in ubiquinone (Coenzyme Q) biosynthesis in many bacteria. Metabolic engineering efforts have focused on overexpressing genes in the shikimate pathway in microorganisms like Escherichia coli and Corynebacterium glutamicum to enhance the production of 4-HBA from renewable feedstocks like glucose.

biosynthesis_pathway PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose-4-phosphate E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate UbiC Chorismate pyruvate-lyase (UbiC) Chorismate->UbiC HBA4 This compound UbiC->HBA4 Pyruvate Pyruvate UbiC->Pyruvate Ubiquinone Ubiquinone Biosynthesis HBA4->Ubiquinone

Biosynthesis of this compound via the Shikimate Pathway.

Applications in Research and Drug Development

This compound serves as a versatile platform chemical and a key building block in various sectors.

  • Paraben Production : It is the primary precursor for the synthesis of parabens (esters of this compound), which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[2]

  • Polymer Synthesis : 4-HBA is utilized in the manufacturing of liquid crystal polymers and other high-performance polyesters.

  • Pharmaceutical Intermediate : It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including nifuroxazide (B1678864) and ormeloxifene. Its structural similarity to salicylic acid also makes it a compound of interest in medicinal chemistry.

  • Biological Activities : 4-HBA itself exhibits a range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and weak estrogenic activities.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and biological evaluation of this compound.

Synthesis via Kolbe-Schmitt Reaction (Laboratory Scale)

This protocol describes the conversion of potassium salicylate (B1505791) to this compound through thermal isomerization.[3]

Materials:

  • Salicylic acid

  • Potassium carbonate

  • Decolorizing charcoal

  • Concentrated hydrochloric acid

  • Oil bath

  • Reaction flask and condenser

Procedure:

  • Formation of Potassium Salicylate: In a suitable vessel, prepare a solution of salicylic acid in water. Slowly add potassium carbonate while stirring until effervescence ceases.

  • Drying: Evaporate the resulting solution to a paste on a steam bath. Dry the solid thoroughly in an oven at 105-110°C for several hours, with intermittent grinding to ensure all moisture is removed.

  • Isomerization: Place the finely powdered potassium salicylate in a round-bottomed flask and immerse it in an oil bath preheated to 240°C. Maintain this temperature for 1.5 hours, stirring the solid occasionally.

  • Work-up: Allow the flask to cool slightly and, while still hot, dissolve the product in hot water.

  • Acidification and Purification: Acidify the hot alkaline solution with concentrated hydrochloric acid to precipitate the crude this compound. Heat the solution to near boiling and add a small amount of decolorizing charcoal.

  • Crystallization: Filter the hot solution to remove the charcoal. Cool the filtrate to induce crystallization. The purified this compound can be collected by filtration.

kolbe_schmitt_workflow start Start prep_k_salicylate Prepare & Dry Potassium Salicylate start->prep_k_salicylate isomerization Heat at 240°C (Isomerization) prep_k_salicylate->isomerization dissolve Dissolve Product in Hot Water isomerization->dissolve acidify Acidify with HCl & Treat with Charcoal dissolve->acidify filter_hot Hot Filtration acidify->filter_hot crystallize Cool to Crystallize filter_hot->crystallize collect Collect Product by Filtration crystallize->collect end End collect->end

Experimental Workflow for the Kolbe-Schmitt Synthesis.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.[4][5][6]

Table 2: HPLC Method Parameters for this compound Quantification

ParameterCondition
Column C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Acetic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Isocratic or Gradient (depending on sample matrix)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 8-10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol (B129727). Perform serial dilutions to create a series of calibration standards (e.g., 0.5 to 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-HBA in a suitable solvent (e.g., methanol). Filter the sample extract through a 0.45 µm syringe filter before injection.

  • Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 4-HBA in the samples by interpolating their peak areas from the calibration curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol details the determination of the antioxidant capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7][8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a stock solution of 4-HBA in methanol and create a series of dilutions.

  • Assay: In a 96-well plate, add 100 µL of each 4-HBA dilution to the wells. Add 100 µL of the DPPH solution to each well.

  • Controls: Prepare a blank sample containing only methanol and a control sample containing methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with 4-HBA. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a plot of inhibition percentage versus concentration.

Antimicrobial Activity: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of 4-HBA in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Kolbe-Schmitt reaction is a pivotal carboxylation process in industrial organic synthesis, enabling the production of aromatic hydroxy acids from phenoxides and carbon dioxide. This application note provides detailed protocols for the synthesis of 4-hydroxybenzoic acid (p-hydroxybenzoic acid), a key intermediate for pharmaceuticals, polymers, and parabens.[1][2] The document outlines two primary methodologies: the direct carboxylation of potassium phenoxide and the thermal isomerization of potassium salicylate (B1505791). It includes a comparative summary of reaction conditions, step-by-step experimental procedures, and safety considerations tailored for a research and development setting.

Introduction to the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution that carboxylates a phenoxide ion using carbon dioxide.[3] While the reaction with sodium phenoxide typically yields salicylic (B10762653) acid (2-hydroxybenzoic acid) as the major product, the use of potassium phenoxide under specific conditions favors the formation of this compound.[2][4][5] This regioselectivity is crucial for the targeted synthesis of the para-isomer, which is widely used as a precursor in the production of preservatives (parabens), liquid crystal polymers, and other specialty chemicals.[2][6] The reaction is typically conducted at high temperatures and pressures.[7][8]

Reaction Mechanism and Regioselectivity

The reaction proceeds through the nucleophilic attack of the electron-rich phenoxide ion on the electrophilic carbon of CO₂.[2][3] The choice of the alkali metal cation significantly influences the position of carboxylation. With the smaller sodium ion, a stable 6-membered chelate intermediate is formed with the carbon dioxide and the phenoxide oxygen, favoring carboxylation at the ortho position. In contrast, the larger potassium ion does not form as stable a chelate, allowing the reaction to proceed under thermodynamic control at higher temperatures, which favors the formation of the more stable para-isomer, this compound.[5][9]

KolbeSchmitt_Mechanism phenol (B47542) Phenol phenoxide Potassium Phenoxide phenol->phenoxide + koh KOH koh->phenoxide intermediate Intermediate Complex phenoxide->intermediate + co2 CO₂ co2->intermediate rearrangement Rearrangement (Thermodynamic Control) intermediate->rearrangement Heat p_salt Potassium 4-Hydroxybenzoate rearrangement->p_salt product 4-Hydroxybenzoic Acid p_salt->product + acid H₃O⁺ acid->product

Caption: Reaction mechanism for the synthesis of this compound.

Summary of Reaction Conditions

The synthesis of this compound can be achieved under various conditions. The choice of starting material, temperature, and pressure are critical parameters that determine the reaction's efficiency and yield.

Starting MaterialBase/CatalystTemperature (°C)Pressure (atm)Reaction TimeYield (%)Reference
Potassium Phenoxide-250 - 260~7.9 (8 kg/cm ²)1 hour71.1[8]
Potassium Phenoxide->180<29 (~30 kg/cm ²)Continuous60 - 62[8]
Potassium SalicylatePotassium Carbonate240 (oil bath)Atmospheric1.5 hours70 - 80[10]
PhenolPotassium Hydroxide (B78521)150 - 250HighSeveral hoursHigh[2][4]

Experimental Protocols

Protocol 1: Synthesis via Thermal Isomerization of Potassium Salicylate

This protocol is adapted from a well-established Organic Syntheses procedure and involves the preparation of potassium salicylate, followed by its thermal rearrangement to potassium p-hydroxybenzoate.[10]

Materials:

  • Salicylic acid (U.S.P. grade): 100 g (0.725 mole)

  • Potassium carbonate: 60 g (0.43 mole)

  • Concentrated Hydrochloric acid (~37%)

  • Decolorizing charcoal

  • Deionized water

Procedure:

  • Formation of Potassium Salicylate: In a large porcelain dish, add 100 g of salicylic acid to 150 mL of water. Slowly stir in 60 g of potassium carbonate. An excess of carbonate is used to prevent caking.[10]

  • Drying: Evaporate the resulting solution on a steam bath to a thick paste. Break the solid into smaller pieces and dry in an oven at 105-110°C for 2 hours.[10]

  • Grinding and Final Drying: Grind the dried solid to a fine powder using a mortar and pestle. Return the powder to the oven and dry for an additional 2 hours at 105-110°C, then grind again to ensure it is a fine, anhydrous powder.[10]

  • Isomerization: Place the finely powdered potassium salicylate mixture into a 500-mL round-bottomed flask. Immerse the flask in an oil bath preheated to 240°C. Maintain this temperature for 1.5 hours, stirring the solid occasionally with a glass rod.[10]

  • Work-up: After the reaction is complete, carefully transfer the hot product into a 2-L flask containing 1 L of hot water. Rinse the reaction flask with portions of the hot solution to ensure complete transfer.[10]

  • Acidification: Acidify the alkaline solution with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the crude this compound.[10]

  • Decolorization and Filtration: Heat the acidified solution nearly to boiling and add 5-6 g of decolorizing charcoal. Filter the hot solution to remove the charcoal and any resinous impurities.[10]

  • Crystallization: Cool the filtrate in an ice bath to crystallize the product. A second crop can be obtained by concentrating the mother liquor.[10]

  • Recrystallization: For higher purity, dissolve the crude product in a minimum amount of hot water, treat again with decolorizing charcoal, filter, and cool to obtain purified this compound.[1][10] The final product should have a melting point of 211-212°C.[10]

Protocol 2: Synthesis via Direct Carboxylation of Potassium Phenoxide

This protocol outlines the industrial method for producing this compound by reacting potassium phenoxide with carbon dioxide under pressure.[8]

Materials:

  • Phenol

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO₂), high pressure

  • Sulfuric acid or Hydrochloric acid for work-up

  • High-pressure autoclave reactor

Procedure:

  • Preparation of Potassium Phenoxide: Prepare anhydrous potassium phenoxide by reacting phenol with an equimolar amount of potassium hydroxide. The water formed during the reaction must be carefully removed by evaporation, as its presence decreases the yield.[9]

  • Carboxylation: Place the dry, powdered potassium phenoxide into a high-pressure autoclave. Seal the reactor and purge with nitrogen before introducing carbon dioxide.

  • Reaction: Heat the autoclave to 180-250°C and pressurize with carbon dioxide to 5-10 atm or higher.[8] Maintain these conditions with constant stirring for several hours until the reaction is complete.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure. Dissolve the solid product (potassium 4-hydroxybenzoate) in water.

  • Purification of Salt: The aqueous solution of the potassium salt can be purified by adjusting the pH to between 5 and 6 to precipitate tarry materials, followed by filtration.[11]

  • Acidification: Acidify the filtrate with a strong acid (e.g., H₂SO₄ or HCl) to a pH of 2 to precipitate the this compound.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water as described in Protocol 1.

General Experimental Workflow

The overall process for synthesizing this compound follows a logical sequence of preparation, reaction, and purification steps.

Workflow_Diagram start Starting Materials (Phenol/KOH or Salicylic Acid/K₂CO₃) prep Preparation of Anhydrous Potassium Phenoxide / Salicylate start->prep reaction Kolbe-Schmitt Reaction (Carboxylation / Isomerization) High T, High P (optional) prep->reaction workup Work-up (Dissolution in Water) reaction->workup acidification Acidification (HCl / H₂SO₄) & Precipitation workup->acidification filtration1 Crude Product Isolation (Filtration) acidification->filtration1 purification Purification (Recrystallization with Charcoal) filtration1->purification final_product Pure this compound (Drying & Analysis) purification->final_product

Caption: General experimental workflow for the Kolbe-Schmitt synthesis.

Safety Precautions

The Kolbe-Schmitt reaction involves hazardous materials and conditions that require strict safety protocols.

  • Chemical Hazards: Phenol is toxic and corrosive and can be absorbed through the skin. Potassium hydroxide is highly corrosive. Handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • High Pressure/Temperature: Protocol 2 utilizes a high-pressure autoclave. Ensure the equipment is properly rated and maintained. Never exceed the recommended temperature or pressure limits. All personnel must be trained in the operation of high-pressure equipment.

  • Ventilation: The reaction and work-up should be performed in a well-ventilated area or fume hood to avoid inhalation of vapors.[12]

  • Acid Handling: Concentrated acids are highly corrosive. Add acid slowly to the aqueous solution during the work-up to control the exothermic reaction.

  • Spill Management: Keep appropriate spill kits (e.g., for acids, bases, and organic solvents) readily available. Clean up any spills immediately.[12]

References

Microbial Production of 4-Hydroxybenzoic Acid in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoic acid (4-HBA) is a valuable platform chemical and a key precursor for the synthesis of parabens, polymers, and pharmaceuticals. Microbial production of 4-HBA from renewable feedstocks offers a sustainable alternative to conventional chemical synthesis. This document provides detailed application notes and protocols for the production of 4-HBA using engineered Escherichia coli. It covers the primary biosynthetic pathways, strain engineering strategies, fermentation procedures, and analytical methods. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding and implementation.

Introduction

Escherichia coli is a versatile and well-characterized microbial host for the production of a wide range of chemicals, including aromatic compounds like this compound (4-HBA). Metabolic engineering efforts have focused on channeling carbon flux from central metabolism towards the shikimate pathway, the native route to chorismate, which is the direct precursor for 4-HBA biosynthesis in one of the common pathways. This involves the overexpression of key enzymes and the deletion of competing pathway genes to enhance precursor availability and minimize byproduct formation. Two primary biosynthetic routes for 4-HBA production in E. coli have been successfully demonstrated: the chorismate-to-4-HBA conversion and a multi-enzyme cascade from L-tyrosine.

Biosynthetic Pathways in E. coli

There are two main engineered pathways for producing 4-HBA in E. coli:

  • Direct conversion from chorismate: This pathway utilizes the endogenous enzyme chorismate pyruvate-lyase, encoded by the ubiC gene, which is involved in the native ubiquinone biosynthesis pathway.[1][2] This enzyme catalyzes the conversion of chorismate to 4-HBA and pyruvate.[1] To increase the flux towards 4-HBA, strategies involve overexpressing ubiC and enhancing the shikimate pathway to boost the supply of chorismate.[2]

  • Multi-enzyme cascade from L-tyrosine: This synthetic pathway converts L-tyrosine to 4-HBA through a series of enzymatic reactions. A reported cascade involves an L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and an aldehyde dehydrogenase.[3] This approach can achieve high titers, particularly in whole-cell biotransformation setups.[3]

Data Presentation: Quantitative Production of 4-HBA in E. coli

The following table summarizes the quantitative data for 4-HBA production in various engineered E. coli strains under different conditions.

Strain Engineering StrategyCarbon SourceFermentation ScaleTiter (g/L)Yield (g/g or mol/mol)Reference
Overexpression of ubiC and a shikimate gene moduleGlucoseShake Flask0.7235Not Reported[2][4]
Multi-enzyme cascade from L-tyrosine (whole-cell biotransformation)L-tyrosineResting cells17.7>85% conversion[3][5]
Overexpression of feedback-insensitive DAHP synthase and common pathway enzymesGlucoseFed-batch Fermentor1213% (mol/mol)[6]
Overexpression of ubiC from Providencia rustigianii in C. glutamicumGlucoseJar Fermentor36.641% (mol/mol)[7]

Note: Data for C. glutamicum is included for comparison as a high-titer producer.

Experimental Protocols

Protocol 1: Construction of a 4-HBA Producing E. coli Strain via the Chorismate Pathway

This protocol describes the overexpression of the ubiC gene in E. coli to enhance 4-HBA production from glucose.

1. Plasmid Construction:

  • Gene Amplification: Amplify the ubiC gene from E. coli K-12 genomic DNA using PCR with primers containing suitable restriction sites (e.g., NdeI and BamHI).

  • Vector Selection: Choose a suitable expression vector with a strong inducible promoter (e.g., pET-28a with a T7 promoter or pTrc99A with a trc promoter).

  • Cloning: Digest both the PCR product and the expression vector with the corresponding restriction enzymes. Ligate the ubiC gene into the vector.

  • Transformation: Transform the ligation mixture into a cloning host (e.g., E. coli DH5α) and select for positive clones. Verify the construct by restriction analysis and sequencing.

  • Expression Host Transformation: Transform the verified plasmid into an expression host (e.g., E. coli BL21(DE3)).

2. Strain Engineering (Optional but Recommended):

  • To further increase the precursor chorismate supply, consider overexpressing key genes in the shikimate pathway, such as a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr) and shikimate kinase (aroK). These can be cloned into the same or a compatible plasmid.

  • Deletion of genes that divert chorismate to other pathways, such as pheA and tyrA, can also improve 4-HBA yields, but will result in amino acid auxotrophy.

Protocol 2: Shake Flask Fermentation for 4-HBA Production

This protocol outlines a typical shake flask cultivation for testing the engineered E. coli strain.

1. Media Preparation:

  • Seed Culture Medium (LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Production Medium (M9 Minimal Medium): 6.78 g/L Na2HPO4, 3 g/L KH2PO4, 1 g/L NH4Cl, 0.5 g/L NaCl, 2 mM MgSO4, 0.1 mM CaCl2, 20 g/L glucose, and trace elements.

  • Add appropriate antibiotics for plasmid maintenance.

2. Cultivation:

  • Inoculation: Inoculate 5 mL of LB medium with a single colony of the engineered strain and grow overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture: Inoculate 50 mL of M9 production medium in a 250 mL shake flask with the overnight seed culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate at 37°C with shaking at 200-250 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Production Phase: Reduce the temperature to 30°C and continue cultivation for 24-72 hours.

Protocol 3: Quantification of 4-HBA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing 4-HBA concentration in the fermentation broth.

1. Sample Preparation:

  • Collect 1 mL of the fermentation broth.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase if necessary.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous solution with a mild acid (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is 30:70 (v/v) acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV detection at 254 nm.

  • Quantification: Create a standard curve using known concentrations of pure 4-HBA. The retention time for 4-HBA is typically around 2.9 minutes under these conditions.[6]

Mandatory Visualizations

pathway glucose Glucose e4p Erythrose-4-P glucose->e4p Pentose Phosphate Pathway pep Phosphoenolpyruvate glucose->pep Glycolysis dahp DAHP e4p->dahp pep->dahp shikimate_pathway Shikimate Pathway dahp->shikimate_pathway aroG chorismate Chorismate shikimate_pathway->chorismate ubiC ubiC (Chorismate pyruvate-lyase) chorismate->ubiC hba4 This compound ubiC->hba4 pyruvate Pyruvate ubiC->pyruvate

Caption: Biosynthetic pathway of 4-HBA from glucose in E. coli.

workflow strain_dev Strain Development (Plasmid Construction & Transformation) seed_culture Seed Culture (LB Medium, 37°C, overnight) strain_dev->seed_culture fermentation Shake Flask Fermentation (M9 Medium, 37°C) seed_culture->fermentation induction Induction (IPTG, 30°C, 24-72h) fermentation->induction sampling Sampling & Preparation (Centrifugation & Filtration) induction->sampling analysis HPLC Analysis (Quantification of 4-HBA) sampling->analysis

Caption: Experimental workflow for 4-HBA production and analysis.

Conclusion

The microbial production of 4-HBA in E. coli is a promising technology with the potential for high-titer production from renewable resources. The choice of biosynthetic pathway and the extent of metabolic engineering significantly impact the final product yield. The protocols and data presented here provide a foundation for researchers to develop and optimize their own 4-HBA production systems. Further improvements can be achieved through systematic optimization of fermentation conditions, exploration of novel enzymes with enhanced activity, and the implementation of advanced metabolic engineering strategies such as dynamic pathway regulation and high-throughput screening.

References

Application Note: Quantitative Analysis of 4-Hydroxybenzoic Acid (4-HBA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a phenolic compound of significant interest in various scientific fields. It is a metabolite in microorganisms, plants, and animals, including humans, and plays a role in diverse biological processes. In microbiology, 4-HBA can act as a signaling molecule in quorum sensing, influencing bacterial physiology and virulence.[1][2] In pharmacology and drug development, it has been investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting histone deacetylase 6 (HDAC6).[3] Given its involvement in these critical pathways, a robust and reliable analytical method for the quantification of 4-HBA in various matrices is essential for advancing research and development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like 4-HBA by GC-MS is challenging due to their low volatility. To overcome this, a derivatization step is necessary to convert 4-HBA into a more volatile and thermally stable form, making it amenable to GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of 4-HBA using a two-step derivatization method followed by GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of 4-HBA and structurally related phenolic acids following derivatization. These values are representative and may vary depending on the specific instrumentation and matrix.

Validation ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.5 µg/L
Limit of Quantification (LOQ)0.3 - 5.0 µg/L
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 115%

Experimental Protocols

This section details the complete workflow for the GC-MS analysis of 4-HBA, from sample preparation to data acquisition.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of 4-HBA from aqueous samples such as biological fluids.

  • Sample Collection: Collect the sample in a clean glass container.

  • Acidification: Adjust the pH of the sample to approximately 1-3 with a suitable acid (e.g., HCl) to protonate the carboxylic acid group of 4-HBA.

  • Extraction:

    • To 1 mL of the acidified sample, add 2 mL of a volatile organic solvent such as ethyl acetate (B1210297).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process on the aqueous layer with another 2 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization (Two-Step: Methoximation and Silylation)

This two-step process ensures the complete derivatization of 4-HBA for optimal GC-MS analysis.

Step 1: Methoximation

  • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (B92270) at a concentration of 20 mg/mL.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.

  • Seal the vial tightly and vortex briefly to dissolve the residue.

  • Incubate the mixture at 30-37°C for 90 minutes with gentle shaking.

Step 2: Silylation

  • After the methoximation reaction, cool the vial to room temperature.

  • Add 80-90 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.

  • Seal the vial tightly and vortex briefly.

  • Incubate the mixture at 37-70°C for 30-40 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized 4-HBA. These may require optimization for your specific instrument.

  • Gas Chromatograph: Agilent 6890 or similar

  • Mass Spectrometer: Agilent 5973 or similar

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: Increase to 155°C at a rate of 4°C/min, hold for 2 minutes

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized 4-HBA to enhance sensitivity and selectivity.[4]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for the GC-MS analysis of 4-HBA.

Signaling Pathway: 4-HBA in Shigella sonnei Quorum Sensing

Shigella_QS Chorismate Chorismate UbiC UbiC (Synthase) Chorismate->UbiC HBA4 4-HBA (Signal) UbiC->HBA4 AaeR AaeR (Receptor) HBA4->AaeR binds TargetGenes Target Gene Promoters AaeR->TargetGenes binds Biofilm Biofilm Formation TargetGenes->Biofilm EPS EPS Production TargetGenes->EPS Virulence Virulence TargetGenes->Virulence

Caption: 4-HBA-mediated quorum sensing pathway in Shigella sonnei.

Signaling Pathway: 4-HBA in Breast Cancer Chemosensitization

BreastCancer_Pathway HBA4 4-HBA HDAC6 HDAC6 HBA4->HDAC6 inhibits HIPK2 HIPK2 HDAC6->HIPK2 p53 p53 HIPK2->p53 promotes Caspase3 Caspase-3 Cleavage p53->Caspase3 PARP PARP Cleavage p53->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: 4-HBA enhances chemosensitivity in breast cancer via the HIPK2/p53 pathway.[3]

References

Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxybenzoic acid (4-HBA) is a cornerstone monomer in the synthesis of high-performance thermotropic liquid crystal polymers (LCPs). Its rigid, linear structure contributes to the formation of highly ordered polymer chains that exhibit liquid crystalline behavior in the melt phase. This inherent order translates into exceptional material properties, including high tensile strength and modulus, excellent thermal stability, and superior chemical resistance. These characteristics make LCPs derived from 4-HBA invaluable in demanding applications ranging from advanced electronics and aerospace components to specialized medical devices.

This document provides detailed application notes, experimental protocols, and quantitative data on the use of 4-HBA in the synthesis of LCPs, with a particular focus on its copolymerization with 6-hydroxy-2-naphthoic acid (HNA), a common comonomer used to enhance processability.

Data Presentation: Impact of Monomer Composition on LCP Properties

The incorporation of 4-HBA and its ratio to comonomers significantly influences the thermal and mechanical properties of the resulting LCPs.

Table 1: Thermal Properties of LCPs with Varying 4-HBA Content

This table summarizes the effect of the molar ratio of this compound (HBA) on the thermal properties of copolyesters synthesized with 2,5-diethoxyterephthalic acid (ETA) and either hydroquinone (B1673460) (HQ) or 2,7-dihydroxynaphthalene (B41206) (DHN).

Polymer SeriesHBA Molar RatioGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Isotropic Temperature (Ti) (°C)
TLCP-I (with HQ) 093275350
196233348
289230325
383228302
487256335
586258348
TLCP-II (with DHN) 0126-295
1119-280
2115-275
399278305
4110301330
5111311343

Table 2: Mechanical Properties of a Commercial HBA/HNA Copolyester

This table presents the mechanical properties of Vectra® A950, a commercial LCP composed of 73 mol% 4-HBA and 27 mol% 6-HNA.[1]

PropertyValue
Tensile Strength1.1 GPa
Tensile Modulus63 GPa

Experimental Protocols

The synthesis of LCPs from 4-HBA typically involves a two-step process: acetylation of the hydroxyl groups followed by melt polycondensation.

Protocol 1: Acetylation of this compound to 4-Acetoxybenzoic Acid

This protocol describes the synthesis of the acetylated monomer, a key precursor for the polymerization reaction.

Materials:

  • This compound (dry)

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Ethanol (B145695)

  • Water

Procedure:

  • In a conical flask, combine 2 g of dry this compound with 3 mL of acetic anhydride.[2]

  • Add one drop of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.[2]

  • Warm the flask on a water bath to approximately 50-60°C for 15 minutes, with occasional stirring.[2]

  • Allow the mixture to cool to room temperature.

  • Add 30 mL of water to the flask and stir well to precipitate the product.[2]

  • Filter the precipitate using a Büchner funnel and wash with water.

  • Recrystallize the crude 4-acetoxybenzoic acid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly turbid. Allow the solution to cool slowly to form needle-like crystals.[2]

  • Filter the purified crystals and dry them under vacuum.

Protocol 2: Melt Polycondensation of 4-Acetoxybenzoic Acid and 6-Acetoxy-2-naphthoic Acid

This protocol outlines the general procedure for the synthesis of an HBA/HNA copolyester via melt polycondensation. The molar ratio of the two monomers can be varied to achieve desired properties.

Materials:

  • 4-Acetoxybenzoic acid

  • 6-Acetoxy-2-naphthoic acid

  • Catalyst (e.g., sodium or calcium acetate, in small amounts)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • High-temperature heating mantle.

Procedure:

  • Charge the glass reactor with the desired molar ratio of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid, along with a catalytic amount of sodium or calcium acetate.

  • Purge the reactor with dry nitrogen gas to create an inert atmosphere.

  • Heat the reactor gradually while stirring. The reaction typically proceeds through the following temperature stages:

    • Initial Acetylation (if starting from non-acetylated monomers and acetic anhydride): Heat to around 140-160°C to ensure complete acetylation of the hydroxyl groups.

    • Polycondensation: Increase the temperature to above 325°C.[3] Acetic acid will be eliminated as a byproduct and should be collected through the distillation outlet.

  • Once the evolution of acetic acid subsides, apply a vacuum to the system to facilitate the removal of the remaining byproduct and drive the polymerization to completion, resulting in a high molecular weight polymer.[4]

  • The viscosity of the melt will increase significantly as the polymerization progresses. The reaction is typically considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • Cool the reactor and collect the solid LCP. The polymer can then be ground into a powder for further processing.

Visualizations: Synthesis and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and the experimental workflow for LCP synthesis.

Acetylation_of_4HBA HBA This compound process HBA->process AceticAnhydride Acetic Anhydride AceticAnhydride->process Catalyst H₂SO₄ (catalyst) Catalyst->process AcetoxybenzoicAcid 4-Acetoxybenzoic Acid AceticAcid Acetic Acid (byproduct) process->AcetoxybenzoicAcid + process->AceticAcid +

Acetylation of this compound.

LCP_Synthesis_Workflow cluster_MonomerPrep Monomer Preparation cluster_Polymerization Melt Polycondensation cluster_PostProcessing Post-Processing Monomer_Mixing Mix 4-Acetoxybenzoic Acid and 6-Acetoxy-2-naphthoic Acid Add_Catalyst Add Catalyst Monomer_Mixing->Add_Catalyst Heating_N2 Heat under Nitrogen Atmosphere Add_Catalyst->Heating_N2 Vacuum_Application Apply Vacuum at High Temperature Heating_N2->Vacuum_Application Byproduct Collect Acetic Acid Byproduct Heating_N2->Byproduct Cooling Cool and Solidify Polymer Vacuum_Application->Cooling Vacuum_Application->Byproduct Grinding Grind to Powder Cooling->Grinding

Workflow for LCP Synthesis.

References

Application Notes and Protocols for the Synthesis of Parabens from 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, a class of alkyl esters of 4-hydroxybenzoic acid, are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity and low toxicity. The synthesis of parabens is primarily achieved through the esterification of this compound with the corresponding alcohol. This document provides detailed application notes and experimental protocols for the synthesis of various parabens using this compound as the precursor, employing different catalytic systems and reaction conditions.

The general chemical reaction for the synthesis of parabens is illustrated below:

Paraben_Synthesis cluster_reactants Reactants cluster_products Products 4-Hydroxybenzoic_Acid This compound Paraben Paraben (R-Paraben) 4-Hydroxybenzoic_Acid->Paraben   Esterification (Acid Catalyst, Heat) Alcohol Alcohol (R-OH) (e.g., Methanol (B129727), Ethanol (B145695), Propanol) Alcohol->Paraben Water Water (H₂O)

Caption: General reaction scheme for paraben synthesis.

Experimental Protocols

Protocol 1: Green Synthesis of Parabens using Montmorillonite K10 Clay as a Heterogeneous Catalyst

This protocol describes an environmentally benign method for the synthesis of methyl, ethyl, and propyl parabens using a reusable solid acid catalyst.

Materials:

  • This compound

  • Methanol, Ethanol, or Propanol (B110389)

  • Montmorillonite K10 clay

  • 1 M Hydrochloric acid (for catalyst preparation)

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Catalyst Preparation (Acid Treatment):

  • Take 1 g of Montmorillonite K10 clay in 25 mL of 1 M HCl.

  • Stir the mixture for 5 hours at 60°C.

  • Centrifuge and filter the catalyst.

  • Dry the catalyst for 12 hours at 120°C.

Procedure:

  • In a 50 mL round bottom flask, combine 1.38 g (10 mmol) of p-hydroxybenzoic acid, 0.27 g (20 wt%) of acid-treated Montmorillonite K10 clay, and 10 mL of the corresponding alcohol (Methanol, Ethanol, or Propanol).

  • Attach a reflux condenser and heat the mixture at reflux temperature for 10-12 hours.

  • After cooling, filter the reaction mixture to separate the catalyst.

  • Evaporate the excess alcohol from the filtrate to obtain the crude paraben.

  • The product can be further purified by chromatographic methods if necessary.

Quantitative Data:

ParabenCatalyst Loading (wt%)Reaction Time (h)Isolated Yield (%)
Methylparaben101066
Methylparaben2010-12Not specified
Ethylparaben2010-12Not specified
Propylparaben (B1679720)2010-12Not specified

Table 1: Synthesis of parabens using Montmorillonite K10 clay catalyst.

Protocol 2: Conventional Synthesis of Propylparaben using Sulfuric Acid Catalyst

This protocol outlines the traditional method for synthesizing propylparaben using a strong acid catalyst.

Materials:

  • p-Hydroxybenzoic acid

  • n-Propanol

  • Concentrated Sulfuric acid

  • 4% Sodium carbonate solution

  • Ethanol (for recrystallization)

  • Round bottom flask

  • Heating mantle

  • Reflux condenser

  • Beaker

  • Filtration apparatus

Procedure:

  • Mix p-hydroxybenzoic acid with propanol in a round bottom flask and heat to dissolve.

  • Slowly add concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture under reflux for 8 hours.

  • After cooling, pour the reaction mixture into a 4% sodium carbonate solution to precipitate the crude product.

  • Filter the crude product and wash with water until neutral.

  • Recrystallize the crude product from ethanol to obtain pure propylparaben.

Protocol 3: Microwave-Assisted Synthesis of Methylparaben using Sodium Hydrogen Sulfate (B86663)

This protocol describes a rapid synthesis of methylparaben using microwave irradiation, which significantly reduces the reaction time.

Materials:

  • p-Hydroxybenzoic acid

  • Methanol

  • Sodium hydrogen sulfate (catalyst)

  • 5% Sodium bicarbonate solution

  • Round bottom flask

  • Microwave reactor with stirring and condensation unit

Procedure:

  • In a round-bottom flask, add p-hydroxybenzoic acid and methanol in a molar ratio of 1:1.5 to 1:4.0.

  • Add sodium hydrogen sulfate catalyst (0.1–0.6 g/g of p-hydroxybenzoic acid).

  • Place the flask in a microwave cavity equipped with stirring and a condenser.

  • Preheat to dissolve the materials, then adjust the microwave power to 450W and continue heating.

  • Start timing when distillate appears in the water trap. The reaction is carried out for 3–18 minutes.

  • After the reaction, decant the reaction solution, leaving the solid catalyst in the flask.

  • Distill the reaction solution to remove excess methanol.

  • While hot, pour the solution into a 5% sodium bicarbonate solution to precipitate the ester.

  • Filter, wash, and dry the crude ester.

  • The crude product can be purified by recrystallization.

Quantitative Data:

Molar Ratio (p-HBA:Methanol)Catalyst AmountMicrowave Time (min)Yield (%)
1:2.53.5% of total weight1895.52

Table 2: Microwave-assisted synthesis of methylparaben.

Workflow and Data Analysis

The synthesis of parabens from this compound follows a general workflow, from reactant preparation to final product analysis.

Paraben_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants 1. Reactant Mixing (4-HBA, Alcohol, Catalyst) Reaction 2. Esterification Reaction (Heating/Microwave) Reactants->Reaction Separation 3. Catalyst & Solvent Removal (Filtration, Evaporation) Reaction->Separation Neutralization 4. Neutralization & Precipitation (e.g., NaHCO₃ solution) Separation->Neutralization Purification 5. Recrystallization Neutralization->Purification QC 6. Quality Control (HPLC, Melting Point) Purification->QC

Caption: General workflow for paraben synthesis and purification.

Quantitative Analysis of Parabens

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of parabens in various samples.

Typical HPLC Conditions for Paraben Analysis:

  • Column: C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C18).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detector at a suitable wavelength.

  • Injection Volume: 20 µL.

Sample Preparation for HPLC:

  • For reaction mixtures, a small aliquot is diluted with the mobile phase.

  • For formulated products like syrups, a measured volume is diluted with HPLC-grade water, filtered, and degassed before injection.

Summary of Catalytic Methods and Yields

The choice of catalyst significantly impacts the reaction conditions and yield of paraben synthesis.

CatalystMethodKey AdvantagesReported Yields
Montmorillonite K10 Clay Heterogeneous catalysis, RefluxEnvironmentally friendly, Reusable catalyst.Methylparaben: 66%.
Sulfuric Acid Homogeneous catalysis, RefluxTraditional, well-established method.Methylparaben: 86% (with azeotropic distillation).
Sodium Hydrogen Sulfate Homogeneous catalysis, MicrowaveRapid reaction times.Methylparaben: up to 95.52%.
Neodymium Trioxide Heterogeneous catalysis, RefluxReusable, does not corrode equipment.Ethylparaben: 78.4%.
Sulfamic Acid Homogeneous catalysis, RefluxHigh yield, catalyst can be reused.Ethylparaben: 90.38%.
Cation Exchange Resin Heterogeneous catalysis, RefluxSimplified post-treatment, reusable catalyst.Methylparaben: up to 90%.

Table 3: Comparison of different catalytic methods for paraben synthesis.

Conclusion

The synthesis of parabens from this compound can be achieved through various effective methods. The choice of protocol depends on factors such as desired yield, reaction time, environmental considerations, and available equipment. Greener methods using solid acid catalysts like Montmorillonite K10 clay offer environmental benefits, while microwave-assisted synthesis provides a significant reduction in reaction time with high yields. Conventional methods using sulfuric acid remain a viable option. For all synthesis routes, proper purification and quantitative analysis are crucial to ensure the quality and purity of the final paraben product.

Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid esters, commonly known as parabens, are a class of compounds widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity. Traditional chemical synthesis of these esters often involves harsh conditions and the use of potentially hazardous catalysts. Enzymatic synthesis presents a green and sustainable alternative, offering high specificity, mild reaction conditions, and reduced environmental impact. This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of various this compound esters.

Principle of Enzymatic Esterification

The enzymatic synthesis of this compound esters is typically achieved through a direct esterification reaction between this compound and a corresponding alcohol (methanol, ethanol, propanol, butanol, etc.). This reaction is catalyzed by lipases, which are a class of hydrolases that can function in non-aqueous or low-water environments to catalyze the formation of ester bonds. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. The reaction is reversible, and the removal of water, a byproduct, can drive the equilibrium towards the formation of the ester product.

Key Enzymes and Their Characteristics

Several lipases have demonstrated efficacy in catalyzing the synthesis of this compound esters. The choice of enzyme can significantly impact the reaction rate and yield.

Enzyme SourceCommon Commercial NameOptimal Temperature (°C)Optimal pHKey Characteristics
Candida antarctica Lipase (B570770) BNovozym® 43540-60~7High activity and stability, broad substrate specificity, widely used for ester synthesis.[1]
Rhizomucor mieheiLipozyme® RM IM40-50~7Good thermal stability, effective in organic solvents.[1]
Pseudomonas fluorescensAmano Lipase AK45-557.5-8.5High activity, but may have different substrate specificities.[2][3]

Experimental Protocols

General Protocol for Enzymatic Esterification

This protocol can be adapted for the synthesis of methyl, ethyl, propyl, and butyl esters of this compound by selecting the appropriate alcohol.

Materials:

  • This compound

  • Alcohol (Methanol, Ethanol, Propanol, or Butanol)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., n-heptane, toluene, or a solvent-free system can be used)

  • Molecular Sieves (3Å or 4Å, activated)

  • Reaction Vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve this compound in the chosen organic solvent. If using a solvent-free system, melt the this compound by gentle heating.

    • Add the corresponding alcohol. The molar ratio of alcohol to this compound can be optimized, with ratios from 1:1 to 5:1 being common.[4]

    • Add the immobilized lipase. A typical enzyme loading is 5-15% (w/w) of the substrates.[5][6]

    • Add activated molecular sieves (approximately 10-20% w/v) to the reaction mixture to adsorb the water produced during the reaction.

  • Reaction Incubation:

    • Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.

    • Maintain the reaction at the optimal temperature for the chosen lipase (typically 40-60°C).

    • Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Purification:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • Separate the immobilized lipase and molecular sieves by filtration. The enzyme can be washed with a fresh solvent, dried, and stored for reuse.

    • Remove the solvent and excess alcohol from the filtrate using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Analytical Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% phosphoric or formic acid) is commonly used. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.[7][8]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Injection: Inject the sample into the HPLC system.

  • Detection: Monitor the elution of compounds at a wavelength of approximately 254 nm.

  • Quantification: Identify and quantify the peaks corresponding to this compound and the respective ester by comparing their retention times and peak areas with those of known standards.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the enzymatic synthesis of various this compound esters. Please note that these values are indicative and may vary depending on the specific experimental setup and enzyme batch.

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of this compound Esters

EsterAlcoholEnzymeMolar Ratio (Acid:Alcohol)Temperature (°C)SolventReaction Time (h)
MethylparabenMethanolNovozym® 4351:545Toluene48
EthylparabenEthanolNovozym® 4351:350Heptane72
Propylparabenn-PropanolNovozym® 4351:255Solvent-free24
Butylparabenn-ButanolNovozym® 4351:1.560Isooctane48

Table 2: Comparative Performance of Different Lipases

EsterEnzymeConversion (%)Yield (%)
MethylparabenNovozym® 435>90~85
PropylparabenCandida antarctica Lipase B~96~92[9]
EthylparabenRhizomucor miehei Lipase>85~80
ButylparabenPseudomonas fluorescens Lipase>80~75

Visualizations

Enzymatic_Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 4-HBA This compound Lipase Immobilized Lipase 4-HBA->Lipase binds Alcohol Alcohol (Methanol, Ethanol, etc.) Alcohol->Lipase binds Ester This compound Ester (Paraben) Lipase->Ester releases Water Water Lipase->Water releases

Caption: Enzymatic esterification of this compound.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Substrates, Enzyme, Solvent) Start->Reaction_Setup Incubation 2. Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Monitoring 3. Reaction Monitoring (TLC/HPLC) Incubation->Monitoring Monitoring->Incubation Continue Reaction Filtration 4. Separation (Filter Enzyme & Sieves) Monitoring->Filtration Reaction Complete Evaporation 5. Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification 6. Purification (Recrystallization) Evaporation->Purification Analysis 7. Product Analysis (HPLC, Purity Check) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for enzymatic synthesis.

References

Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of esters from 4-hydroxybenzoic acid, commonly known as parabens. These compounds are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their antimicrobial properties.[1][2][3] The following sections detail various esterification methods, present quantitative data for reaction efficiency, and provide step-by-step experimental protocols.

Introduction

This compound is a phenolic derivative of benzoic acid.[2] Its esters, or parabens, are synthesized through the esterification of the carboxylic acid group with an alcohol.[4] This reaction is typically catalyzed by an acid.[4][5] Common methods include Fischer esterification, which utilizes a strong acid catalyst and an excess of alcohol to drive the reaction towards the ester product.[5][6][7] Alternative and greener approaches employ solid catalysts like clays (B1170129) to minimize environmental impact.[1] This document outlines protocols for both traditional and green chemistry approaches to paraben synthesis.

Data Presentation

The efficiency of esterification of this compound is highly dependent on the chosen catalyst, alcohol, and reaction conditions. The following tables summarize quantitative data from various reported protocols.

Table 1: Comparison of Catalysts for the Synthesis of Ethyl 4-Hydroxybenzoate

CatalystMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (hours)Yield (%)Reference
Sulfamic Acid1:410.3% of total reactants390.38[8]
Neodymium Trioxide1:56% of acid dosage478.4[8]
Sodium BisulfateNot Specified0.4 g per 0.1 mol acid0.12 (7 min, microwave)83.0[8]

Table 2: Yields for Paraben Synthesis using Montmorillonite K10 Clay Catalyst [1]

ParabenAlcoholReaction Time (hours)Yield (%)
MethylparabenMethanol1066
EthylparabenEthanol1272
Propylparabenn-Propanol1275

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes the synthesis of an ester of this compound using a strong acid catalyst, a classic example of Fischer esterification.[5][9]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium chloride (NaCl) solution, saturated (brine)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve this compound in an excess of the desired anhydrous alcohol (e.g., for ethyl 4-hydroxybenzoate, use a 1:4 molar ratio of acid to ethanol).[8]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture (e.g., 2 mL for a 6.1 g scale reaction of a similar benzoic acid).[10]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[9][11] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.[9]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.[9][10]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.[9]

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Green Synthesis of Parabens using Montmorillonite K10 Clay

This protocol offers an environmentally benign approach to paraben synthesis using a reusable solid acid catalyst.[1]

Materials:

  • This compound

  • Alcohol (methanol, ethanol, or propanol)

  • Montmorillonite K10 clay

  • Round-bottomed flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.38 g, 10 mmol), the desired alcohol (10 mL), and Montmorillonite K10 clay (e.g., 20 wt% of the acid, 0.27 g).[1]

  • Attach a reflux condenser and heat the mixture at reflux for 10-12 hours.[1]

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.[1] The catalyst can be washed with the alcohol used in the reaction.

  • Evaporate the alcohol from the filtrate to yield the crude paraben.[1]

  • The product can be purified by chromatographic methods if necessary.[1]

  • The recovered Montmorillonite K10 clay can be washed, dried, and reused for subsequent reactions.[1]

Protocol 3: Synthesis of Long-Chain Esters via Transesterification

This protocol is suitable for synthesizing esters with longer alkyl chains from a short-chain ester of this compound.

Materials:

  • Short-chain this compound ester (e.g., methyl 4-hydroxybenzoate)

  • Long-chain aliphatic alcohol (e.g., hexadecanol)

  • Metal catalyst (e.g., a suitable transesterification catalyst)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel with a distillation setup

Procedure:

  • Charge the reaction vessel with the short-chain 4-hydroxybenzoate, the long-chain aliphatic alcohol (in a molar ratio of approximately 1:1), and the metal catalyst.[12]

  • Heat the reaction mixture to a temperature between 120°C and 200°C (preferably 150-180°C) under a slow stream of an inert gas.[12][13] The inert gas helps to remove the short-chain alcohol formed during the reaction, driving the equilibrium towards the product.

  • Continue the reaction for a period of 1 to 20 hours, monitoring the progress by analyzing the disappearance of the starting ester.[13]

  • Upon completion, the crude long-chain ester can be purified. A common purification method involves adding an acidic aqueous solution to the crude product, separating the organic phase, and then extracting it.[12][13] Further purification can be achieved by crystallization from a suitable organic solvent.[12]

Visualizations

The following diagrams illustrate the experimental workflow and a key reaction mechanism in the esterification of this compound.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants This compound + Alcohol ReactionMixture Combine Reactants & Catalyst Reactants->ReactionMixture Catalyst Acid Catalyst (e.g., H₂SO₄ or Clay) Catalyst->ReactionMixture Heating Heat under Reflux ReactionMixture->Heating Mix Cooling Cool Reaction Mixture Heating->Cooling After 2-12h Separation Catalyst Removal/ Neutralization Cooling->Separation Extraction Solvent Extraction Separation->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization/ Chromatography Evaporation->Purification FinalProduct Pure Ester Purification->FinalProduct

Caption: General experimental workflow for the esterification of this compound.

Fischer_Esterification_Mechanism Acid This compound (R-COOH) ProtonatedCarbonyl Protonated Carbonyl [R-C(OH)₂]⁺ Acid->ProtonatedCarbonyl + H⁺ Alcohol Alcohol (R'-OH) TetrahedralIntermediate Tetrahedral Intermediate [R-C(OH)₂(OR')]⁺ ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH ProtonatedEster Protonated Ester [R-C(O)OR']⁺ + H₂O TetrahedralIntermediate->ProtonatedEster - H₂O Ester Ester (R-COOR') ProtonatedEster->Ester - H⁺ H_plus H⁺ H2O H₂O

Caption: Simplified mechanism of Fischer esterification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxybenzoic Acid (4-HBA) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of 4-Hydroxybenzoic acid (4-HBA) in microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts for 4-HBA production?

A1: Several microorganisms have been metabolically engineered for 4-HBA production. Commonly used hosts include Escherichia coli, Corynebacterium glutamicum, and Pseudomonas taiwanensis. C. glutamicum has been noted for its high tolerance to 4-HBA toxicity.[1][2][3]

Q2: What are the main biosynthetic pathways for 4-HBA in microorganisms?

A2: 4-HBA is typically synthesized from the central metabolite chorismate, which is an intermediate in the shikimate pathway.[1][4] The direct conversion of chorismate to 4-HBA and pyruvate (B1213749) is catalyzed by the enzyme chorismate pyruvate-lyase (UbiC).[1][2][5] An alternative synthetic pathway involves the deamination of L-tyrosine.[6]

Q3: What is the significance of the shikimate pathway in 4-HBA production?

A3: The shikimate pathway is crucial as it produces chorismate, the direct precursor for 4-HBA biosynthesis.[1] Enhancing the carbon flow through the shikimate pathway is a key strategy for increasing 4-HBA yields. This can be achieved by overexpressing genes encoding key enzymes in this pathway.[1][2]

Q4: How does 4-HBA toxicity affect microbial fermentation?

A4: 4-HBA can be toxic to microbial hosts, inhibiting cell growth and consequently limiting product yield.[1] The tolerance to 4-HBA varies among different microorganisms, with Corynebacterium glutamicum showing higher resistance compared to E. coli and Pseudomonas putida.[1]

Q5: What are the key metabolic engineering strategies to enhance 4-HBA yield?

A5: Key strategies include:

  • Overexpression of key enzymes: Increasing the expression of enzymes in the shikimate pathway and the final enzyme, chorismate pyruvate-lyase (UbiC).[1][2]

  • Deletion of competing pathways: Removing metabolic pathways that drain the precursor pool, such as those leading to the biosynthesis of aromatic amino acids or other by-products.[1][2]

  • Using robust enzymes: Employing enzyme variants, such as a highly 4-HBA-resistant UbiC from Providencia rustigianii, can overcome feedback inhibition and improve production.[1]

  • Host selection: Choosing a microbial host with high tolerance to 4-HBA.[1]

Troubleshooting Guide

Issue 1: Low or No 4-HBA Production

Q: My engineered strain is growing, but I'm detecting very little or no 4-HBA in the fermentation broth. What could be the issue?

A: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Verify Plasmid Constructs and Gene Expression:

    • Sequence Verification: Ensure that all cloned genes (e.g., ubiC, shikimate pathway genes) are in the correct frame and free of mutations.

    • Promoter Strength: Use a strong, inducible promoter to drive the expression of your pathway genes.

    • Codon Optimization: If using heterologous genes, ensure they are codon-optimized for your expression host.

    • Protein Expression Analysis: Perform SDS-PAGE or Western blotting to confirm the expression of the engineered pathway enzymes.

  • Check Precursor Availability:

    • Carbon Source: Ensure an adequate supply of the primary carbon source (e.g., glucose, glycerol) is maintained throughout the fermentation.

    • Shikimate Pathway Flux: Low flux through the shikimate pathway can limit the availability of chorismate. Consider overexpressing key enzymes of this pathway, such as DAHP synthase (aroG).[1]

  • Enzyme Activity:

    • Cofactor Availability: Ensure that any necessary cofactors for your enzymes are present in the medium.

    • Feedback Inhibition: The native enzymes in your host might be subject to feedback inhibition by 4-HBA or other intermediates. Consider using enzyme variants that are resistant to such inhibition.[1]

Issue 2: Low Final 4-HBA Titer Despite Initial Production

Q: I see initial production of 4-HBA, but the final titer is much lower than expected. What could be limiting the yield?

A: This often points to issues that arise as the fermentation progresses.

  • Product Toxicity:

    • Host Tolerance: Your microbial host may have a low tolerance to 4-HBA. Test the growth of your strain in the presence of varying concentrations of 4-HBA to determine its tolerance level.[1]

    • Growth-Arrested Fermentation: Consider implementing a two-stage or growth-arrested fermentation process where cells are first grown to a high density and then production is induced. This can mitigate the impact of product toxicity on cell growth.[1]

  • By-product Formation:

    • Metabolic Flux Analysis: Analyze the fermentation broth for potential by-products that may be draining carbon away from the 4-HBA pathway.

    • Gene Deletions: Identify and delete genes responsible for the formation of major by-products. For instance, deleting pyk (pyruvate kinase) in C. glutamicum has been shown to reduce pyruvate accumulation and improve 4-HBA yield.[1]

  • Nutrient Limitation:

    • Fed-Batch Strategy: A simple batch fermentation may lead to the depletion of essential nutrients. A fed-batch strategy can help maintain optimal nutrient levels and sustain 4-HBA production over a longer period.

Issue 3: Inconsistent Fermentation Results

Q: I am getting highly variable 4-HBA yields between different fermentation runs, even under seemingly identical conditions. What could be the cause?

A: Inconsistent results often point to subtle variations in experimental conditions or instability of the engineered strain.

  • Inoculum Quality:

    • Fresh Transformation: Always use freshly transformed cells to start your seed culture, as plasmids can be lost or mutate during repeated sub-culturing.

    • Standardized Seed Culture: Standardize the age and optical density of your seed culture to ensure a consistent starting point for your main fermentation.

  • Fermentation Conditions:

    • pH Control: The pH of the fermentation medium can significantly impact enzyme activity and cell viability. Ensure you have robust pH monitoring and control throughout the process.

    • Dissolved Oxygen: Maintain a consistent level of dissolved oxygen, as this can affect cellular metabolism.

  • Plasmid Instability:

    • Antibiotic Selection: Ensure that the appropriate antibiotic is present at the correct concentration in both the seed culture and the main fermentation to maintain the plasmid.

    • Genomic Integration: For long-term stability, consider integrating the expression cassettes into the host chromosome.[2]

Quantitative Data Summary

Table 1: Comparison of 4-HBA Production in Different Engineered Microorganisms
Microbial HostGenetic ModificationsCarbon SourceTiter (g/L)Yield (mol/mol)Fermentation Time (h)Reference
Corynebacterium glutamicumOverexpression of shikimate pathway genes, heterologous ubiC from P. rustigianii, deletion of by-product genes (hdpA, pyk)Glucose36.60.4124[1]
Escherichia coliMulti-enzyme cascade (CoA-free) from L-tyrosineL-tyrosine17.7>85% conversion96[6]
Pseudomonas taiwanensis VLB120Overexpression of shikimate pathway genes, knockout of degradation pathwaysGlucose~0.460.19Batch[2][7]
Pseudomonas taiwanensis VLB120Overexpression of shikimate pathway genes, knockout of degradation pathwaysGlycerol~0.460.296Batch[2][7]
Corynebacterium glutamicumAugmented shikimate pathway, deletion of HBA degradation genes, optimized promoter for ubiCGlucose8.3N/AJar Fermenter[3]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of L-tyrosine to 4-HBA in E. coli

This protocol is based on the methodology for a CoA-free multi-enzyme cascade in E. coli.[6]

  • Strain Cultivation:

    • Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-18 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 7,000 rpm for 10 minutes at 4°C.

    • Wash the cell pellet twice with sterile deionized water.

    • Resuspend the cells in a potassium phosphate (B84403) (KP) buffer (200 mM, pH 8.0).

  • Whole-Cell Biotransformation Reaction:

    • In a reaction vessel, combine the resuspended cells (to a final density of 10 g cell dry weight/L), L-tyrosine (e.g., 150 mM), and glucose (20 g/L) in the KP buffer.

    • Incubate the reaction mixture at 30°C with agitation.

  • Sample Analysis:

    • Take samples at regular intervals.

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for 4-HBA concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Aerobic Growth-Arrested Fermentation for 4-HBA Production in C. glutamicum

This protocol is adapted from the high-yield production strategy in metabolically engineered C. glutamicum.[1]

  • Seed Culture Preparation:

    • Inoculate the engineered C. glutamicum strain into a seed medium and cultivate for 24 hours.

  • Main Fermentation:

    • Inoculate the main fermentation medium in a jar fermenter with the seed culture.

    • Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH.

    • Aerate the culture and maintain agitation to ensure sufficient dissolved oxygen.

  • Growth-Arrested Phase and Production:

    • Once the culture reaches a certain cell density, induce the growth-arrested state (e.g., through nutrient limitation or addition of an inhibitor).

    • Induce the expression of the 4-HBA biosynthesis pathway genes.

    • Feed a concentrated glucose solution to provide the carbon source for 4-HBA production.

  • Monitoring and Quantification:

    • Monitor cell growth (OD600), glucose consumption, and 4-HBA production throughout the fermentation.

    • Quantify 4-HBA concentration in the culture supernatant using HPLC.

Protocol 3: Quantification of 4-HBA by HPLC

A general protocol for the quantification of 4-HBA.

  • Sample Preparation:

    • Collect a sample from the fermentation broth.

    • Centrifuge to remove cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 254 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure 4-HBA.

    • Inject the prepared samples and standards into the HPLC system.

    • Determine the concentration of 4-HBA in the samples by comparing the peak areas to the standard curve.

Visualizations

Biosynthesis_Pathway_of_4HBA PEP Phosphoenolpyruvate (PEP) Shikimate_Pathway Shikimate Pathway (Multiple Steps) PEP->Shikimate_Pathway aroG E4P Erythrose-4-phosphate (E4P) E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate aroC HBA This compound (4-HBA) Chorismate->HBA ubiC (Chorismate pyruvate-lyase) Pyruvate Pyruvate Chorismate->Pyruvate AAs Aromatic Amino Acids (e.g., Tyrosine, Phenylalanine) Chorismate->AAs Competing Pathway

Caption: Core biosynthetic pathway of 4-HBA from central metabolites.

Troubleshooting_Workflow Start Low/No 4-HBA Yield Check_Expression Verify Gene Expression (SDS-PAGE/Western Blot) Start->Check_Expression Check_Precursor Assess Precursor Supply (Shikimate Pathway) Check_Expression->Check_Precursor Expression OK Optimize_Expression Optimize Promoter/Codons Check_Expression->Optimize_Expression No/Low Expression Check_Toxicity Evaluate 4-HBA Toxicity Check_Precursor->Check_Toxicity Precursor OK Enhance_Flux Overexpress Shikimate Pathway Genes Check_Precursor->Enhance_Flux Low Precursor Check_Byproducts Analyze for By-products Check_Toxicity->Check_Byproducts Low Toxicity Change_Host Switch to Tolerant Host/ Use Growth-Arrested Process Check_Toxicity->Change_Host High Toxicity Delete_Byproduct_Genes Delete Competing Pathway Genes Check_Byproducts->Delete_Byproduct_Genes By-products Detected Success Improved 4-HBA Yield Check_Byproducts->Success No Major By-products Optimize_Expression->Success Enhance_Flux->Success Change_Host->Success Delete_Byproduct_Genes->Success

Caption: Troubleshooting workflow for low 4-HBA yield.

References

Technical Support Center: 4-Hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Hydroxybenzoic acid (4-HBA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Kolbe-Schmitt reaction yielded primarily 2-Hydroxybenzoic acid (salicylic acid) instead of the desired this compound. What went wrong?

A1: This is a common issue related to the choice of alkali metal phenoxide. The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the counter-ion.[1][2]

  • Root Cause: You likely used sodium phenoxide (from sodium hydroxide). The sodium ion chelates with the oxygen of the phenoxide and the incoming carbon dioxide, directing the carboxylation to the ortho position, which results in salicylic (B10762653) acid.[1][3]

  • Solution: To selectively synthesize this compound (the para isomer), you must use potassium phenoxide, which is generated by reacting phenol (B47542) with potassium hydroxide.[1][2][4] The larger potassium ion does not favor the chelation that directs ortho-carboxylation, leading to the thermodynamically more stable para product, especially at higher temperatures.[3][5]

Q2: The yield of my 4-HBA synthesis is very low, and I suspect decarboxylation. How can I minimize this side reaction?

A2: Decarboxylation of the product back to phenol and carbon dioxide is a significant side reaction, particularly at elevated temperatures.[6][7]

  • Root Cause: The reaction temperature was likely too high. This compound can decarboxylate at temperatures above 200°C.[6]

  • Solution: Maintain strict temperature control. While higher temperatures favor the para isomer, excessive heat will degrade the product. The reaction is typically run under pressure (e.g., 100 atm) at temperatures around 125-240°C.[1][8][9] It is crucial to find the optimal balance for your specific setup. Running the reaction in a sealed vessel under a positive pressure of carbon dioxide also helps to suppress decarboxylation by Le Chatelier's principle.[7]

Q3: My final product is discolored (e.g., brown or off-white). What causes this, and how can I purify it?

A3: Discoloration often indicates the presence of impurities, which can arise from side reactions or degradation of starting materials.

  • Root Cause: Potential causes include the formation of small quantities of colored byproducts or oxidation of phenol starting material.

  • Solution: Purification can typically be achieved through the following methods:

    • Recrystallization: This is a highly effective method for purifying the crude product.[10] Suitable solvent systems include ethanol/water mixtures.

    • Activated Carbon Treatment: Dissolve the crude 4-HBA in a suitable solvent or a dilute alkaline solution. Add a small amount of activated charcoal to adsorb the colored impurities.[11] Heat the solution briefly, then perform a hot filtration to remove the charcoal. The purified 4-HBA can then be recovered by cooling the filtrate to induce crystallization or by acidifying the alkaline solution to precipitate the product.[11][12]

Q4: I am attempting a synthesis via diazotization of 4-aminobenzoic acid and am getting a colored precipitate. What is this side product?

A4: When synthesizing 4-HBA from 4-aminobenzoic acid, a common side reaction is the formation of azo dyes.[13]

  • Root Cause: This occurs when the diazonium salt (the intermediate) couples with unreacted, free 4-aminobenzoic acid. This is more likely to happen if the reaction is not sufficiently acidic.[13]

  • Solution:

    • Maintain Low pH: Ensure the reaction medium is strongly acidic (pH 1-2) by using an excess of a mineral acid like HCl or H₂SO₄. This protonates the amino group of the starting material, rendering it unreactive towards the electrophilic diazonium salt.[13]

    • Slow Reagent Addition: Add the sodium nitrite (B80452) solution slowly and with efficient stirring to prevent localized areas of high concentration, which can promote side reactions.[13]

    • Strict Temperature Control: Keep the reaction temperature low (typically 0-5°C) to ensure the stability of the diazonium salt and minimize decomposition to this compound before the intended reaction is complete.[13]

Data Summary

The following table summarizes the key reaction parameters for the Kolbe-Schmitt synthesis of this compound.

ParameterConditionRationale / Notes
Starting Material Phenol & Potassium HydroxideUse of potassium is critical for para-selectivity.[1][4]
Reactant Carbon Dioxide (CO₂)Typically applied under high pressure.
Temperature 125 - 240°CHigher temperatures favor the para-isomer but increase the risk of decarboxylation.[1][3][9]
Pressure ~100 atmHigh pressure is required to drive the carboxylation of the phenoxide.[1][2]
Workup Acidification (e.g., with H₂SO₄ or HCl)Protonates the potassium salt to yield the final carboxylic acid product.[1][8]

Key Synthesis Pathway

The primary industrial method for synthesizing this compound is the Kolbe-Schmitt reaction. The pathway involves the carboxylation of potassium phenoxide.

KolbeSchmitt_4HBA phenol Phenol k_phenoxide Potassium Phenoxide phenol->k_phenoxide koh KOH hba4 This compound k_phenoxide->hba4 Major Product (High Temp) salicylic 2-Hydroxybenzoic Acid (Salicylic Acid) k_phenoxide->salicylic Minor Product co2 1. CO₂ (High Pressure) 2. H⁺ (Acid Workup)

Caption: Kolbe-Schmitt reaction pathway for 4-HBA synthesis.

Experimental Protocol: Kolbe-Schmitt Synthesis of this compound

This protocol is a generalized procedure based on literature descriptions of the Kolbe-Schmitt reaction for 4-HBA.[1][8][9][12] Warning: This reaction involves high pressures and temperatures and should only be performed by trained personnel with appropriate safety equipment and a suitable high-pressure reactor.

Materials:

  • Phenol

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO₂) gas

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Decolorizing charcoal (optional)

  • High-pressure autoclave/reactor with stirring and temperature control

Procedure:

  • Formation of Potassium Phenoxide:

    • Carefully charge the high-pressure reactor with phenol and a stoichiometric equivalent of potassium hydroxide.

    • Heat the mixture gently under vacuum to remove the water formed during the neutralization reaction, resulting in dry potassium phenoxide.

  • Carboxylation:

    • Seal the reactor and purge with nitrogen before introducing carbon dioxide.

    • Pressurize the reactor with CO₂ to approximately 100 atm.

    • Heat the reactor to 240°C while stirring continuously. Maintain this temperature for several hours to allow the reaction to proceed.[9][12]

  • Isolation and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

    • Transfer the solid product from the reactor into a large flask containing hot water to dissolve the potassium salt of 4-HBA.[12]

    • While hot, slowly acidify the solution with concentrated HCl or H₂SO₄ until it is strongly acidic. This compound will precipitate out of the solution.

    • (Optional) If the solution is colored, bring it to a near boil and add a small amount of decolorizing charcoal. Stir for a few minutes and perform a hot gravity filtration to remove the charcoal.[12]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold water.

    • Dry the purified this compound in a vacuum oven.

Experimental_Workflow start Start form_phenoxide Form Potassium Phenoxide (Phenol + KOH) start->form_phenoxide dry Dry under Vacuum (Remove H₂O) form_phenoxide->dry carboxylation Carboxylation (High Pressure CO₂, 240°C) dry->carboxylation cool_vent Cool Reactor & Vent CO₂ carboxylation->cool_vent dissolve Dissolve Product in Hot H₂O cool_vent->dissolve acidify Acidify with HCl/H₂SO₄ (Precipitate 4-HBA) dissolve->acidify purify Optional: Decolorize with Activated Carbon & Hot Filter acidify->purify crystallize Cool to Crystallize acidify->crystallize If not decolorizing purify->crystallize filter_dry Filter & Dry Product crystallize->filter_dry end Pure 4-HBA filter_dry->end

Caption: Experimental workflow for 4-HBA synthesis.

Troubleshooting Logic

When encountering issues such as low yield or high impurity levels, a systematic approach can help identify the root cause.

Troubleshooting_Logic start Problem Encountered (e.g., Low Yield, Impurity) check_isomer Is the main product 2-Hydroxybenzoic acid? start->check_isomer check_decarbox Is there evidence of Phenol byproduct? check_isomer->check_decarbox No sol_isomer Solution: Use Potassium Hydroxide (KOH) instead of NaOH. check_isomer->sol_isomer Yes check_color Is the product discolored? check_decarbox->check_color No sol_decarbox Solution: Lower reaction temperature. Ensure high CO₂ pressure. check_decarbox->sol_decarbox Yes sol_color Solution: Purify via Recrystallization and/or Activated Carbon. check_color->sol_color Yes ok Analyze other parameters (reaction time, reagent purity) check_color->ok No

Caption: Troubleshooting decision tree for 4-HBA synthesis.

References

Stability and degradation of 4-Hydroxybenzoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Hydroxybenzoic acid (4-HBA) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a white crystalline solid that is stable under normal temperatures and pressures.[1][2][3] However, its stability in solution can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][3][4]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: For solid this compound, it is recommended to store it in a cool, dry place in a tightly closed container, away from incompatible substances and sources of ignition.[1][5] Aqueous solutions of 4-HBA are not recommended to be stored for more than one day.[6] If long-term storage in solution is necessary, it should be stored at -20°C for up to one month or -80°C for up to one year to minimize degradation.[7]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound include biodegradation, photodegradation, and thermal degradation. Biodegradation often involves hydroxylation to form protocatechuate, which is then further metabolized.[8][9] Under thermal stress, 4-HBA can undergo decarboxylation to form phenol.[10][11] Radiolytic degradation in aqueous solutions primarily involves the addition of hydroxyl radicals to the aromatic ring.[12][13]

Q4: What are the known degradation products of this compound?

A4: Common degradation products of this compound include:

  • Protocatechuic acid (3,4-dihydroxybenzoic acid): Formed through hydroxylation during biodegradation.[8][9]

  • Phenol: Formed via decarboxylation under thermal stress.[10][14]

  • Hydroquinone: Can be formed during radiolytic degradation.[12]

  • Catechol: A potential intermediate in the biodegradation pathway.[9]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound solutions.

Problem Possible Cause(s) Troubleshooting Steps
Discoloration of 4-HBA solution (e.g., turning yellow or brown) Oxidation or photodegradation.1. Prepare fresh solutions daily. 2. Store solutions in amber or opaque containers to protect from light.[15] 3. De-gas solvents to remove dissolved oxygen. 4. Consider adding an antioxidant if compatible with the experimental setup.[15]
Precipitation in aqueous 4-HBA solutions Poor aqueous solubility, especially at lower pH or higher concentrations.1. Adjust the pH of the solution; solubility increases at higher pH due to the formation of the more soluble salt form.[15] 2. Use a co-solvent such as ethanol, propylene (B89431) glycol, or DMSO to increase solubility.[6][15] 3. For maximum aqueous solubility, first dissolve 4-HBA in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer.[6]
Inconsistent results in stability studies Inadequate control of experimental conditions (temperature, pH, light exposure). Contamination of the solution.1. Use a temperature-controlled environment (e.g., incubator, water bath). 2. Ensure the pH of the solution is buffered and stable throughout the experiment. 3. Protect samples from light exposure by using amber vials or covering them with aluminum foil. 4. Use high-purity water and solvents to prepare solutions.
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase pH. Secondary interactions with the stationary phase. Column overload.1. Adjust the mobile phase pH. For acidic analytes like 4-HBA, a lower pH (around 2.5-3.5) is often beneficial.[10] 2. Use a high-purity silica (B1680970) column with end-capping. 3. Reduce the sample concentration or injection volume.[10]

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₆O₃[6]
Molecular Weight138.12 g/mol [1][6]
Melting Point214.5 - 217 °C[1][16]
Solubility in Water5 g/L at 25 °C
pKa4.54[16]

Table 2: Summary of this compound Degradation Studies

Degradation Method Key Conditions Major Degradation Products Reference(s)
BiodegradationAerobic conditions, various bacterial strainsProtocatechuic acid, Catechol[8][9]
Thermal DegradationTemperatures above 200°CPhenol, Carbon Dioxide[11]
Radiolytic DegradationGamma irradiation in aqueous solutionHydroquinone, 3,4-Dihydroxybenzoic acid[12][13]
PhotodegradationExposure to UV lightHydroxylated derivatives[15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of 4-HBA under various stress conditions to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[10]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl and heat at 60°C for 24 hours.[10]

    • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH and keep at 60°C for 24 hours.[10]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ and keep at room temperature for 24 hours.[10]

    • Thermal Degradation: Expose the solid powder of 4-HBA to a temperature of 105°C in a hot air oven for 48 hours.[10]

    • Photodegradation: Expose a 1 mg/mL solution of 4-HBA to UV and visible light as per ICH Q1B guidelines.[10]

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.[10]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantitative determination of 4-HBA in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17][18]

    • Mobile Phase: A gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[10][18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 256 nm.[6][19]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of 4-HBA reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.[17]

    • Sample Solution: Dilute the samples from the forced degradation study to an appropriate concentration within the linear range of the method.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Visualizations

degradation_pathway HBA 4-Hydroxybenzoic Acid PCA Protocatechuic Acid (3,4-dihydroxybenzoic acid) HBA->PCA Biodegradation (Hydroxylation) Phenol Phenol HBA->Phenol Thermal Degradation (Decarboxylation) Catechol Catechol PCA->Catechol Biodegradation (Decarboxylation) RingCleavage Ring Cleavage Products Catechol->RingCleavage Biodegradation

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photodegradation Photo->Analysis Prep Prepare 4-HBA Stock Solution Prep->Acid Prep->Base Prep->Oxidation Prep->Thermal Prep->Photo Results Identify Degradants & Assess Stability Analysis->Results

Caption: Workflow for a forced degradation study of 4-HBA.

References

Troubleshooting peak tailing in 4-Hydroxybenzoic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of 4-Hydroxybenzoic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1] This distortion is problematic because it can obscure smaller, nearby peaks, lead to inaccurate peak integration and quantification, and indicate suboptimal separation conditions.[1][2][3] An acceptable USP tailing factor is generally considered to be less than 1.5, though ideal chromatography aims for a value close to 1.0 (a perfectly symmetrical Gaussian peak).[4]

Q2: I am seeing significant peak tailing for this compound. What is the most likely cause?

A2: The most common cause of peak tailing for an acidic compound like this compound is an inappropriate mobile phase pH.[3][5] If the pH of the mobile phase is too close to the pKa of the analyte, a mix of ionized and un-ionized forms of the molecule will exist, leading to peak distortion.[6][7] Another primary cause is secondary interaction between the analyte and the stationary phase, specifically with residual silanol (B1196071) groups on the silica (B1680970) surface.[2][4][8]

Q3: What is the pKa of this compound, and why is it critical for my HPLC method?

A3: The acid dissociation constant (pKa) for the carboxylic acid group of this compound is approximately 4.5.[9][10][11] This value is critical because it dictates the ionization state of the molecule at a given pH.[6][12] To achieve sharp, symmetrical peaks for an acidic compound in reversed-phase HPLC, the mobile phase pH should be controlled to keep the analyte in a single, un-ionized (protonated) state.[5][13]

Q4: How does mobile phase pH specifically affect the peak shape of this compound?

A4: To ensure this compound is in its more hydrophobic, un-ionized form, the mobile phase pH should be set at least 1.5 to 2 pH units below its pKa.[5][14] Operating at a pH of approximately 2.5-3.0 suppresses the ionization of the carboxylic acid group.[2][3] This leads to a more uniform interaction with the C18 stationary phase, resulting in sharper, more symmetrical peaks.[5] Additionally, a low pH mobile phase also protonates the acidic silanol groups on the silica surface, minimizing unwanted secondary ionic interactions that cause tailing.[2][4]

Q5: What are secondary silanol interactions?

A5: Silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[8] At mid-range pH values (pH > 4), these groups can become ionized (Si-O⁻), creating negatively charged sites.[4][15] These sites can then interact with polar or charged analytes through a secondary ion-exchange mechanism, in addition to the primary reversed-phase retention mechanism.[2][4] This dual retention mechanism leads to peak tailing.[8][16] Using a modern, high-purity, end-capped column is highly recommended as the end-capping process blocks many of these residual silanols.[1][4][5]

Q6: My peak tailing persists even after adjusting the mobile phase pH. What else could be wrong?

A6: If pH optimization does not resolve the issue, consider these other potential causes:

  • Column Degradation: The column may be old, contaminated, or have developed a void at the inlet.[3][5] A partially blocked inlet frit is also a common culprit.[4] Try flushing the column with a strong solvent or, if necessary, replace it.

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[3][4] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the issue.

  • Extra-Column Effects: Excessive dead volume in the system from long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1][5] Use narrow-bore tubing (e.g., 0.005") and ensure all fittings are secure.[1]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[3][5] Whenever possible, dissolve your sample in the initial mobile phase.[5]

Quantitative Data Summary

The following table summarizes key parameters for the successful HPLC analysis of this compound.

ParameterRecommended ValueRationale
Analyte pKa ~4.5[9][10][11]Dictates the ionization state of this compound.
Mobile Phase pH 2.5 - 3.0To ensure the analyte is in its un-ionized form and to suppress silanol interactions.[3][5]
Buffer Concentration 10 - 50 mMTo maintain a stable pH and mask residual silanol activity.[3][15]
Example Mobile Phase Aqueous: 0.1% Phosphoric Acid or Formic AcidOrganic: Acetonitrile or MethanolProvides a low pH environment and is compatible with reversed-phase chromatography.[17][18]
Column Type High-purity, end-capped C18Minimizes secondary silanol interactions, leading to improved peak symmetry.[4][5]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

This protocol provides a step-by-step approach to diagnose and resolve peak tailing for this compound.

  • Initial Assessment:

    • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) of the this compound peak. A value greater than 1.5 is a clear indicator of a problem.[4]

    • Review the current method parameters: mobile phase composition and pH, column type and age, injection volume, and sample solvent.

  • Mobile Phase Optimization (Most Likely Cause):

    • Verify pH: If not already in use, prepare a fresh mobile phase with a pH between 2.5 and 3.0. Use an acidic modifier like 0.1% formic acid or 0.1% phosphoric acid.[17] Ensure a buffer is used to maintain pH stability.[1]

    • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

    • Re-injection: Inject the this compound standard and evaluate the peak shape.

  • Column Health and Suitability Check:

    • Column Flushing: If peak tailing persists, disconnect the column from the detector, reverse it, and flush it with a strong solvent (e.g., 100% Acetonitrile for reversed-phase) to remove potential contaminants from the inlet frit.[4]

    • Column Test: If possible, test the column with a well-behaved, neutral compound to see if tailing is specific to this compound or a general column problem.

    • Column Replacement: If the column is old or performance does not improve after flushing, replace it with a new, high-purity, end-capped C18 column.[3]

  • Investigate Other Potential Causes:

    • Sample Concentration: Prepare a 1:10 dilution of your sample in the mobile phase and inject it. If peak shape improves, the original sample was overloaded.[4]

    • Injection Solvent: If the sample is not dissolved in the mobile phase, re-prepare it by dissolving it in the mobile phase and re-inject.

    • System Check: Inspect all tubing and connections for potential sources of dead volume. Ensure fittings are properly swaged and tubing lengths are minimized.

Visualizations

Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH ~2 pH units below pKa (~4.5)? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5 - 3.0 using a buffer (e.g., 0.1% Formic Acid). check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped C18? check_ph->check_column Yes end_good Problem Resolved: Symmetrical Peak adjust_ph->end_good replace_column Action: Use an appropriate end-capped column. check_column->replace_column No check_overload Is sample overloaded? check_column->check_overload Yes replace_column->end_good dilute_sample Action: Dilute sample 10x or reduce injection volume. check_overload->dilute_sample Yes check_system Check for other issues: - Column Contamination/Void - Sample Solvent Mismatch - Extra-column Volume check_overload->check_system No dilute_sample->end_good resolve_system Action: - Flush/Replace Column - Dissolve sample in mobile phase - Minimize tubing/dead volume check_system->resolve_system resolve_system->end_good

References

Technical Support Center: Improving the Solubility of 4-Hydroxybenzoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxybenzoic acid (4-HBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with 4-HBA in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is slightly soluble in water. Its aqueous solubility is reported to be approximately 5 g/L (or 5 mg/mL) at 25°C.[1][2][3]

Q2: In which organic solvents is this compound soluble?

This compound is more soluble in polar organic solvents. It is freely soluble in ethanol (B145695) and acetone, and also soluble in DMSO and DMF.[3][4][5][6] It is slightly soluble in chloroform (B151607) and practically insoluble in carbon disulfide.[2][3]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent due to its carboxylic acid group.[7] The pKa of 4-HBA is approximately 4.54.[1][3][8] At a pH above its pKa, the carboxylic acid group deprotonates to form the more soluble 4-hydroxybenzoate (B8730719) anion. Therefore, increasing the pH of the aqueous solution can significantly enhance its solubility.[9]

Q4: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture media. Why is this happening and what can I do?

This is a common issue that occurs when a compound that is highly soluble in a concentrated organic solvent stock is diluted into an aqueous buffer or media where its solubility is much lower. The DMSO concentration is significantly reduced upon dilution, causing the compound to precipitate out of the solution.

To resolve this, you can try the following:

  • Decrease the final concentration of 4-HBA in the culture media.

  • Increase the final concentration of DMSO in the media, but be mindful of the DMSO tolerance of your specific cell line (typically ≤ 0.5%).

  • Prepare a more dilute stock solution in DMSO and add a larger volume to the media to achieve the final concentration. This can help to better disperse the compound upon addition.

  • Warm the cell culture media to 37°C before adding the 4-HBA stock solution and mix gently.

  • Prepare the final solution by first dissolving 4-HBA in a co-solvent like DMF or DMSO, and then diluting this with the aqueous buffer of choice. [4]

Troubleshooting Guide

Issue 1: this compound is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Steps
Incorrect solvent choice 4-HBA has limited solubility in non-polar organic solvents. Switch to a polar organic solvent like DMSO, DMF, or ethanol.[3][4][5][6]
Insufficient solvent volume Increase the volume of the solvent to ensure the concentration of 4-HBA is below its solubility limit in that solvent.
Low temperature Gently warm the solution. Solubility often increases with temperature.[7] However, be cautious of potential degradation at high temperatures.
Compound purity Impurities can affect solubility. Ensure you are using a high-purity grade of 4-HBA.
Issue 2: Precipitation is observed in the cell culture media after adding the 4-HBA stock solution.
Possible Cause Troubleshooting Steps
Exceeded aqueous solubility The final concentration of 4-HBA in the media is too high. Perform a dose-response experiment to determine the maximum soluble concentration under your experimental conditions.
"Salting out" effect High concentrations of salts in the cell culture media can reduce the solubility of organic compounds. Try preparing the final dilution in a simpler buffer (like PBS) first before adding to the full media, if the experimental design allows.
pH of the media The pH of standard cell culture media (around 7.2-7.4) is above the pKa of 4-HBA, which should favor solubility. However, high cell density can lead to acidic byproducts, lowering the pH and potentially causing precipitation. Ensure your cultures are not overly confluent.
Interaction with media components 4-HBA might interact with proteins or other components in the serum or media, leading to precipitation. Consider reducing the serum concentration if possible or using a serum-free media for the experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityTemperature (°C)Reference(s)
Water5 g/L (5 mg/mL)20 - 25[1][2]
Dimethyl Sulfoxide (B87167) (DMSO)~5 mg/mLNot Specified[4][10]
Dimethylformamide (DMF)~5 mg/mLNot Specified[4][10]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mLNot Specified[4][10]
Ethanol (99%)38.75 g / 100 g of solution67[2]
n-Butanol19.5 g / 100 g of solution32.5[2]
MethanolSoluble 5%Not Specified[1][5]
AcetoneSolubleNot Specified[3]
Diethyl EtherSolubleNot Specified[2]
ChloroformSlightly SolubleNot Specified[2][3]
Carbon DisulfideInsoluble/Practically InsolubleNot Specified[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 138.12 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming block or water bath (optional)

Procedure:

  • Weigh out 1.38 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • If dissolution is slow, gently warm the solution to 37°C and vortex again.

  • Once dissolved, the stock solution can be stored at -20°C for long-term storage or 4°C for short-term use. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) cell culture media

  • Sterile conical tubes

Procedure:

  • Determine the final concentration of this compound needed for your experiment (e.g., 100 µM).

  • Calculate the volume of the 10 mM stock solution required. For example, to make 1 mL of 100 µM working solution:

    • (10 mM) * V1 = (100 µM) * (1 mL)

    • (10,000 µM) * V1 = (100 µM) * (1000 µL)

    • V1 = 10 µL

  • Add 990 µL of pre-warmed cell culture media to a sterile conical tube.

  • Add 10 µL of the 10 mM this compound stock solution to the media.

  • Gently mix the solution by inverting the tube or by pipetting up and down. Avoid vigorous vortexing which can cause foaming of the media.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 4-HBA add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store add_stock Add Stock to Media store->add_stock warm_media Warm Media to 37°C warm_media->add_stock mix Gently Mix add_stock->mix inspect Inspect for Precipitation mix->inspect Use in Assay Use in Assay inspect->Use in Assay troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes Solution is Clear Solution is Clear start->Solution is Clear No increase_dmso Increase Final DMSO % (cell line permitting) lower_conc->increase_dmso dilute_stock Use More Dilute Stock increase_dmso->dilute_stock adjust_ph Adjust pH of Buffer dilute_stock->adjust_ph

References

Technical Support Center: 4-Hydroxybenzoic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Hydroxybenzoic acid (4-HBA) during storage. Below you will find frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols for assessing the stability of your 4-HBA samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] The recommended storage temperature is generally between 15°C and 25°C.[2] It is crucial to protect it from moisture and strong oxidizing agents.[1][2]

Q2: How should I store solutions of this compound?

Solutions of 4-HBA are more susceptible to degradation than the solid form.[1] For optimal stability, stock solutions should be prepared in a suitable solvent like DMSO and aliquoted to avoid repeated freeze-thaw cycles.[1] It is recommended to store these aliquots at -20°C for up to one month or at -80°C for up to six months under a nitrogen atmosphere.[1] To prevent degradation, always use fresh, anhydrous solvents for preparing solutions and protect them from light by storing them in amber vials or containers wrapped in aluminum foil.[1]

Q3: What are the visible signs of this compound degradation?

A common sign of 4-HBA degradation, particularly in solution, is a change in color. The solution may turn yellow or brown over time, which can be attributed to oxidation.[1] For the solid form, any noticeable change from its typical white to off-white crystalline powder appearance could indicate degradation.

Q4: What are the main degradation pathways for this compound during storage?

The primary degradation pathway of concern during storage is oxidation. The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and elevated temperatures.[1] This can lead to the formation of colored byproducts, such as catecholic derivatives. Under thermal stress, 4-HBA can also undergo decarboxylation to form phenol.

Q5: Can I use antioxidants to prevent the oxidation of this compound solutions?

Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of 4-HBA in solution. Common antioxidants used for stabilizing phenolic compounds include sodium metabisulfite (B1197395) and ascorbic acid.[3][4][5][6] These agents work by preferentially reacting with oxidizing species, thereby protecting the 4-HBA. It is advisable to conduct compatibility and effectiveness studies to determine the optimal antioxidant and its concentration for your specific application.

Troubleshooting Guides

Issue 1: Discoloration of Solid this compound
  • Symptom: The white crystalline powder has developed a yellowish or brownish tint.

  • Potential Causes:

    • Exposure to Light: Photodegradation can occur upon prolonged exposure to UV or ambient light.

    • Oxidation: Exposure to air and humidity can initiate oxidation.

    • Contamination: Contamination with impurities, especially strong oxidizing agents, can cause discoloration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the container is tightly sealed and stored in a dark, cool, and dry place.

    • Inert Atmosphere: For highly sensitive applications, consider storing the solid under an inert atmosphere (e.g., nitrogen or argon).

    • Purity Check: Analyze a small sample using a suitable analytical method like HPLC to assess purity and identify potential degradation products.

Issue 2: Color Change and Precipitation in this compound Solutions
  • Symptom: A previously clear solution of 4-HBA has turned yellow or brown, and/or a precipitate has formed.

  • Potential Causes:

    • Oxidation: The hydrazine (B178648) moiety in 4-HBA is susceptible to oxidation, especially when exposed to air (oxygen).[1] This oxidation can lead to the formation of colored degradation products.[1]

    • Light Exposure: Exposure to light can accelerate the degradation of 4-HBA, leading to color changes.[1]

    • Solvent Impurities: The presence of impurities in the solvent, particularly in older or improperly stored DMSO, can react with 4-HBA and cause discoloration.[1]

    • pH Changes: Changes in the pH of the solution can affect the stability and solubility of 4-HBA.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.[1]

    • Use High-Purity Solvents: Always use fresh, anhydrous, high-purity solvents for preparing solutions.

    • Prepare Fresh Solutions: For critical experiments, it is best to prepare 4-HBA solutions fresh on the day of use.[1]

    • Consider Antioxidants: For longer-term storage of solutions, consider adding a compatible antioxidant.

    • Check for Precipitation: If a precipitate is observed, it could be a degradation product or the result of decreased solubility. The identity of the precipitate can be investigated using analytical techniques.

Quantitative Data on Storage Stability

While specific long-term stability data for this compound under various storage conditions is not extensively available in the public domain, the following table summarizes general stability information and recommendations. For critical applications, it is highly recommended to perform in-house stability studies.

ParameterConditionObservation/Recommendation
Solid 4-HBA
Temperature15-25°CRecommended for general storage.[2]
Elevated TemperaturesCan lead to thermal degradation and decarboxylation to form phenol.
LightProtected from lightEssential to prevent photodegradation.
HumidityDry environmentCrucial to prevent moisture-induced degradation.[2]
AtmosphereAmbient airGenerally stable for short to medium-term storage.
Inert gas (Nitrogen, Argon)Recommended for long-term storage to prevent oxidation.[1]
4-HBA Solutions
TemperatureRoom Temperature (25°C)Stable for at least 24 hours. For longer periods, degradation is likely.[1]
2-8°CShort-term storage is possible, but refrigeration does not completely halt oxidation.
-20°CRecommended for storage up to 1 month (under nitrogen).[1]
-80°CRecommended for storage up to 6 months (under nitrogen).[1]
SolventAnhydrous, high-purityMinimizes solvent-mediated degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade 4-HBA to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 4-HBA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of 4-HBA to a temperature of 105°C in a hot air oven for 48 hours.

  • Photodegradation: Expose both the solid powder and a 1 mg/mL solution of 4-HBA to UV and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • Before analysis by HPLC, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 4-HBA from its potential degradation products.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[7]

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Oxidation_Pathway 4-Hydroxybenzoic_Acid This compound Catecholic_Derivatives Catecholic Derivatives (e.g., 3,4-Dihydroxybenzoic Acid) 4-Hydroxybenzoic_Acid->Catecholic_Derivatives Oxidation Phenol Phenol 4-Hydroxybenzoic_Acid->Phenol Decarboxylation Oxidizing_Agents Oxidizing Agents (O2, Light, Heat) Oxidizing_Agents->Catecholic_Derivatives Thermal_Stress Thermal Stress (>200°C) Thermal_Stress->Phenol

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow cluster_solid Solid 4-HBA Discoloration cluster_solution Solution Instability Solid_Discoloration Symptom: Solid 4-HBA has discolored Check_Storage_Solid Action: Verify storage conditions (cool, dark, dry, sealed) Solid_Discoloration->Check_Storage_Solid Purity_Analysis Action: Perform purity analysis (e.g., HPLC) Check_Storage_Solid->Purity_Analysis Inert_Atmosphere Preventive Measure: Store under inert gas for long-term Purity_Analysis->Inert_Atmosphere Solution_Instability Symptom: Solution discoloration or precipitation Check_Storage_Solution Action: Verify storage conditions (low temp, protected from light) Solution_Instability->Check_Storage_Solution Use_Fresh_Solvent Action: Use fresh, high-purity solvent Solution_Instability->Use_Fresh_Solvent Prepare_Fresh Preventive Measure: Prepare solutions fresh for critical use Check_Storage_Solution->Prepare_Fresh Add_Antioxidant Preventive Measure: Consider adding a stabilizer Use_Fresh_Solvent->Add_Antioxidant

Caption: Troubleshooting workflow for 4-HBA stability issues.

Experimental_Workflow Start Start: Stability Study Forced_Degradation Step 1: Perform Forced Degradation Study Start->Forced_Degradation Develop_Method Step 2: Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Validate_Method Step 3: Validate HPLC Method (ICH Guidelines) Develop_Method->Validate_Method Long_Term_Study Step 4: Conduct Long-Term Stability Study Validate_Method->Long_Term_Study Analyze_Samples Step 5: Analyze Samples at Time Points Long_Term_Study->Analyze_Samples End End: Determine Shelf-Life Analyze_Samples->End

References

Technical Support Center: Quantification of 4-Hydroxybutyl Acrylate (4-HBA) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-hydroxybutyl acrylate (B77674) (4-HBA). This resource is designed for researchers, scientists, and drug development professionals who are working on the quantification of 4-HBA in complex matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of 4-HBA, providing potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no recovery of 4-HBA during sample preparation?

Answer: Low recovery of 4-HBA can be attributed to several factors during the sample extraction and preparation stages. Given its reactive nature as an acrylate monomer, 4-HBA can be prone to polymerization or degradation under certain conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Analyte Instability/Polymerization 4-HBA can polymerize, especially at elevated temperatures or upon exposure to light and air. It is typically supplied with an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ).[1][2] Ensure that sample processing is conducted at cool temperatures and minimize exposure to light. If the inhibitor is removed, the sample should be used immediately.[1]
Incomplete Extraction The choice of extraction solvent is critical. For solid matrices like polymers or adhesives, ultrasonic extraction with a suitable solvent such as methanol (B129727) or acetone (B3395972) can be effective.[3][4] For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. Optimization of solvent polarity, pH, and extraction time is crucial.
Adsorption to Labware 4-HBA, containing a hydroxyl group, can adsorb to active sites on glass surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.
Evaporation Loss If a solvent evaporation step is used to concentrate the sample, 4-HBA can be lost due to its moderate volatility. Use a gentle stream of nitrogen and avoid excessive heat during evaporation.

Question: My chromatographic peaks for 4-HBA are showing significant tailing or are broad. What could be the cause?

Answer: Poor peak shape in chromatography can be a result of issues with the analytical column, the mobile/carrier gas, or interactions within the instrument.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Active Sites in GC Inlet or Column For Gas Chromatography (GC) analysis, the hydroxyl group of 4-HBA can interact with active sites in the injector liner or on the column, leading to peak tailing. Using a deactivated liner and a column specifically designed for polar compounds is recommended. Derivatization of the hydroxyl group can also mitigate this issue.
Inappropriate HPLC Column or Mobile Phase For High-Performance Liquid Chromatography (HPLC), ensure the column chemistry is suitable for separating polar analytes. A C18 column is often a good starting point.[5] The mobile phase composition (e.g., acetonitrile/water gradient) and pH should be optimized to achieve good peak shape.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume.
Dead Volume in the System Check for and minimize any dead volume in the connections between the injector, column, and detector.

Question: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of 4-HBA. How can I mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[6]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Sample Cleanup The most effective way to reduce matrix effects is to improve the sample preparation procedure to remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation or liquid-liquid extraction.
Co-elution of Matrix Components Optimize the chromatographic method to achieve better separation of 4-HBA from the interfering matrix components. This can involve adjusting the gradient profile, changing the mobile phase composition, or trying a different stationary phase.
Use of a Stable Isotope-Labeled Internal Standard A stable isotope-labeled (SIL) internal standard for 4-HBA is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Matrix-Matched Calibrants If a SIL internal standard is not available, preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for the matrix effect.[3]

Frequently Asked Questions (FAQs)

1. What is the best analytical technique for quantifying 4-HBA in complex matrices?

The choice between HPLC and GC depends on the nature of the matrix and the required sensitivity.

  • HPLC-UV or HPLC-MS/MS: HPLC is well-suited for the analysis of 4-HBA, especially in liquid samples or extracts from solid matrices.[7][8] LC-MS/MS offers the highest sensitivity and selectivity, which is particularly important for trace-level quantification in complex biological or environmental samples.[9][10]

  • GC-FID or GC-MS: GC can also be used, but it typically requires derivatization of the hydroxyl group of 4-HBA to improve its volatility and chromatographic behavior. Silylation with reagents like BSTFA is a common approach.[11][12] GC-FID is a robust technique for higher concentrations, while GC-MS provides better selectivity and sensitivity.[13][14]

2. How should I store my samples containing 4-HBA to ensure its stability?

Due to its potential for polymerization, proper storage is crucial. Commercial 4-HBA is stabilized with MEHQ and should be stored under air, not inert gas, as oxygen is required for the stabilizer to be effective.[1] For prepared samples, it is recommended to store them at low temperatures (-20°C or -80°C) and to minimize freeze-thaw cycles by aliquoting into single-use vials. The storage stability should be evaluated as part of the method validation.

3. Is derivatization necessary for the GC analysis of 4-HBA?

Yes, derivatization is highly recommended for the GC analysis of 4-HBA. The polar hydroxyl group can cause poor peak shape and adsorption onto active sites within the GC system. Derivatization converts the hydroxyl group into a less polar and more volatile silyl (B83357) ether, for example, which improves chromatographic performance.[11]

4. What are the common degradation products of 4-HBA that I should be aware of?

The primary concern with 4-HBA is not typically degradation into smaller molecules but rather its propensity to polymerize. In the presence of initiators (like heat, light, or certain metal ions), 4-HBA can form oligomers and polymers.[1] Hydrolysis of the ester group to form acrylic acid and 1,4-butanediol (B3395766) is also possible under strong acidic or basic conditions.

5. How can I confirm the identity of the 4-HBA peak in my chromatogram?

The most definitive way to confirm the identity of the peak is by using mass spectrometry (GC-MS or LC-MS/MS). By comparing the mass spectrum of the peak in your sample to that of a certified reference standard of 4-HBA, you can confirm its identity. In the absence of a mass spectrometer, comparing the retention time of the peak with that of a reference standard under identical chromatographic conditions can provide a good indication, but it is not as specific.

Experimental Protocols & Data

Table 1: Example HPLC-UV Method Parameters for 4-HBA Quantification

This table provides a starting point for developing an HPLC-UV method for 4-HBA. Parameters should be optimized for the specific matrix and instrumentation.

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile[5]
Gradient Start with a high aqueous content and ramp up the organic phase.
Flow Rate 1.0 mL/min
Column Temperature 25°C[5]
Injection Volume 10 µL
Detection UV at 210 nm
Table 2: Example GC-MS Method Parameters for Derivatized 4-HBA

This table outlines typical parameters for a GC-MS method for 4-HBA after derivatization with a silylating agent like BSTFA.

ParameterCondition
GC Column Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)[15]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[15]
Injection Mode Splitless
MS Interface Temp 280°C
Ion Source Temp 230°C
Mass Range m/z 40-450
Ionization Mode Electron Ionization (EI) at 70 eV
Table 3: Representative Performance Data for Acrylate Monomer Analysis

The following table presents typical validation parameters that should be assessed for a quantitative method. The values are representative for the analysis of acrylate monomers in complex matrices and should be established for each specific application.[4][16][17]

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 mg/L
Limit of Quantification (LOQ) 0.03 - 0.3 mg/L
Recovery 85 - 115%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Visualizations

General Workflow for 4-HBA Quantification

This diagram illustrates a typical workflow for the quantification of 4-HBA in a complex matrix, from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Polymer, Wastewater) Extraction Extraction (e.g., Ultrasonic, LLE, SPE) SampleCollection->Extraction Cleanup Sample Cleanup / Filtration Extraction->Cleanup Derivatization Derivatization (for GC) Cleanup->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Derivatization->Chromatography Detection Detection (UV, FID, or MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification G cluster_prep Sample Preparation Issues cluster_instrument Instrumental Issues cluster_stability Stability Issues Start Low or No 4-HBA Signal CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckInstrument Check Instrument Performance Start->CheckInstrument CheckStability Verify Analyte Stability Start->CheckStability Recovery Low Extraction Recovery? CheckSamplePrep->Recovery Deriv Incomplete Derivatization? CheckSamplePrep->Deriv Loss Analyte Loss during Evaporation/Transfer? CheckSamplePrep->Loss Leak System Leak? CheckInstrument->Leak ColumnIssue Column Degradation? CheckInstrument->ColumnIssue Detector Detector Sensitivity Issue? CheckInstrument->Detector Storage Improper Sample Storage? CheckStability->Storage Polymerization In-situ Polymerization? CheckStability->Polymerization Optimize Extraction\nMethod Optimize Extraction Method Recovery->Optimize Extraction\nMethod Optimize Reaction\nConditions Optimize Reaction Conditions Deriv->Optimize Reaction\nConditions Replace Column Replace Column ColumnIssue->Replace Column Review Storage\nProtocol Review Storage Protocol Storage->Review Storage\nProtocol

References

Technical Support Center: Purification of Crude 4-Hydroxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 4-Hydroxybenzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Issue Question Possible Cause(s) Solution(s)
1. Incomplete Dissolution "My crude this compound is not fully dissolving in the hot solvent."- Insufficient solvent volume.- The solvent is not hot enough.- Presence of insoluble impurities.- Add small increments of hot solvent until the solid dissolves. Avoid a large excess to prevent low yield.- Ensure the solvent is heated to its boiling point.- If a small amount of solid remains, it may be an insoluble impurity. Proceed to hot filtration to remove it.
2. No Crystal Formation "The solution has cooled, but no crystals have formed."- Too much solvent was used, resulting in a solution that is not supersaturated.- The solution is in a metastable supersaturated state and requires a nucleation trigger.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface.- Add a "seed" crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.
3. "Oiling Out" "Instead of crystals, an oily layer has formed."- The boiling point of the solvent is higher than the melting point of the impure this compound.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider using a different solvent with a lower boiling point.
4. Low Yield "My final yield of purified crystals is very low."- Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Washing crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.- Ensure the solution has cooled sufficiently, including in an ice bath, to maximize crystal precipitation.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
5. Colored Product "The recrystallized this compound is still colored."- Presence of colored impurities that are not removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. A second recrystallization may be necessary.
6. Small or Needle-like Crystals "The crystals are very fine and difficult to handle."- The solution cooled too quickly, leading to rapid nucleation.- Allow the solution to cool slowly and undisturbed at room temperature. Insulating the flask can help slow the cooling rate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature. Water is a commonly used and effective solvent for the recrystallization of this compound due to its significant increase in solubility at higher temperatures.[1][2] For less polar impurities, a mixed solvent system, such as ethanol-water, can also be effective.

Q2: How do I choose an appropriate solvent system?

A2: A good solvent will have a steep solubility curve for this compound, meaning solubility is high at high temperatures and low at low temperatures. The impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removed by hot filtration).

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from its synthesis, such as phenol (B47542) or p-cresol, and side-products like salicylic (B10762653) acid (2-hydroxybenzoic acid).[3] The purification process is designed to remove these.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the recrystallized product can be assessed by its melting point and appearance. Pure this compound is a white crystalline solid with a sharp melting point range of approximately 213-217 °C.[4][5] A broad or depressed melting point range indicates the presence of impurities.

Q5: What is the purpose of hot filtration?

A5: Hot filtration is used to remove insoluble impurities from the hot, saturated solution before crystallization. This step is crucial if you observe any undissolved solids in your boiling solution or if you have used activated charcoal to decolorize the solution.

Quantitative Data

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility of this compound in common solvents.

Solvent Temperature (°C) Solubility ( g/100 mL) Reference
Water200.5[5]
Water250.5[3]
Water100Significantly Higher[1]
Ethanol (99%)6738.75 (in 100g of solution)[1][3]
Acetone-Soluble[2][4][5]
Diethyl Ether-Soluble[2][4]
Chloroform-Slightly Soluble[2][4]
Carbon Disulfide-Insoluble[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of crude this compound using water as the recrystallization solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water.

    • Gently heat the mixture to boiling while stirring continuously.

    • Add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding a large excess of water.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the funnel for a period of time.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or place them in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized this compound.

    • Calculate the percent recovery using the formula: Percent Recovery (%) = (Mass of Pure Product / Mass of Crude Product) x 100

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization of this compound.

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Water crude->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If insoluble impurities decolorize->hot_filter If used crystallize Cool to Room Temp & then Ice Bath hot_filter->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Ice-Cold Water vacuum_filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Start Recrystallization: Dissolve Crude Product in Hot Solvent dissolved Does the solid completely dissolve? start->dissolved cool Cool the Solution dissolved->cool Yes add_solvent Add more hot solvent in portions dissolved->add_solvent No hot_filtration Perform hot filtration to remove insoluble impurities dissolved->hot_filtration Insoluble particles remain crystals Do crystals form? cool->crystals oiling Does it 'oil out'? crystals->oiling No collect Collect Crystals by Filtration crystals->collect Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Evaporate some solvent crystals->induce_crystallization No, after sufficient cooling oiling->collect No reheat_cool Reheat to dissolve oil, add a little more solvent, cool slowly oiling->reheat_cool Yes purity Check Purity (Melting Point) collect->purity yield Check Yield purity->yield end Pure Product yield->end add_solvent->dissolved hot_filtration->cool induce_crystallization->cool reheat_cool->cool

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Optimizing 4-Hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-hydroxybenzamide (B152061). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of 4-hydroxybenzamide in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-hydroxybenzamide, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Product Yield

Q1: My reaction yield of 4-hydroxybenzamide is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 4-hydroxybenzamide synthesis can arise from several factors, including incomplete reactions, side reactions, or product loss during workup and purification. Here is a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient reaction time or temperature: Ensure the reaction proceeds for the recommended duration and at the optimal temperature. For the synthesis from methyl p-hydroxybenzoate and ammonia (B1221849), temperatures between 100-120°C are often used.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) can help determine when it is complete.[2]

    • Improper stoichiometry: Verify the molar ratios of your reactants. A slight excess of the aminating agent, such as ammonia, may be necessary to drive the reaction to completion.[1]

    • Poor quality of starting materials: Use high-purity reagents. Ensure that starting materials like methyl p-hydroxybenzoate have not hydrolyzed to p-hydroxybenzoic acid.[1]

  • Side Reactions:

    • Hydrolysis of starting material: Methyl p-hydroxybenzoate can be susceptible to hydrolysis to form p-hydroxybenzoic acid, especially under harsh conditions.[1] Careful control of pH and temperature can minimize this side reaction.[1]

  • Product Loss During Workup and Purification:

    • Suboptimal extraction: Ensure efficient extraction of 4-hydroxybenzamide from the aqueous reaction mixture.

    • Inefficient precipitation/crystallization: If the product is isolated by precipitation, ensure the solution is sufficiently concentrated and cooled to maximize recovery. For purification by recrystallization, avoid using an excessive amount of solvent.[3]

Issue 2: Product Purity Issues

Q2: My purified 4-hydroxybenzamide contains impurities. What are the likely impurities and how can I remove them?

A2: The presence of impurities can affect downstream applications. Here are common impurities and methods for their removal:

  • Unreacted Starting Materials:

    • p-Hydroxybenzoic acid or methyl p-hydroxybenzoate: The presence of these indicates an incomplete reaction.[1] To address this, you can try extending the reaction time, increasing the temperature, or using a slight excess of the aminating agent.[1] Purification via recrystallization is often effective in separating the less polar starting materials from the more polar 4-hydroxybenzamide product.[1] A wash with a dilute basic solution during the workup can help remove acidic impurities like p-hydroxybenzoic acid.[1]

  • Side Products:

    • Hydrolysis product (p-Hydroxybenzoic acid): As mentioned, hydrolysis of the starting ester can be a significant side reaction.[1] Careful control of reaction conditions is key to minimizing its formation.[1]

    • Removal: Recrystallization is a highly effective method for removing most impurities.[1][3] The choice of solvent is critical; polar solvents like ethanol (B145695), acetone, or mixtures with water are often suitable for benzamide (B126) derivatives.[1][3]

  • Purification Troubleshooting:

    • Oily product that won't crystallize: This can occur if the solution is cooled too rapidly or is too concentrated. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool slowly.[1] Seeding with a pure crystal of 4-hydroxybenzamide can also induce crystallization.[1]

    • Ineffective recrystallization: If a single-solvent recrystallization does not provide the desired purity, a two-solvent system (a "good" solvent and a "poor" solvent) can be employed. For example, dissolving the crude product in a minimal amount of hot ethanol and then adding water dropwise until the solution becomes cloudy can be an effective strategy.[1]

Frequently Asked Questions (FAQs)

Q3: What are the most common synthesis methods for 4-hydroxybenzamide?

A3: The most frequently employed methods for synthesizing 4-hydroxybenzamide include:

  • Ammonolysis of Methyl 4-hydroxybenzoate (B8730719): This is a widely used industrial method involving the reaction of methyl 4-hydroxybenzoate with concentrated ammonia in a reaction kettle at elevated temperatures (100-120°C).[4]

  • Direct Amidation of p-Hydroxybenzoic Acid: This approach involves the direct reaction of p-hydroxybenzoic acid with a nitrogen source. One high-yield method uses methyl carbamate (B1207046) and a triethylenediamine catalyst at high temperatures (130-180°C).[5][6] Another method involves heating the carboxylic acid with urea (B33335) in a high-boiling inert solvent.[5]

  • Two-Step Esterification-Amidation from p-Hydroxybenzoic Acid: This classic method first involves the esterification of p-hydroxybenzoic acid to form an intermediate, typically methyl p-hydroxybenzoate, which is then reacted with an ammonia source.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction's progress and getting a qualitative assessment of purity.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: Which analytical techniques are suitable for assessing the purity of 4-hydroxybenzamide?

A5: The purity of 4-hydroxybenzamide can be effectively determined using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, often with a C18 column, is a precise way to quantify purity and identify impurities.[1]

  • Melting Point: A sharp melting point close to the literature value (around 161-162°C) is a good indicator of high purity.[1][4]

Data Presentation

Table 1: Comparison of Synthesis Routes for 4-Hydroxybenzamide

RouteMethodKey Reagents & ConditionsReported YieldReported PurityReference(s)
From Methyl 4-hydroxybenzoate AmmonolysisMethyl 4-hydroxybenzoate, 28% concentrated ammonia, 100-120°C95.0% - 98.0%96.3% - 99.0%[2]
From p-Hydroxybenzoic Acid Direct Amidation (Methyl Carbamate)p-Hydroxybenzoic acid, methyl carbamate, triethylenediamine (catalyst), 130-180°C, 4 hours98.7%99.5%[5][6]
From p-Hydroxybenzoic Acid Direct Amidation (Urea)p-Hydroxybenzoic acid, urea, phosphorous acid (catalyst), diisopropylnaphthalene (solvent), 150-180°C, 8 hoursNot specifiedNot specified[5]
From p-Hydroxybenzoic Acid Two-Step (Esterification-Amidation)Step 1: p-Hydroxybenzoic acid, methanol, H₂SO₄ (catalyst), reflux. Step 2: Methyl p-hydroxybenzoate, concentrated ammonia, 100-120°C86.1% (for esterification step)Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzamide from Methyl 4-hydroxybenzoate (Ammonolysis)

  • Materials:

    • Methyl 4-hydroxybenzoate (8.6 g, 0.060 mol)

    • 28% Concentrated Ammonia Water (150 mL)

    • Reaction kettle or suitable pressure vessel

    • Rotary evaporator

  • Procedure:

    • Place the methyl p-hydroxybenzoate and concentrated ammonia water into the reaction kettle.[2]

    • With stirring, heat the mixture to a temperature of 100-120°C and maintain it until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

    • Cool the reaction solution.[5]

    • Concentrate the solution using a rotary evaporator.[2]

    • Cool the concentrated solution to induce crystallization.[5]

    • Collect the white solid product by suction filtration and dry it to obtain 4-hydroxybenzamide.[5]

Protocol 2: Purification of 4-Hydroxybenzamide by Recrystallization

  • Materials:

    • Crude 4-hydroxybenzamide

    • Recrystallization solvent (e.g., ethanol, water, or a mixture)

    • Erlenmeyer flasks

    • Heating source (e.g., hot plate)

    • Filtration apparatus (Buchner funnel and flask)

  • Procedure:

    • Place the crude 4-hydroxybenzamide in an Erlenmeyer flask.[3]

    • Add a minimal amount of the chosen recrystallization solvent.[1]

    • Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise to achieve complete dissolution.[1][3]

    • If there are insoluble impurities, perform a hot gravity filtration into a preheated flask.[1][3]

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[1][3]

    • To maximize the yield, place the flask in an ice bath for at least 30 minutes.[1][3]

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.[3]

    • Dry the crystals under vacuum to remove any residual solvent.[1]

Visualizations

G Experimental Workflow for 4-Hydroxybenzamide Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: Methyl 4-hydroxybenzoate react React with Conc. Ammonia (100-120°C in pressure vessel) start->react monitor Monitor reaction progress (TLC) react->monitor concentrate Concentrate solution (Rotary Evaporator) monitor->concentrate crystallize Cool to induce crystallization concentrate->crystallize filtrate Collect crude product (Vacuum Filtration) crystallize->filtrate recrystallize Recrystallize from suitable solvent filtrate->recrystallize dry Dry purified crystals (Vacuum) recrystallize->dry end_product Final Product: Pure 4-Hydroxybenzamide dry->end_product G Troubleshooting Logic for 4-Hydroxybenzamide Synthesis start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes loss_workup Product Loss During Workup? low_yield->loss_workup No unreacted_sm Unreacted Starting Material? purity_issue->unreacted_sm Yes side_products Side Products Present? purity_issue->side_products No sol_incomplete Solution: - Increase reaction time/temp - Check stoichiometry - Use high purity reagents incomplete_rxn->sol_incomplete Yes sol_loss Solution: - Optimize extraction - Avoid excess solvent in recrystallization loss_workup->sol_loss Yes sol_unreacted Solution: - Drive reaction to completion - Recrystallize - Basic wash for acidic impurities unreacted_sm->sol_unreacted Yes sol_side Solution: - Control reaction conditions (pH, temp) - Recrystallize (single or two-solvent) side_products->sol_side Yes

References

Validation & Comparative

Comparative analysis of 4-Hydroxybenzoic acid and salicylic acid bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactivities of 4-Hydroxybenzoic acid (4-HBA) and its structural isomer, salicylic (B10762653) acid (SA). As phenolic compounds, both molecules exhibit a range of biological effects, but their subtle structural differences lead to distinct mechanisms of action and potencies. This document summarizes key experimental data on their antimicrobial, antioxidant, and anticancer properties, details the experimental protocols for these assays, and visualizes their known signaling pathways to aid in research and drug development.

Overview of Bioactivities

Both this compound and salicylic acid are known for their diverse biological activities. Salicylic acid is a well-established anti-inflammatory agent, famously known as the primary metabolite of aspirin. This compound, a common metabolite in plants and the human gut microbiota, has demonstrated antioxidant, anti-inflammatory, and anticancer properties. This comparison aims to delineate their respective efficacies and mechanisms.

Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data for the antimicrobial, antioxidant, and anticancer activities of this compound and salicylic acid.

Disclaimer: The data presented below is collated from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as microbial strains, cell lines, and assay methodologies may vary between studies.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
MicroorganismThis compound (MIC in µg/mL)Salicylic Acid (MIC in µg/mL)Reference
Staphylococcus aureus160>1000
Escherichia coli160>1000
Gram-positive bacteria (general)160Not specified
Gram-negative bacteria (general)160Not specified
Table 2: Comparative Antioxidant Activity (IC50)
AssayThis compound (IC50)Salicylic Acid (IC50)Reference
DPPH Radical ScavengingPoor activityNot specified
ABTS Radical ScavengingNot specifiedNot specified
Table 3: Comparative Anticancer Activity (IC50)
Cell LineThis compound (IC50)Salicylic Acid (IC50)Reference
K562 (Leukemia)> 5 mM (viability reduction at 10mM)Not specified
K562/Dox (Doxorubicin-resistant Leukemia)> 5 mM (viability reduction at 10mM)Not specified
Breast Cancer Cells (in combination with Adriamycin)Enhances sensitivityNot specified

Note: Data for a direct comparison of the cytotoxic effects of 4-HBA and salicylic acid on the same cancer cell lines is limited. 4-HBA has been shown to reduce the viability of leukemia cells at high concentrations and enhance the efficacy of chemotherapeutic agents. Salicylic acid's anticancer effects are often attributed to its modulation of inflammatory pathways.

Signaling Pathways

The bioactivities of this compound and salicylic acid are mediated through their interaction with various cellular signaling pathways.

Salicylic Acid Signaling

Salicylic acid is well-documented to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can also modulate the activity of Mitogen-Activated Protein Kinases (MAPKs).

Salicylic_Acid_Pathway SA Salicylic Acid IKK IKK Complex SA->IKK Inhibits MAPK MAPK Pathway SA->MAPK Modulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates MAPK->Nucleus

Figure 1: Salicylic Acid's Anti-inflammatory Pathway
This compound Signaling

This compound has been shown to influence several signaling pathways, including the PI3K/Akt, MAPK3, and STAT3 pathways. In the context of cancer, it has been identified as an inhibitor of histone deacetylase 6 (HDAC6) and can promote the HIPK2/p53 apoptotic pathway.

HBA_Pathway HBA 4-Hydroxybenzoic Acid PI3K_Akt PI3K/Akt Pathway HBA->PI3K_Akt Influences MAPK3 MAPK3 HBA->MAPK3 Influences STAT3 STAT3 HBA->STAT3 Influences HDAC6 HDAC6 HBA->HDAC6 Inhibits HIPK2_p53 HIPK2/p53 Pathway HBA->HIPK2_p53 Promotes Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK3->Cell_Survival STAT3->Cell_Survival HDAC6->HIPK2_p53 Apoptosis Apoptosis HIPK2_p53->Apoptosis

Figure 2: this compound's Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in the bioactivity comparison are provided below.

General Experimental Workflow

The following diagram illustrates a general workflow for a comparative bioactivity study.

Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (4-HBA & SA) Antimicrobial Antimicrobial Assay (e.g., MIC) Compound_Prep->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Compound_Prep->Antioxidant Anticancer Cytotoxicity Assay (e.g., MTT) Compound_Prep->Anticancer Culture_Prep Prepare Microbial Cultures or Cell Lines Culture_Prep->Antimicrobial Culture_Prep->Anticancer Data_Collection Collect Data (Absorbance, etc.) Antimicrobial->Data_Collection Antioxidant->Data_Collection Anticancer->Data_Collection Calculation Calculate MIC/IC50 Values Data_Collection->Calculation Comparison Comparative Analysis Calculation->Comparison

Figure 3: General Experimental Workflow for Bioactivity Comparison
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in a dark, airtight container.

    • Prepare a series of dilutions of the test compounds (4-HBA and SA) and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compounds, positive control, and methanol (as a blank) to separate wells.

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Microdilution Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare serial two-fold dilutions of the test compounds (4-HBA and SA) in the broth medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with the standardized microbial suspension.

    • Include a growth control well (broth and inoculum without the test compound).

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (an indicator of microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

  • Cell Seeding:

    • Seed the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds (4-HBA and SA) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curve.

Conclusion

This comparative guide highlights the distinct and overlapping bioactivities of this compound and salicylic acid. While salicylic acid's anti-inflammatory properties are well-characterized and primarily linked to the NF-κB pathway, this compound exhibits a broader range of effects, influencing multiple signaling pathways involved in inflammation, oxidative stress, and cancer progression. The provided quantitative data, though not always directly comparable, suggests differences in their potency across various biological activities. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of these two important phenolic acids. Further head-to-head comparative studies are warranted to provide a more definitive understanding of their relative efficacies.

A Comparative Guide to the Synthesis of 4-Hydroxybenzoic Acid: Chemical vs. Microbial Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxybenzoic acid (4-HBA) is a crucial intermediate in the synthesis of parabens, polymers, and various pharmaceuticals.[1][2] Its production is dominated by chemical synthesis; however, advancements in metabolic engineering have positioned microbial synthesis as a sustainable alternative. This guide provides an objective comparison of these two routes, supported by experimental data and detailed methodologies.

I. Quantitative Performance Comparison

The choice between chemical and microbial synthesis of 4-HBA often hinges on factors such as yield, productivity, and environmental impact. The following tables summarize the key performance indicators for both methods based on published experimental data.

Parameter Chemical Synthesis (Kolbe-Schmitt Reaction) Microbial Synthesis References
Starting Materials Potassium Phenoxide, Carbon DioxideGlucose, Glycerol, L-Tyrosine[3],[4][5][6]
Typical Yield High (often >90%)Varies (up to 41% mol/mol from glucose)[7],[8][9]
Product Titer Not directly comparable (batch process)Up to 36.6 g/L[8][9]
Reaction Conditions High Temperature (150-240°C), High Pressure (100 atm)Mild Temperature (e.g., 30-37°C), Atmospheric Pressure[7][10],[6]
Solvents Often none, or high-boiling point solventsAqueous media[7],[8]
Environmental Impact Relies on petroleum-derived phenol, energy-intensive, potential for hazardous byproductsUtilizes renewable feedstocks, lower energy consumption, generally considered more environmentally friendly[9],[5]

Table 1: High-Level Comparison of Chemical and Microbial Synthesis of 4-HBA. This table provides a general overview of the key differences between the two synthetic approaches.

Microorganism Substrate Titer (g/L) Yield (% of theoretical max) References
Corynebacterium glutamicumGlucose36.641% (mol/mol)[8][9]
Escherichia coli (whole-cell biocatalysis)L-Tyrosine17.7>85% conversion[6][11]
Escherichia coli (fed-batch fermentation)Glucose1213% (mol/mol)[12]
Pseudomonas taiwanensisGlucoseNot specified17.5% (C-mol)[4][5]
Pseudomonas taiwanensisGlycerolNot specified19.3% (C-mol)[4][5]

Table 2: Performance of Different Microbial Systems for 4-HBA Production. This table highlights the variability in performance depending on the microbial host and substrate used.

II. Experimental Protocols

A. Chemical Synthesis: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is the cornerstone of industrial 4-HBA production.[7][13] It involves the carboxylation of potassium phenoxide under elevated temperature and pressure.

Protocol for the Synthesis of this compound via Kolbe-Schmitt Reaction

  • Materials: Potassium hydroxide (B78521), Phenol, Carbon dioxide, Sulfuric acid (or Hydrochloric acid), Decolorizing charcoal.

  • Procedure:

    • Formation of Potassium Phenoxide: Phenol is reacted with a stoichiometric amount of potassium hydroxide to form potassium phenoxide.

    • Carboxylation: The dried potassium phenoxide is placed in a high-pressure reactor. The reactor is then pressurized with carbon dioxide to approximately 100 atm and heated to around 150-250°C.[10][14] The reaction is typically maintained for several hours.

    • Isomerization (optional but common for para-selectivity): In some variations of the process to maximize the yield of the para-isomer (4-HBA), potassium salicylate (B1505791) (the initial product) is heated to around 240°C, which promotes its isomerization to potassium 4-hydroxybenzoate.[3][7]

    • Work-up and Purification:

      • The reaction mixture is dissolved in hot water.

      • The solution is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to precipitate the crude 4-HBA.[7][10]

      • For further purification, the crude product is dissolved in hot water, treated with decolorizing charcoal, and filtered.[7]

      • The filtrate is cooled to induce crystallization of the purified this compound.[7]

B. Microbial Synthesis: Engineered Corynebacterium glutamicum

Microbial synthesis of 4-HBA typically involves the metabolic engineering of a host organism to channel carbon from a renewable feedstock, such as glucose, into the shikimate pathway, leading to the overproduction of chorismate, a key precursor.

General Protocol for Microbial Production of 4-HBA

  • Strain Engineering:

    • The host organism, such as Corynebacterium glutamicum, is genetically modified to enhance the carbon flow through the shikimate pathway. This can involve the overexpression of key enzymes like 3-deoxy-D-arabinoheptulosonic acid 7-phosphate (DAHP) synthase.[9]

    • The gene encoding chorismate pyruvate-lyase (UbiC) is introduced and overexpressed to convert chorismate to 4-HBA.[8][9] The choice of the ubiC gene from a specific source can be critical for achieving high product tolerance and activity.[9]

    • Competing metabolic pathways that consume chorismate or other key intermediates may be knocked out to further increase the yield of 4-HBA.[8]

  • Fermentation:

    • The engineered microbial strain is cultured in a bioreactor containing a defined minimal medium with glucose as the primary carbon source.

    • The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

    • A fed-batch or growth-arrested strategy may be employed to achieve high cell densities and high product titers.[8][9]

  • Product Recovery:

    • After fermentation, the cells are separated from the culture broth by centrifugation or filtration.

    • The 4-HBA in the supernatant can be purified using standard downstream processing techniques such as extraction, crystallization, or chromatography.

III. Visualizing the Processes

A. Experimental Workflow Diagrams

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Carboxylation cluster_purification Purification phenol Phenol phenoxide Potassium Phenoxide phenol->phenoxide Reaction koh Potassium Hydroxide koh->phenoxide reactor High-Pressure Reactor (150-250°C, 100 atm) phenoxide->reactor co2 Carbon Dioxide co2->reactor product_mixture Crude Potassium 4-Hydroxybenzoate reactor->product_mixture crude_4hba Crude 4-HBA (Precipitate) product_mixture->crude_4hba Acidification acid Acid (H₂SO₄) acid->crude_4hba recrystallization Recrystallization (with Charcoal) crude_4hba->recrystallization pure_4hba Pure 4-HBA recrystallization->pure_4hba

Caption: Workflow for the chemical synthesis of 4-HBA via the Kolbe-Schmitt reaction.

Microbial_Synthesis_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Engineered Microorganism (e.g., C. glutamicum) inoculum Inoculum Preparation strain->inoculum bioreactor Bioreactor (Controlled Temp, pH, Aeration) inoculum->bioreactor glucose Glucose Feed glucose->bioreactor broth Culture Broth (Cells + 4-HBA) bioreactor->broth separation Cell Separation (Centrifugation/Filtration) broth->separation supernatant Supernatant (containing 4-HBA) separation->supernatant purification Purification (e.g., Crystallization) supernatant->purification pure_4hba Pure 4-HBA purification->pure_4hba

Caption: General workflow for the microbial synthesis of 4-HBA.

B. Microbial Synthesis Pathway

Shikimate_Pathway_to_4HBA glucose Glucose e4p Erythrose-4-Phosphate glucose->e4p pep Phosphoenolpyruvate glucose->pep dahp DAHP e4p->dahp pep->dahp shikimate_pathway Shikimate Pathway (multiple steps) dahp->shikimate_pathway chorismate Chorismate shikimate_pathway->chorismate ubiC Chorismate Pyruvate-Lyase (UbiC) chorismate->ubiC other_products Aromatic Amino Acids, etc. chorismate->other_products Competing Pathways hba4 This compound ubiC->hba4 pyruvate Pyruvate ubiC->pyruvate

Caption: Simplified metabolic pathway for the microbial production of 4-HBA from glucose.

IV. Concluding Remarks

The chemical synthesis of this compound via the Kolbe-Schmitt reaction is a mature, high-yielding process that is well-established for industrial-scale production.[13] However, it is characterized by harsh reaction conditions and a reliance on fossil fuel-based feedstocks.[9]

In contrast, microbial synthesis offers a more sustainable route, utilizing renewable resources under mild conditions.[5] While significant progress has been made in improving titers and yields through metabolic engineering, challenges such as product toxicity to the microbial host and the cost of downstream processing remain.[8][9]

For researchers and drug development professionals, the choice between these two methods will depend on the specific application, scale of production, and sustainability goals. As microbial production systems continue to be optimized, they are poised to become increasingly competitive with traditional chemical synthesis, particularly for applications where a "green" manufacturing process is a priority.

References

A Comparative Guide to the Validation of HPLC Methods for 4-Hydroxybenzoic Acid Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data quality and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Hydroxybenzoic acid, with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Methodology and Performance Comparison

A robust and validated HPLC method is essential for the accurate quantification of this compound in various samples, including pharmaceutical formulations. The following tables summarize the performance characteristics of a validated RP-HPLC method, providing a benchmark for comparison.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% Phosphoric acid in water (A) and Acetonitrile (B)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection UV at 230 nm[1][2]
Injection Volume 10 µL
Column Temperature 30°C
Retention Time Approximately 11.78 minutes[1]

Table 2: Summary of Validation Parameters for this compound HPLC Method

Validation ParameterAcceptance Criteria (as per ICH)Reported Values
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo, and related impurities were observed at the retention time of this compound.
Linearity (Correlation Coefficient, R²) R² ≥ 0.98[2]0.9998[1]
Range 80-120% of the test concentration for assay.[3][4]0.5007 µg/mL to 4.0056 µg/mL[1][2]
Accuracy (% Recovery) For impurities: 75.0% - 125.0% at LOQ and 80.0% - 120.0% at other levels.[1]94.6% to 107.2%[1][2]
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[1]Intra- and Inter-day variations were less than 2%.[1][2]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1.[2]0.1007 µg/mL[1][2]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1.[1][2]0.5033 µg/mL[1][2]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.%RSD of peak areas was not more than 2.0% for variations in flow rate (±0.1 mL/min) and column temperature (±5°C).[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of validation experiments. The following protocols are based on established and validated methods for this compound analysis.

1. Specificity: To demonstrate specificity, solutions of placebo, this compound standard, and a sample spiked with known related impurities are prepared and injected into the HPLC system. The resulting chromatograms are analyzed to ensure that there are no interfering peaks at the retention time of this compound.

2. Linearity: A stock solution of this compound is prepared and serially diluted to at least five concentration levels covering the desired range (e.g., 0.5 µg/mL to 4.0 µg/mL).[2] Each concentration is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) is then calculated.

3. Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound is spiked into a placebo mixture at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each concentration level is prepared in triplicate and analyzed. The percentage recovery is calculated using the formula: (Amount found / Amount added) * 100.

4. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument.[5] The relative standard deviation (%RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument to assess the variability of the method. The %RSD is calculated and compared with the intra-day precision results.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio. A series of dilute solutions of this compound are injected, and the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ are determined.[2]

6. Robustness: The robustness of the method is evaluated by introducing small, deliberate changes to the chromatographic conditions, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5°C), and mobile phase composition.[1] The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) is monitored, and the %RSD is calculated.

Visualizing the Validation Workflow

A clear understanding of the logical flow of the validation process is essential. The following diagram illustrates the key stages of HPLC method validation according to ICH guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: Workflow of HPLC method validation as per ICH guidelines.

References

Navigating Immunoassay Specificity: A Comparative Guide to Understanding Potential Cross-Reactivity of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. Immunoassays, while powerful tools, are susceptible to interferences, a primary concern being the cross-reactivity of structurally similar compounds. This guide provides a comprehensive overview of the potential cross-reactivity of 4-Hydroxybenzoic acid (4-HBA) in immunoassays, offering a framework for assessing and interpreting potential analytical interferences.

While specific quantitative data on the cross-reactivity of this compound in commercially available immunoassays is not extensively documented in public literature, this guide will provide an objective comparison of potential cross-reacting compounds based on structural similarity. Furthermore, it will detail the experimental protocols necessary to validate immunoassay specificity and present a theoretical foundation for understanding these interactions.

Understanding Cross-Reactivity in Immunoassays

Immunoassay specificity is determined by the binding affinity of the antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1] This can lead to inaccurate quantification, including false-positive results or an overestimation of the analyte's concentration.[2][3][4] The extent of this interference is dependent on the degree of structural resemblance to the analyte's epitope, the specific characteristics of the antibody, and the assay format.[4][5] Competitive immunoassays are particularly susceptible to cross-reactivity from structurally related compounds.[3][4]

Potential Cross-Reactants for a this compound Immunoassay

Given the chemical structure of this compound, a number of compounds present a theoretical risk of cross-reactivity in an immunoassay designed to detect it. The primary determinants of potential cross-reactivity are the presence and position of the hydroxyl and carboxyl functional groups on the benzene (B151609) ring.

Below is a table of compounds with potential to cross-react with an antibody specific for this compound, categorized by their structural relationship. The hypothetical cross-reactivity is based on the principle that greater structural similarity increases the likelihood of antibody binding.

Compound NameStructureRelationship to this compoundRationale for Potential Cross-Reactivity
This compound Target Analyte Target Analyte Reference compound for 100% reactivity.
Salicylic (B10762653) acid (2-Hydroxybenzoic acid)IsomerPositional IsomerShares the same molecular formula and functional groups, but the hydroxyl group is in the ortho position. The change in position may reduce but not eliminate antibody binding.
3-Hydroxybenzoic acidIsomerPositional IsomerSimilar to salicylic acid, the hydroxyl group is in the meta position, which could lead to partial recognition by the antibody.
Benzoic acidParent CompoundLacks the hydroxyl groupThe core benzoic acid structure is present, but the absence of the key hydroxyl group at the para position would likely result in significantly lower cross-reactivity.
Parabens (Methyl, Ethyl, Propyl, etc.)EstersDerivatives of 4-HBAAs esters of this compound, parabens share the core structure and are known to cross-react with each other in other contexts, such as allergic responses.[6][7]
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)Structurally SimilarMethoxy-substituted derivativeThe presence of an additional methoxy (B1213986) group may sterically hinder antibody binding, but the core this compound structure remains.
Protocatechuic acid (3,4-dihydroxybenzoic acid)Structurally SimilarDihydroxy derivativeThe presence of an additional hydroxyl group could alter the electronic properties and shape of the molecule, likely affecting antibody recognition.

Experimental Protocol for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of potential interferents, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This method quantifies the ability of a compound to compete with the target analyte for a limited number of antibody binding sites.

Competitive ELISA Protocol

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and potential cross-reactants and to calculate the percent cross-reactivity.

Materials:

  • Microtiter plates

  • This compound (standard)

  • Potential cross-reacting compounds

  • Anti-4-Hydroxybenzoic acid antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating antigen (e.g., 4-HBA conjugated to a carrier protein like BSA)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with the coating antigen overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In a separate plate or tubes, pre-incubate the primary antibody with the standard or cross-reactant dilutions for 30 minutes.

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Plot the absorbance values against the logarithm of the concentration for the this compound standard and each potential cross-reactant.

  • Determine the IC50 value for the standard and each test compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Visualizing the Workflow and Potential Interactions

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Serial Dilutions (Standard & Cross-Reactants) C Competitive Binding: Pre-incubate Antibody with Standard/Cross-Reactant, then add to plate A->C B Coat & Block Microplate B->C D Add Secondary Antibody C->D E Add Substrate & Stop Reaction D->E F Read Absorbance E->F G Calculate IC50 Values F->G H Calculate % Cross-Reactivity G->H

Competitive ELISA Workflow for Cross-Reactivity Testing.

Signaling Pathways Involving this compound

G cluster_bacterial Bacterial Signaling Tyrosine Tyrosine 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate Tyrosine aminotransferase This compound This compound 4-Hydroxyphenylpyruvate->this compound 4-hydroxyphenylpyruvate dioxygenase Coenzyme Q10 Biosynthesis Coenzyme Q10 Biosynthesis This compound->Coenzyme Q10 Biosynthesis Precursor Mitochondrial Respiration Mitochondrial Respiration Coenzyme Q10 Biosynthesis->Mitochondrial Respiration Chorismate Chorismate 4-HBA (Signal) 4-HBA (Signal) Chorismate->4-HBA (Signal) UbiC AaeR (Receptor) AaeR (Receptor) 4-HBA (Signal)->AaeR (Receptor) Virulence & Biofilm Formation Virulence & Biofilm Formation AaeR (Receptor)->Virulence & Biofilm Formation

Simplified overview of 4-HBA's role in metabolic and signaling pathways.

Conclusion

While direct comparative data for this compound cross-reactivity in specific immunoassays is sparse, the principles of structural similarity provide a strong basis for predicting potential interferences. For researchers in drug development and other scientific fields, it is imperative to not solely rely on manufacturer-provided data but to conduct in-house validation of immunoassay specificity against all relevant, structurally similar compounds that may be present in the experimental samples. The provided experimental framework for competitive ELISA offers a robust method for such validation, ensuring the accuracy and reliability of experimental results. Understanding the potential for cross-reactivity is a critical step in the rigorous application of immunoassays for quantitative analysis.

References

A Comparative Guide to the Antioxidant Activity of Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of hydroxybenzoic acid isomers, focusing on quantitative data from established experimental assays. The information presented is intended to support research and development efforts in fields where antioxidant capacity is a key parameter.

Structure-Activity Relationship: A Foundational Overview

The antioxidant potential of hydroxybenzoic acids is intrinsically linked to their chemical structure, specifically the number and position of hydroxyl (-OH) groups on the benzoic acid ring. This structural variation dictates their ability to donate hydrogen atoms or electrons to neutralize free radicals, a primary mechanism of antioxidant action. Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. The relative positioning of these groups also plays a crucial role, with ortho and para orientations often leading to greater activity due to improved resonance stabilization of the resulting phenoxyl radical.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of various hydroxybenzoic acid isomers have been evaluated using several standardized assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The following tables summarize the quantitative data from these assays for different hydroxybenzoic acid isomers.

Table 1: Comparative Antioxidant Activity of Monohydroxybenzoic Acid Isomers
IsomerCommon NameDPPH IC₅₀ (µM)ABTS (% Inhibition at 50 µM)FRAP (µM Fe²⁺)
2-Hydroxybenzoic AcidSalicylic Acid> 1000--
3-Hydroxybenzoic Acidm-Hydroxybenzoic Acid> 1000--
4-Hydroxybenzoic Acidp-Hydroxybenzoic Acid> 1000--

Note: Comprehensive, directly comparable quantitative data for monohydroxybenzoic acid isomers from a single study is limited. The available data suggests that their antioxidant activity is generally weak compared to their di- and trihydroxy counterparts.

Table 2: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers
IsomerCommon NameDPPH IC₅₀ (µM)ABTS % Inhibition (at 50 µM)FRAP (µM Fe²⁺)
2,3-Dihydroxybenzoic AcidPyrocatechuic Acid> 100086.40%173.79
2,4-Dihydroxybenzoic Acidβ-Resorcylic Acid> 120,00016.17%-
2,5-Dihydroxybenzoic AcidGentisic Acid3.9680.11%236.00
2,6-Dihydroxybenzoic Acidγ-Resorcylic Acid> 10008.12%-
3,4-Dihydroxybenzoic AcidProtocatechuic Acid8.0174.51%44.22
3,5-Dihydroxybenzoic Acidα-Resorcylic Acid> 100060.39%-

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[2]

Table 3: Antioxidant Activity of Trihydroxybenzoic Acid
IsomerCommon NameDPPH IC₅₀ (µM)ABTS % Inhibition (at 50 µM)FRAP (µM Fe²⁺)
3,4,5-Trihydroxybenzoic AcidGallic Acid2.4279.50%158.10

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[2]

Mechanisms of Antioxidant Action

Hydroxybenzoic acids exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: This involves the direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical.[2]

  • Indirect Cellular Defense Enhancement: Certain hydroxybenzoic acids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway upregulates the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in cellular protection against oxidative stress.[2]

Antioxidant_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms Free Radical Free Radical Neutralized Molecule Neutralized Molecule Free Radical->Neutralized Molecule H+ Acceptance Hydroxybenzoic Acid Hydroxybenzoic Acid Phenoxyl Radical Phenoxyl Radical Hydroxybenzoic Acid->Phenoxyl Radical H+ Donation HBA2 Hydroxybenzoic Acid Nrf2 Nrf2 Activation HBA2->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes CellProtection Cellular Protection Enzymes->CellProtection

Figure 1: Direct and indirect antioxidant mechanisms of hydroxybenzoic acids.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Prepare various concentrations of the hydroxybenzoic acid isomers and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a plot of inhibition percentage against concentration.

DPPH_Workflow prep Prepare DPPH Solution & Sample Dilutions mix Mix Sample/Standard with DPPH Solution prep->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Figure 2: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the hydroxybenzoic acid isomers and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow generate Generate ABTS•+ Stock Solution prepare Prepare Working Solution & Sample Dilutions generate->prepare mix Mix Sample/Standard with ABTS•+ Solution prepare->mix incubate Incubate at RT (6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & TEAC Value measure->calculate

Figure 3: General workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the hydroxybenzoic acid isomers and a ferrous sulfate (B86663) (FeSO₄) standard.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the ferrous-TPZ complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄ and is expressed as µM of Fe²⁺ equivalents.

FRAP_Workflow prepare Prepare FRAP Reagent & Sample/Standard mix Mix Sample/Standard with FRAP Reagent prepare->mix incubate Incubate at 37°C (30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe2+ Equivalents) measure->calculate

Figure 4: General workflow for the FRAP assay.

References

Revolutionizing Polymer Synthesis: A Guide to Bio-Based Alternatives for 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for sustainable and high-performance materials is paramount. This guide offers an in-depth comparison of emerging bio-based alternatives to the conventionally used 4-hydroxybenzoic acid (4-HBA) in polymer synthesis. By leveraging renewable resources, these alternatives present a promising avenue for developing advanced polymers with tailored properties.

This comparative analysis focuses on four prominent bio-based monomers derived from lignin (B12514952) and other plant sources: vanillic acid, syringic acid, ferulic acid, and protocatechuic acid. We will delve into their performance in polyester (B1180765) and epoxy resin synthesis, presenting a side-by-side comparison of their key thermal and mechanical properties against traditional 4-HBA-based polymers. Detailed experimental protocols for key synthesis and characterization techniques are also provided to facilitate practical implementation in the laboratory.

Performance Comparison of 4-HBA and its Bio-Based Alternatives

The selection of a monomer is critical in determining the final properties of a polymer. The following table summarizes the quantitative data on the performance of polyesters synthesized from 4-HBA and its bio-based alternatives. It is important to note that the properties of copolyesters can vary significantly based on the type and ratio of co-monomers used in the synthesis. The data presented here is a representative compilation from various studies to highlight the potential of these bio-based monomers.

MonomerPolymer TypeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5%) (°C)Tensile Modulus (MPa)Elongation at Break (%)
This compound (4-HBA) Poly(4-hydroxybenzoate)->350 (softening)>450~10,0006-40
Aliphatic-Aromatic Copolyester51 - 90147 - 175>350980 - 1800270 - 320[1]
Vanillic Acid Aromatic Copolyester~130-390 - 410[2]Lower than fully aromatic thermotropic polymersSimilar to semi-aromatic copolyesters[2]
Aliphatic-Aromatic Copolyester57.5 - 77.1166.5 - 190.5370.3 - 389.542 - 47284 - 316[3]
Syringic Acid Epoxy Resin (cured)73 - 126-279 - 309--
Ferulic Acid Aromatic Polyester~113~325>350--
Aliphatic-Aromatic Copolyesterup to 21-up to 350--
Protocatechuic Acid Aromatic Polyester-----

Note: The properties of polymers, especially copolyesters, are highly dependent on the specific co-monomers and their ratios, as well as the polymerization conditions and resulting molecular weight.

The Chemical Landscape: From 4-HBA to its Bio-Derived Successors

The structural differences between 4-HBA and its bio-based alternatives, primarily the presence of methoxy (B1213986) groups in vanillic and syringic acids, and an additional hydroxyl group in protocatechuic acid, play a significant role in influencing the final polymer properties. This diagram illustrates the logical relationship between these monomers and their impact on key polymer characteristics.

Alternatives_to_4HBA HBA This compound (4-HBA) Tg Glass Transition Temp. (Tg) HBA->Tg High Tm Melting Temp. (Tm) HBA->Tm High Td Thermal Stability (Td) HBA->Td High Mechanical Mechanical Properties HBA->Mechanical High Rigidity Crystallinity Crystallinity HBA->Crystallinity High Solubility Solubility HBA->Solubility Low VA Vanillic Acid VA->Tg Increases (vs. some aliphatics) VA->Tm Decreases (vs. 4-HBA) VA->Td Slightly Decreases VA->Crystallinity Disrupts VA->Solubility Improves SA Syringic Acid SA->Tg Increases SA->Crystallinity Reduces FA Ferulic Acid FA->Tg Tunable FA->Mechanical Versatile PCA Protocatechuic Acid PCA->Tg Potentially Increases PCA->Mechanical Potential for High Performance

Figure 1: Monomer Structure-Property Relationships.

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, this section outlines detailed methodologies for the synthesis and characterization of polymers from 4-HBA and its alternatives.

I. Synthesis of Aromatic Polyesters via Melt Polycondensation

This protocol is a general procedure for synthesizing polyesters from acetylated hydroxybenzoic acids.

1. Acetylation of Hydroxybenzoic Acids:

  • Materials: this compound (or vanillic acid, syringic acid), acetic anhydride (B1165640), toluene (B28343), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Procedure:

    • Suspend the hydroxybenzoic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a molar excess (typically 1.1 to 1.5 equivalents) of acetic anhydride and the acid catalyst.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature and pour it into a large volume of cold water with vigorous stirring to precipitate the acetylated product.

    • Filter the solid product, wash thoroughly with water to remove unreacted acetic anhydride and acetic acid, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for higher purity.[4]

2. Melt Polycondensation:

  • Materials: Acetylated hydroxybenzoic acid (e.g., 4-acetoxybenzoic acid), catalyst (e.g., antimony trioxide, titanium butoxide).

  • Procedure:

    • Place the acetylated monomer and the catalyst in a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line connected to a cold trap.

    • Heat the reactor gradually under a slow stream of nitrogen to melt the monomer (typically 180-250 °C).

    • Increase the temperature in a stepwise manner (e.g., to 250-320 °C) while stirring to initiate the polycondensation reaction, during which acetic acid is evolved and distilled off.

    • After the initial evolution of acetic acid subsides, gradually apply a high vacuum (e.g., <1 Torr) to facilitate the removal of the remaining acetic acid and drive the polymerization to completion, increasing the molecular weight of the polymer.

    • Continue the reaction under high vacuum for several hours until the desired melt viscosity is achieved.

    • Cool the reactor to room temperature under nitrogen and collect the resulting polymer.

II. Synthesis of Epoxy Resins from Syringic Acid

This protocol describes a two-step process for preparing epoxy resins from syringic acid.

1. Epoxidation of Syringic Acid:

  • Materials: Syringic acid, epichlorohydrin (B41342), a phase transfer catalyst (e.g., benzyltriethylammonium chloride), and a base (e.g., sodium hydroxide).

  • Procedure:

    • Dissolve syringic acid in an excess of epichlorohydrin.

    • Add the phase transfer catalyst to the mixture.

    • Add a concentrated aqueous solution of the base dropwise at a controlled temperature (e.g., 60-80 °C) with vigorous stirring.

    • After the addition is complete, continue stirring for several hours to ensure complete reaction.

    • Wash the organic phase with water to remove the salt and excess base.

    • Remove the excess epichlorohydrin by vacuum distillation to obtain the epoxidized syringic acid.

2. Curing of the Epoxy Resin:

  • Materials: Epoxidized syringic acid, a curing agent (e.g., phthalic anhydride, methylhexahydrophthalic anhydride), and a catalyst (e.g., a tertiary amine like 1-methylimidazole).

  • Procedure:

    • Melt the epoxidized syringic acid at an elevated temperature (e.g., 100-120 °C).

    • Add the curing agent and catalyst to the molten epoxy monomer and mix thoroughly until a homogeneous mixture is obtained.

    • Pour the mixture into a preheated mold.

    • Cure the resin in an oven at a programmed temperature profile (e.g., an initial stage at a lower temperature for gelation followed by a post-curing stage at a higher temperature to complete the crosslinking reaction).

    • Cool the cured resin slowly to room temperature before demolding.

III. Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the monomers and the resulting polymers.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra to identify the characteristic peaks corresponding to the different functional groups and to confirm the successful incorporation of the monomers into the polymer chain.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the monomers and polymers.

  • Sample Preparation: Samples can be analyzed as thin films cast from a solution, as KBr pellets, or directly using an attenuated total reflectance (ATR) accessory.

  • Analysis: Identify the characteristic absorption bands for key functional groups such as hydroxyl (-OH), carbonyl (C=O) of esters and carboxylic acids, and aromatic C-H and C=C bonds to monitor the progress of the polymerization.

3. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability and decomposition temperature of the polymers.

    • Procedure: Heat a small sample of the polymer at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature. The temperature at 5% weight loss (Td, 5%) is a common metric for thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

    • Procedure: Heat a small, encapsulated sample at a constant rate (e.g., 10 °C/min) and measure the heat flow into or out of the sample relative to a reference. The Tg is observed as a step change in the baseline, and the Tm is observed as an endothermic peak.

4. Mechanical Testing:

  • Purpose: To evaluate the mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break.

  • Sample Preparation: Prepare standardized test specimens (e.g., dog-bone shaped) by melt-pressing or injection molding.

  • Procedure: Conduct tensile tests using a universal testing machine at a constant crosshead speed according to ASTM standards (e.g., ASTM D638).

Conclusion and Future Outlook

The exploration of bio-based alternatives to this compound opens up exciting possibilities for the synthesis of sustainable and high-performance polymers. Vanillic acid, syringic acid, ferulic acid, and protocatechuic acid have all demonstrated their potential as viable monomers for producing polyesters and other polymers with a wide range of properties. While challenges remain in optimizing polymerization processes and achieving properties that consistently surpass their petroleum-based counterparts, the ongoing research in this field is paving the way for a new generation of green materials. For researchers and professionals in drug development and materials science, these bio-based monomers offer a versatile toolbox for designing novel polymers with tailored functionalities for a variety of applications, from advanced coatings and composites to biomedical devices and drug delivery systems. The continued investigation into the structure-property relationships of these bio-polymers will be crucial for unlocking their full potential and driving the transition towards a more sustainable polymer industry.

References

A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of 4-Hydroxybenzoic acid (4-HBA) is crucial for accurate quantification and analysis. The choice of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical factor that directly impacts resolution, peak shape, and overall method performance. This guide provides an objective comparison of various HPLC columns for 4-HBA separation, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.

Performance Comparison of HPLC Columns

The selection of an HPLC column for this compound analysis primarily revolves around reversed-phase chromatography, with C18 columns being the most conventional choice. However, alternative stationary phases such as Phenyl-Hexyl, monolithic, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns offer unique selectivities that can be advantageous for specific applications. The following table summarizes the performance of different column types based on available data.

Column TypeStationary PhaseDimensions (mm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Detection Wavelength (nm)Reference
Reversed-Phase Phenomenex Kinetex C18150 x 4.6, 5 µmA: 0.1% Phosphoric acid in waterB: Acetonitrile (B52724) (Gradient)1.011.78230[1][2]
Reversed-Phase Nucleosil 100 C18-A: 0.1% TFA in Water:ACN (95:5)B: 0.08% TFA in Water:ACN (5:95) (Gradient)0.5-280[3]
Reversed-Phase Cogent Phenyl Hydride50 x 2.1, 4 µmA: 0.1% Formic acid in waterB: 0.1% Formic acid in Acetonitrile (Gradient)0.4-MS[4]
Monolithic Onyx Monolithic C18100 x 4.6->5< 1254[5]
Mixed-Mode Newcrom R1-Acetonitrile, Water, Phosphoric Acid---[6]

Note: Direct comparison of retention times should be made with caution due to variations in experimental conditions across different studies.

In-Depth Column Characteristics and Performance

C18 Columns: The Industry Standard

C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their hydrophobicity and broad applicability. For this compound, C18 columns provide good retention and separation from other non-polar and moderately polar compounds. The primary retention mechanism is hydrophobic interaction between the C18 alkyl chains and the analyte.

A validated method using a Phenomenex Kinetex C18 column (150 x 4.6 mm, 5 µm) demonstrated a retention time of 11.78 minutes for 4-HBA.[1][2] The method utilized a gradient elution with 0.1% phosphoric acid in water as mobile phase A and acetonitrile as mobile phase B at a flow rate of 1.0 mL/min, with UV detection at 230 nm.[1][2] Another study employed a Nucleosil C18 column for the simultaneous quantification of bisphenol-A and its metabolites, including 4-HBA.[3]

Phenyl-Hexyl Columns: Alternative Selectivity

Phenyl-Hexyl columns offer a different selectivity compared to traditional C18 phases. The presence of the phenyl group allows for π-π interactions with aromatic analytes like 4-HBA, in addition to hydrophobic interactions from the hexyl chain. This can lead to enhanced retention and altered elution orders for aromatic compounds. While C18 columns are generally more nonpolar and may show stronger retention for nonpolar compounds, Phenyl-Hexyl columns can provide unique selectivity for compounds with aromatic rings.[7] A study analyzing ten phenolic compounds, including 4-HBA, utilized a Cogent Phenyl Hydride™ column (50 x 2.1 mm, 4 µm) with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[4]

Monolithic Columns: High-Throughput Analysis

Monolithic columns, characterized by a single rod of porous silica, offer the advantage of high flow rates at low backpressures, enabling rapid separations. A fast determination method for 4-HBA was developed using an Onyx monolithic C18 column (100 x 4.6 mm).[5] This method allowed for the quantification of 4-HBA in less than a minute at flow rates exceeding 5 mL/min, making it ideal for high-throughput screening.[5]

HILIC Columns: For Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode for highly polar compounds that are poorly retained on traditional reversed-phase columns. While specific experimental data for 4-HBA on a HILIC column was not extensively found in the initial search, this technique is a viable option, particularly when analyzing 4-HBA in the presence of very polar matrix components.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the experimental protocols from the cited studies.

Method 1: C18 Reversed-Phase HPLC

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: A gradient elution program was used.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 230 nm.[1][2]

  • Column Temperature: 30°C.[2]

Method 2: C18 Reversed-Phase HPLC for Simultaneous Analysis

  • Column: Nucleosil 100 C18.[3]

  • Mobile Phase A: 0.1% TFA in Water:Acetonitrile (95:5, v/v).[3]

  • Mobile Phase B: 0.08% TFA in Water:Acetonitrile (5:95, v/v).[3]

  • Gradient: A multi-step gradient was applied.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection: UV at 280 nm.[3]

Method 3: Phenyl Hydride Reversed-Phase HPLC-MS

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å (50 x 2.1 mm).[4]

  • Mobile Phase A: DI Water / 0.1% Formic Acid (v/v).[4]

  • Mobile Phase B: Acetonitrile / 0.1% Formic Acid (v/v).[4]

  • Gradient: 10% B to 20% B in 5 min, hold at 20% B for 1 min, then return to 10% B in 1 min.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Detection: ESI – Negative Mode Mass Spectrometry.[4]

Method 4: Fast Analysis on Monolithic C18

  • Column: Onyx Monolithic C18 (100 x 4.6 mm).[5]

  • Flow Rate: > 5 mL/min.[5]

  • Detection: UV at 254 nm.[5]

Visualizing the HPLC Workflow

To illustrate the general experimental process for analyzing this compound using HPLC, the following workflow diagram is provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard 4-HBA Standard Dissolution Dissolution in Mobile Phase/Solvent Standard->Dissolution Sample Sample Containing 4-HBA Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Analytical Column (e.g., C18, Phenyl-Hexyl) HPLC_System->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the HPLC analysis of this compound.

Logical Relationship of Column Selection Factors

The choice of an optimal HPLC column involves considering several interrelated factors. The following diagram illustrates the logical relationship between analyte properties, column chemistry, and desired chromatographic outcome.

Column_Selection cluster_columns Column Selection Analyte Analyte Properties (this compound) - Polarity - Aromaticity C18 C18 (Hydrophobic Interaction) Analyte->C18 Good general retention PhenylHexyl Phenyl-Hexyl (Hydrophobic & π-π Interaction) Analyte->PhenylHexyl Enhanced retention for aromatic compounds HILIC HILIC (For Very Polar Analytes) Analyte->HILIC If high polarity is an issue Desired_Outcome Desired Outcome - High Resolution - Good Peak Shape - Fast Analysis Monolithic Monolithic (High Flow Rate) Desired_Outcome->Monolithic If speed is critical C18->Desired_Outcome PhenylHexyl->Desired_Outcome Monolithic->Desired_Outcome HILIC->Desired_Outcome

Caption: Factors influencing the selection of an HPLC column for 4-HBA analysis.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxybenzoic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Hydroxybenzoic Acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as they will align with local, state, and federal regulations.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][3] If there is a risk of generating dust, respiratory protection is required.

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid Contamination: Do not allow the chemical or its waste to enter drains, sewers, or waterways.[4][5] Discharge into the environment must be avoided.

Waste Characterization and Segregation

Proper segregation is a critical first step in the waste disposal process. This compound waste must be treated as hazardous waste.[4][6] Never mix it with other waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste: Includes unused or expired reagents, contaminated weigh boats, and filter paper.

  • Liquid Waste: Aqueous or solvent solutions containing dissolved this compound.

  • Contaminated Labware: Items such as pipette tips, tubes, and glassware that have come into direct contact with the chemical.

Step-by-Step Disposal Procedure

Step 1: Containerization

  • Original Containers: Whenever possible, leave the original chemical in its container.

  • Waste Containers: For waste mixtures and contaminated items, use designated hazardous waste containers that are shatter-proof, leak-proof, and have secure lids.[2][7]

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and specify the contents, including "this compound" and any other chemicals present.

Step 2: Waste Collection

  • Solid Waste: Place all solid waste into a puncture-proof, sealable, and clearly labeled hazardous waste container.[7] Keep the container closed when not in use.[3]

  • Liquid Waste: Collect all solutions in a designated, leak-proof hazardous waste bottle.[7]

  • Contaminated Labware: Dispose of items like pipette tips and gloves in a designated solid waste container.[7] Glassware should be triple-rinsed (with the rinsate collected as hazardous liquid waste) before being cleaned for reuse or disposed of according to institutional protocols.

Step 3: Storage and Disposal

  • Storage: Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers.[3]

  • Final Disposal: Arrange for a pickup by your institution's EHS department or a licensed professional waste disposal service.[2] All waste must be disposed of at an approved waste disposal plant in accordance with all applicable regulations.[1][2]

Emergency Spill Procedures

In the event of a spill, follow these steps immediately:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Avoid inhaling dust.

  • Contain Spill: Prevent the spill from spreading or entering drains.[4]

  • Clean-Up: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1][3] Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[2][3]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: The sealed container with the spill cleanup materials must be disposed of as hazardous waste.[7]

Quantitative Safety and Environmental Data

The following table summarizes key quantitative data for this compound, primarily related to its ecotoxicity and biodegradability.

ParameterValueExposure TimeSpeciesMethod
Aquatic Toxicity (Chronic) NOEC: > 100 mg/L21 daysDaphnia magna (Water flea)OECD Test Guideline 202
Aquatic Toxicity (Chronic) LC50: > 100 mg/L14 daysOryzias latipes (Japanese rice fish)OECD Test Guideline 204
Biodegradability (Aerobic) ca. 87.7 %28 days-OECD Test Guideline 301D
Bioaccumulative Potential log Pow: 1.58---
Acute Oral Toxicity LD50: 2200 mg/kg-Mouse-
Data sourced from Sigma-Aldrich Safety Data Sheet.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Identification & Segregation cluster_1 Containerization & Collection cluster_2 Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated paper, etc.) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions, rinsate, etc.) waste_type->liquid Liquid labware Contaminated Labware (Pipette tips, non-reusable gloves, etc.) waste_type->labware Labware collect_solid Collect in sealed, labeled puncture-proof container solid->collect_solid collect_liquid Collect in sealed, labeled leak-proof bottle liquid->collect_liquid collect_labware Collect in sealed, labeled solid waste container labware->collect_labware storage Store in designated, cool, dry, well-ventilated secondary containment collect_solid->storage collect_liquid->storage collect_labware->storage disposal Dispose via Institutional EHS at an Approved Waste Facility storage->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxybenzoic Acid, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation of dust particles.[1][2][3] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and transferring solid Chemical safety goggles or a face shield.[2]Nitrile or neoprene gloves, lab coat.[4]NIOSH-approved N95 or higher particulate respirator if dust is generated.[5][6]
Preparing solutions Chemical safety goggles.Nitrile or neoprene gloves, lab coat.[4]Not generally required if handled in a well-ventilated area or fume hood.
Heating solutions Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., butyl rubber for increased resistance), lab coat.Work in a fume hood to avoid inhaling vapors.
Cleaning spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves, lab coat, and disposable shoe covers.NIOSH-approved respirator with particulate and organic vapor cartridges.
Glove Selection: A Closer Look
Glove Material General Resistance to Acids Considerations
Nitrile GoodGood for general laboratory use and incidental contact.[4]
Neoprene Very GoodOffers better chemical resistance than nitrile for a wider range of chemicals.[4][7]
Butyl Rubber ExcellentRecommended for handling highly corrosive acids and for extended contact.[4]
Natural Rubber (Latex) FairNot recommended for prolonged contact with acids.[4][8]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key stages from preparation to post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weigh Solid in a Fume Hood or Vented Enclosure prep_area->handling_weigh Proceed to Handling handling_transfer Transfer Carefully to Prevent Dust Generation handling_weigh->handling_transfer handling_dissolve Dissolve in Appropriate Solvent handling_transfer->handling_dissolve post_clean Clean Work Area and Equipment handling_dissolve->post_clean Proceed to Post-Handling post_decontaminate Decontaminate PPE post_clean->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disposal_waste Segregate and Label Waste post_wash->disposal_waste Proceed to Disposal disposal_container Store in a Designated, Closed Container disposal_waste->disposal_container disposal_procedure Follow Institutional Disposal Procedures disposal_container->disposal_procedure

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its waste is a critical component of laboratory safety and environmental stewardship.[9] All waste materials should be treated as hazardous unless otherwise determined by a qualified professional.

Waste Segregation and Collection
  • Solid Waste: Collect unused or expired this compound, as well as contaminated materials like weigh paper and filter paper, in a clearly labeled, sealed, and puncture-proof container designated for solid chemical waste.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a shatter-proof, leak-proof container, clearly labeled as hazardous aqueous waste. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.

  • Contaminated Labware: Disposable items such as pipette tips and centrifuge tubes that have come into contact with this compound should be placed in a designated, puncture-proof container for solid hazardous waste.

Spill Cleanup and Disposal

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator if the spill generates dust.[3]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][10] For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[3]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste.[10][11]

  • Clean the Area: Decontaminate the spill area with soap and water, collecting the cleaning solution as hazardous waste.

  • Dispose of Waste: The sealed container with the spill cleanup materials must be disposed of through your institution's hazardous waste management program.

Disposal Decision Tree for this compound Waste start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid labware_waste Contaminated Labware (Pipette tips, etc.) waste_type->labware_waste Labware solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container labware_container Collect in Labeled, Puncture-Proof Sharps/Labware Container labware_waste->labware_container dispose Dispose via Institutional Hazardous Waste Program solid_container->dispose liquid_container->dispose labware_container->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzoic Acid
Reactant of Route 2
4-Hydroxybenzoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.